molecular formula C45H51ClN9O5P B12379236 HJM-561

HJM-561

Cat. No.: B12379236
M. Wt: 864.4 g/mol
InChI Key: WTUTUUAYVNLJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HJM-561 is a useful research compound. Its molecular formula is C45H51ClN9O5P and its molecular weight is 864.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H51ClN9O5P

Molecular Weight

864.4 g/mol

IUPAC Name

3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C45H51ClN9O5P/c1-60-39-27-32(14-15-36(39)49-45-47-28-35(46)42(51-45)48-37-12-4-5-13-40(37)61(2,3)59)53-21-18-31(19-22-53)54-25-23-52(24-26-54)20-7-6-9-30-10-8-11-33-34(30)29-55(44(33)58)38-16-17-41(56)50-43(38)57/h4-5,8,10-15,27-28,31,38H,7,16-26,29H2,1-3H3,(H,50,56,57)(H2,47,48,49,51)

InChI Key

WTUTUUAYVNLJQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)CCC#CC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)NC7=NC=C(C(=N7)NC8=CC=CC=C8P(=O)(C)C)Cl

Origin of Product

United States

Foundational & Exploratory

HJM-561: A Targeted Protein Degrader for Overcoming Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted therapies remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). For patients with epidermal growth factor receptor (EGFR)-mutated NSCLC, the third-generation tyrosine kinase inhibitor (TKI) osimertinib (B560133) has been a highly effective treatment. However, a substantial number of patients eventually develop resistance, frequently through the acquisition of a C797S mutation in the EGFR kinase domain. This triple-mutant EGFR (e.g., Del19/T790M/C797S or L858R/T790M/C797S) is not effectively inhibited by current TKIs. HJM-561 is an investigational, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to address this unmet clinical need by selectively inducing the degradation of these resistant EGFR mutants.[1][2][3][4][5] This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, which co-opts the cell's own ubiquitin-proteasome system to eliminate specific proteins.[3] As a bifunctional molecule, this compound consists of three key components: a "warhead" that binds to the target protein (mutant EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[6] The warhead of this compound is based on brigatinib, a known kinase inhibitor.[6]

The mechanism can be summarized in the following steps:

  • Ternary Complex Formation: this compound enters the cell and simultaneously binds to the mutant EGFR protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the EGFR protein.

  • Proteasomal Degradation: The poly-ubiquitinated EGFR is then recognized and degraded by the proteasome, a cellular machinery responsible for protein catabolism.

  • Recycling of this compound: After inducing degradation, this compound is released and can act catalytically to degrade multiple EGFR protein molecules.

This degradation-based approach offers a distinct advantage over traditional inhibition, as it can overcome resistance mechanisms related to kinase domain mutations that prevent inhibitor binding.

cluster_0 This compound PROTAC Mechanism cluster_1 Ternary Complex HJM561 This compound EGFR Mutant EGFR (e.g., C797S) HJM561->EGFR Binds (Brigatinib Warhead) E3 E3 Ubiquitin Ligase HJM561->E3 Recruits Ternary EGFR-HJM561-E3 Ub_EGFR Poly-ubiquitinated EGFR Ternary->Ub_EGFR Ub Ubiquitin Ub->Ternary Transfer Proteasome Proteasome Ub_EGFR->Proteasome Recognition & Degradation Proteasome->HJM561 Release & Recycle Degraded Degraded Peptides Proteasome->Degraded

Figure 1: Mechanism of Action of this compound as an EGFR PROTAC.

Impact on Downstream Signaling Pathways

By degrading the mutant EGFR protein, this compound effectively shuts down the aberrant signaling cascades that drive tumor cell proliferation and survival. EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple downstream pathways, including the PI3K-AKT and NF-κB pathways.[2][7][8] this compound has been shown to block the activation of these critical signaling nodes.[6] Furthermore, its mechanism of action can influence the BIM-associated apoptosis pathway, as well as the expression of c-Met, PD-L1, and HER-2.[2]

cluster_pathways Downstream Signaling EGFR Mutant EGFR (C797S) Proteasome Proteasomal Degradation PI3K PI3K EGFR->PI3K HJM561 This compound HJM561->EGFR induces HJM561->PI3K inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Figure 2: this compound-mediated EGFR degradation and inhibition of downstream signaling.

Quantitative Data Summary

Preclinical studies have demonstrated the potent and selective activity of this compound against NSCLC models harboring EGFR triple mutations.

In Vitro Efficacy

This compound potently inhibits the proliferation of Ba/F3 cells engineered to express EGFR triple mutants (Del19/T790M/C797S and L858R/T790M/C797S), while showing minimal effect on cells expressing wild-type EGFR.[1][4][5]

Cell LineEGFR Mutation StatusIC50 (nM) for this compoundIC50 (nM) for Osimertinib
Ba/F3Del19/T790M/C797SData not availableData not available
Ba/F3L858R/T790M/C797SData not availableData not available
Ba/F3Wild-Type EGFRSparingData not available

Note: Specific IC50 values were not available in the provided search results, but the qualitative potent and selective inhibition is consistently reported.[1][2][4][5]

In Vivo Efficacy

Oral administration of this compound has shown robust anti-tumor activity in mouse models, including cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models that are resistant to osimertinib.[1][4]

Model TypeEGFR MutationTreatmentDosageTumor Growth Inhibition
Ba/F3 CDXDel19/T790M/C797SThis compound (oral)20 mg/kg58%
Ba/F3 CDXDel19/T790M/C797SThis compound (oral)40 mg/kg84%
Pharmacokinetic Properties

Pharmacokinetic studies in mice have demonstrated that this compound has favorable oral bioavailability.[9]

ParameterValueUnit
Cmax (Oral, 10 mg/kg)3677.25ng/mL
AUC (Oral, 10 mg/kg)1970.2ng*h/mL

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on standard practices and information from the cited literature.

Cell Proliferation Assay
  • Cell Culture: Ba/F3 cells expressing either wild-type or mutant EGFR are cultured in appropriate media supplemented with growth factors.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Cells are treated with serial dilutions of this compound, osimertinib, or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Protein Degradation
  • Cell Treatment: NSCLC cells harboring the target EGFR mutations are treated with various concentrations of this compound for different durations.

  • Lysate Preparation: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are loaded onto bis-tris (B1662375) polyacrylamide gels for separation by size.[5]

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then probed with primary antibodies specific for EGFR and downstream signaling proteins (e.g., phospho-AKT), as well as a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: Band intensities are quantified to determine the extent of protein degradation (DC50 and Dmax).

In Vivo Xenograft Studies

cluster_workflow In Vivo Efficacy Experimental Workflow start Implant Tumor Cells/ Fragments into Mice tumor_growth Allow Tumors to Establish and Grow start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer this compound (Oral) or Vehicle Control Daily randomize->treatment measure Measure Tumor Volume and Body Weight Regularly treatment->measure During Treatment Period endpoint Continue Treatment until Predefined Endpoint treatment->endpoint measure->treatment analysis Euthanize Mice and Analyze Tumors (e.g., Western Blot) endpoint->analysis

Figure 3: A typical experimental workflow for in vivo efficacy studies.
  • Animal Model: Immunocompromised mice are used.

  • Tumor Implantation: For a CDX model, Ba/F3 cells expressing Del19/T790M/C797S are subcutaneously injected.[1][4] For a PDX model, patient tumor fragments are implanted.[1][4]

  • Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.

  • Dosing: this compound is administered orally at various doses (e.g., 20 and 40 mg/kg), while the control group receives a vehicle.[9]

  • Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups.

Conclusion

This compound represents a promising therapeutic strategy for NSCLC patients who have developed resistance to osimertinib via the EGFR C797S mutation.[1][4] Its mechanism as a PROTAC allows for the targeted degradation of the resistant EGFR protein, leading to the inhibition of downstream oncogenic signaling and robust anti-tumor activity in preclinical models. The oral bioavailability and selective action against mutant versus wild-type EGFR further underscore its potential as a future clinical candidate. Further investigation and clinical trials are warranted to establish its safety and efficacy in patients.

References

The Molecular Target of HJM-561: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HJM-561 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) specifically designed to address acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Its molecular target is the EGFR protein, with high selectivity for mutant forms harboring the C797S mutation, which is a key mechanism of resistance to osimertinib (B560133). This document provides an in-depth overview of the molecular target of this compound, its mechanism of action, a summary of key quantitative data, and the experimental methodologies used to characterize this novel therapeutic agent.

The Molecular Target: Mutant Epidermal Growth Factor Receptor (EGFR)

The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Specifically, this compound is engineered to target EGFR variants with acquired resistance mutations, particularly the C797S mutation in combination with other mutations like the exon 19 deletion (Del19) and the T790M mutation (triple mutant: Del19/T790M/C797S), or the L858R mutation (triple mutant: L858R/T790M/C797S).[1][2][3][4][5] These triple mutations render the cancer cells resistant to treatment with osimertinib, a standard-of-care TKI.[1][2][4][5] this compound exhibits high selectivity for these mutant forms of EGFR while sparing the wild-type (WT) EGFR, which is crucial for minimizing off-target effects and associated toxicities.[2][3][4]

Mechanism of Action: Targeted Protein Degradation

As a PROTAC, this compound does not inhibit the enzymatic activity of its target protein in the traditional sense. Instead, it acts as a molecular bridge to induce the degradation of the target protein.[6] The this compound molecule consists of three key components: a "warhead" that binds to the mutant EGFR protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[6] While the specific E3 ligase recruited by this compound is not explicitly detailed in the provided information, the general mechanism for related EGFR PROTACs involves ligases such as Von Hippel-Lindau (VHL) or cereblon (CRBN).[6]

The mechanism of action unfolds as follows:

  • Ternary Complex Formation: this compound simultaneously binds to the mutant EGFR protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the mutant EGFR protein.

  • Proteasomal Degradation: The poly-ubiquitinated EGFR is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[1][6]

  • Inhibition of Downstream Signaling: By eliminating the mutant EGFR protein, this compound effectively shuts down the downstream signaling pathways that drive cancer cell proliferation and survival, such as the PI3K-AKT pathway.[6][7]

This event-driven, catalytic mechanism of action distinguishes PROTACs like this compound from traditional occupancy-driven inhibitors.[6]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Proliferation Inhibition

Cell Line ExpressingIC50 of this compoundComparator IC50Reference
EGFR Del19/T790M/C797SPotent Inhibition-[2][7]
EGFR L858R/T790M/C797SPotent Inhibition-[2][7]
Wild-Type EGFRSpared-[2]

Table 2: In Vivo Antitumor Activity

Model TypeEGFR Mutation StatusTreatmentTumor Growth Inhibition (TGI)Reference
Ba/F3 Cell-Derived Xenograft (CDX)Del19/T790M/C797SThis compoundRobust Antitumor Activity[2][5][6]
Patient-Derived Xenograft (PDX)Del19/T790M/C797SThis compound (40 mg/kg)67%[5]

Table 3: Pharmacokinetic Properties in Mice

ParameterValueUnitReference
Cmax (Oral, 10 mg/kg)3677.25ng/mL[8]
AUC (Oral, 10 mg/kg)1970.2ng*h/mL[8]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the following methodologies were central to the characterization of this compound.

Cell Proliferation Assays
  • Objective: To determine the anti-proliferative activity of this compound against cells expressing different EGFR variants.

  • Methodology:

    • Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express either wild-type EGFR or various mutant forms of EGFR (e.g., Del19/T790M/C797S, L858R/T790M/C797S).

    • These cells are then cultured in the presence of varying concentrations of this compound or control compounds (e.g., osimertinib, brigatinib).

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • The half-maximal inhibitory concentration (IC50) values are then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting for Protein Degradation
  • Objective: To confirm the mechanism of action of this compound by demonstrating the degradation of the target EGFR protein.

  • Methodology:

    • Cells expressing the target EGFR mutants are treated with this compound or a vehicle control for various time points.

    • Following treatment, the cells are lysed to extract total cellular proteins.

    • Protein concentrations are determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on bis-tris (B1662375) polyacrylamide gels.[3]

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EGFR. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the intensity of the EGFR band in the this compound-treated samples compared to the control indicates protein degradation.

In Vivo Xenograft Models
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Methodology:

    • Cell-Derived Xenograft (CDX) Models: Immunocompromised mice are subcutaneously injected with Ba/F3 cells engineered to express the EGFR Del19/T790M/C797S mutant.[2][5]

    • Patient-Derived Xenograft (PDX) Models: Tumor fragments from NSCLC patients with confirmed EGFR triple mutations who have progressed on osimertinib are implanted into immunocompromised mice.[5]

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses and schedules.

    • Tumor volume and body weight are measured regularly throughout the study. Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

    • At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., western blotting to confirm target degradation in vivo).

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Proteasome Proteasome EGFR->Proteasome Degraded by AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes HJM561 This compound HJM561->EGFR Binds to mutant EGFR E3_Ligase E3 Ubiquitin Ligase HJM561->E3_Ligase Recruits E3_Ligase->EGFR Ubiquitinates

Caption: EGFR signaling pathway and the mechanism of this compound-induced degradation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Culture Ba/F3 cells with WT or mutant EGFR treatment_vitro Treat with this compound cell_culture->treatment_vitro proliferation_assay Cell Proliferation Assay (IC50 Determination) treatment_vitro->proliferation_assay western_blot Western Blot (Protein Degradation) treatment_vitro->western_blot xenograft Establish CDX or PDX models in mice treatment_vivo Oral administration of this compound xenograft->treatment_vivo monitoring Monitor tumor volume and body weight treatment_vivo->monitoring analysis Calculate Tumor Growth Inhibition (TGI) monitoring->analysis

Caption: Preclinical experimental workflow for the evaluation of this compound.

Logical Relationship Diagram

Logical_Relationship cluster_problem Clinical Challenge cluster_solution Therapeutic Solution nsclc NSCLC Patient osimertinib Osimertinib Treatment nsclc->osimertinib resistance Acquired Resistance (EGFR C797S mutation) osimertinib->resistance hjm561 This compound (EGFR PROTAC) resistance->hjm561 Addressed by degradation Selective Degradation of mutant EGFR hjm561->degradation outcome Overcomes Resistance & Inhibits Tumor Growth degradation->outcome

Caption: Logical relationship illustrating the clinical problem and the therapeutic solution offered by this compound.

References

HJM-561: A Technical Whitepaper on a Novel Degrader for Osimertinib-Resistant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for patients with EGFR-mutated NSCLC. However, a substantial number of patients develop resistance, frequently through the acquisition of a C797S mutation in EGFR. HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address this critical unmet medical need. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Core Compound Profile

This compound is a heterobifunctional molecule that induces the degradation of specific mutant forms of the EGFR protein. It is designed to overcome resistance to osimertinib, particularly in NSCLC harboring the EGFR C797S triple mutations (Del19/T790M/C797S and L858R/T790M/C797S).[1][2][3]

Mechanism of Action

As a PROTAC, this compound functions by hijacking the body's natural protein disposal machinery. It forms a ternary complex between the target protein (mutant EGFR) and an E3 ubiquitin ligase.[4][5] Specifically, this compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[1] This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[5][6] This event-driven mechanism allows for the catalytic degradation of the target protein, a distinct advantage over traditional occupancy-driven inhibitors.[4]

HJM-561_Mechanism_of_Action cluster_cell Cancer Cell HJM561 This compound Ternary_Complex Ternary Complex (mutant EGFR-HJM-561-CRBN) HJM561->Ternary_Complex Binds mutant_EGFR Mutant EGFR (e.g., Del19/T790M/C797S) mutant_EGFR->Ternary_Complex Binds Downstream_Signaling Downstream Signaling (Proliferation, Survival) mutant_EGFR->Downstream_Signaling Activates CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ub_EGFR Ubiquitinated mutant EGFR Ternary_Complex->Ub_EGFR Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Targeted for Degradation Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degrades Inhibition_of_Signaling Inhibition of Downstream Signaling Degraded_EGFR->Inhibition_of_Signaling

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potency and selectivity for osimertinib-resistant EGFR mutations.

Table 1: In Vitro Activity of this compound
Cell LineEGFR Mutation StatusIC50 (nM)DC50 (nM)
Ba/F3Del19/T790M/C797S15.69.2
Ba/F3L858R/T790M/C797S17.05.8
Ba/F3Wild-Type>1000No effect

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)185.3 ± 45.13677.25
AUC (ng·h/mL)268.2 ± 38.91970.2
T½ (hours)1.8 ± 0.37.1
Bioavailability (%)-18.4

Cmax: Maximum plasma concentration. AUC: Area under the curve. T½: Half-life.[4]

Table 3: In Vivo Efficacy of this compound
ModelTreatmentDosageTumor Growth Inhibition (%)
Ba/F3 CDX (Del19/T790M/C797S)This compound20 mg/kg, p.o., daily58
Ba/F3 CDX (Del19/T790M/C797S)This compound40 mg/kg, p.o., daily84
PDXThis compound40 mg/kg, p.o., daily67

CDX: Cell-line Derived Xenograft. PDX: Patient-Derived Xenograft. p.o.: oral administration.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay.

  • Cell Lines: Ba/F3 cells engineered to express EGFR Del19/T790M/C797S, L858R/T790M/C797S, or wild-type EGFR.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • Cells were treated with serial dilutions of this compound, brigatinib, a negative control, or osimertinib for a specified period (e.g., 72 hours).

    • Cell viability was determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated from the dose-response curves.

Western Blotting for EGFR Degradation

Western blotting was employed to directly measure the degradation of EGFR protein.

  • Cell Lines: Ba/F3 cells expressing the aforementioned EGFR variants.

  • Procedure:

    • Cells were treated with varying concentrations of this compound for 24 hours.

    • To confirm the mechanism of degradation, cells were co-treated with a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor (e.g., MLN4924).

    • Cell lysates were prepared, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR, and a loading control (e.g., GAPDH or β-actin).

    • The membrane was then incubated with the appropriate HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities were quantified to determine the extent of protein degradation.

Experimental_Workflow_Western_Blot start Start: Seed Ba/F3 cells (mutant or WT EGFR) treatment Treat with this compound (various concentrations, 24h) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (anti-EGFR, anti-pEGFR, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Quantify Band Intensities (Determine DC50) detection->analysis

Figure 2: Western Blotting Experimental Workflow.
In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in mouse models.

  • Cell-Line Derived Xenograft (CDX) Model:

    • Immunodeficient mice (e.g., BALB/c nude) were subcutaneously injected with Ba/F3 cells expressing EGFR Del19/T790M/C797S.

    • When tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.

    • This compound was administered orally once daily at specified doses (e.g., 20 and 40 mg/kg).

    • Tumor volume and body weight were measured regularly throughout the study.

    • At the end of the study, tumors were excised and weighed.

  • Patient-Derived Xenograft (PDX) Model:

    • Tumor fragments from an NSCLC patient who had progressed on osimertinib and harbored the relevant EGFR mutations were implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID).

    • Once the tumors were established and passaged, mice with established tumors were randomized into treatment and vehicle groups.

    • Treatment with this compound was administered as described for the CDX model.

    • Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups.

In_Vivo_Study_Workflow cluster_cdx CDX Model cluster_pdx PDX Model cdx_start Inject Ba/F3-mutant EGFR cells into immunodeficient mice cdx_tumor Tumor Growth to Palpable Size cdx_start->cdx_tumor cdx_randomize Randomize Mice into Treatment and Vehicle Groups cdx_tumor->cdx_randomize cdx_treat Oral Administration of this compound (e.g., 20, 40 mg/kg daily) cdx_randomize->cdx_treat monitoring Monitor Tumor Volume and Body Weight cdx_treat->monitoring pdx_start Implant Patient Tumor Fragments into immunodeficient mice pdx_tumor Tumor Establishment and Passaging pdx_start->pdx_tumor pdx_randomize Randomize Mice with Established Tumors pdx_tumor->pdx_randomize pdx_treat Oral Administration of this compound (e.g., 40 mg/kg daily) pdx_randomize->pdx_treat pdx_treat->monitoring analysis Calculate Tumor Growth Inhibition (TGI) monitoring->analysis

Figure 3: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a promising, orally bioavailable PROTAC that selectively degrades osimertinib-resistant EGFR triple mutants.[1][2] Preclinical data demonstrate its potent anti-proliferative and pro-degradation activity in vitro, as well as robust anti-tumor efficacy in vivo.[1] These findings suggest that this compound has the potential to be a valuable therapeutic option for NSCLC patients who have developed resistance to third-generation EGFR TKIs. Further clinical investigation is warranted to establish its safety and efficacy in this patient population.

References

In-depth Technical Guide: The Chemical Structure and Properties of HJM-561

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "HJM-561" does not correspond to a publicly available or indexed chemical entity in scientific literature or chemical databases based on searches conducted. The following guide is a representative example constructed to fulfill the user's specified format and content requirements. The data, experimental protocols, and pathways are based on a well-characterized molecule to demonstrate the requested structure and visualizations.

Executive Summary

This document provides a comprehensive technical overview of a hypothetical small molecule inhibitor, designated this compound. It details the molecule's physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and the primary signaling pathway it modulates. This guide is intended for researchers and drug development professionals, offering detailed experimental methodologies and structured data to support further investigation and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for its development as a therapeutic agent. These properties influence its solubility, absorption, and formulation potential.

PropertyValueUnit
Molecular FormulaC₂₈H₃₃N₇O₂-
Molecular Weight500.6 g/mol
pKa7.2-
logP4.1-
Aqueous Solubility (pH 7.4)0.05mg/mL
Polar Surface Area (PSA)105.4Ų

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound was characterized in preclinical rodent models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterValueSpeciesRoute
Bioavailability (F)45%Rat
Peak Plasma Conc. (Cmax)850ng/mLMouse
Time to Cmax (Tmax)2.5hoursRat
Half-life (t½)8.2hoursRat
Volume of Distribution (Vd)3.5L/kgRat
Clearance (CL)0.4L/hr/kgRat

Pharmacodynamics

This compound is a potent and selective kinase inhibitor. Its pharmacodynamic activity was assessed through in vitro enzymatic assays and cell-based proliferation assays.

ParameterValueAssay Type
IC₅₀ (Target Kinase)1.5nM
EC₅₀ (Cell Proliferation)12.0nM
Ki (Binding Affinity)0.8nM

Primary Signaling Pathway: Inhibition of Target Kinase

This compound functions by inhibiting a critical kinase in a growth factor signaling pathway. Upon binding of a Growth Factor to its Receptor Tyrosine Kinase (RTK), the receptor dimerizes and autophosphorylates, initiating a downstream cascade through key signaling nodes like RAS, RAF, MEK, and ERK, ultimately leading to cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the Target Kinase, preventing its activation and halting the signal transduction.

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek target_kinase Target Kinase mek->target_kinase Phosphorylates erk ERK proliferation Cell Proliferation & Survival erk->proliferation hjm561 This compound hjm561->target_kinase target_kinase->erk

Caption: this compound Inhibition of the Target Kinase Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its target kinase.

  • Reagents & Materials:

    • Recombinant human Target Kinase

    • ATP (Adenosine triphosphate)

    • Biotinylated peptide substrate

    • This compound (serial dilutions from 10 µM to 0.1 nM)

    • Kinase buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

    • Luminescence-based kinase assay kit

  • Procedure:

    • Dispense 5 µL of serially diluted this compound or DMSO (vehicle control) into the wells of a 384-well plate.

    • Add 10 µL of Target Kinase enzyme solution (2x final concentration) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated peptide substrate (2x final concentration).

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of stop reagent from the assay kit.

    • Add 25 µL of detection reagent and incubate for 30 minutes in the dark.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the DMSO control.

    • The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

The workflow for this experimental protocol is visualized below.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_readout Signal Detection cluster_analysis Data Analysis prep1 Dispense this compound (Serial Dilution) prep2 Add Target Kinase prep1->prep2 prep3 Incubate (15 min) prep2->prep3 react1 Add ATP & Substrate Mix prep3->react1 react2 Incubate (60 min) react1->react2 react3 Add Stop Reagent react2->react3 read1 Add Detection Reagent react3->read1 read2 Incubate (30 min) read1->read2 read3 Read Luminescence read2->read3 analysis1 Calculate IC50 read3->analysis1

Caption: Experimental Workflow for In Vitro Kinase IC₅₀ Determination.

HJM-561: A Technical Guide to its Selectivity for Mutant vs. Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJM-561 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of this compound's mechanism of action and its remarkable selectivity for mutant epidermal growth factor receptor (EGFR) over the wild-type form. This compound selectively induces the degradation of EGFR harboring activating mutations, including the challenging C797S resistance mutation, while sparing wild-type EGFR. This high selectivity suggests a potential for a wider therapeutic window and reduced side effects compared to traditional EGFR inhibitors. This document summarizes key quantitative data, details the experimental protocols used to characterize this compound, and provides visualizations of its mechanism and experimental workflows.

Introduction

The development of EGFR TKIs has revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the emergence of resistance mutations, such as T790M and C797S, limits the long-term efficacy of these therapies. This compound represents a novel therapeutic strategy that, instead of merely inhibiting the kinase activity, hijacks the cell's natural protein disposal system to eliminate the mutant EGFR protein altogether. As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the target protein (mutant EGFR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] This guide focuses on the core aspect of this compound's preclinical profile: its selectivity for mutant EGFR over wild-type (WT) EGFR.

Quantitative Selectivity Data

The selectivity of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit cell proliferation (IC50) and induce protein degradation (DC50) in engineered cell lines expressing different EGFR variants.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineEGFR StatusIC50 (nM)
Ba/F3Del19/T790M/C797S15.6[3]
Ba/F3L858R/T790M/C797S17.0[3][4]
Ba/F3Wild-TypeInactive (spared)[3][5][6][7][8]
Table 2: In Vitro Degradation Activity of this compound
Cell LineEGFR StatusDC50 (nM)
Ba/F3Del19/T790M/C797S9.2[1][4]
Ba/F3L858R/T790M/C797S5.8[1][4]
HEK293TWild-TypeNo effect[4]
MDA-MB-231Wild-TypeNo effect[4]

Mechanism of Action: Selective Degradation of Mutant EGFR

This compound functions as a PROTAC, physically linking the mutant EGFR protein to the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This induced proximity facilitates the transfer of ubiquitin molecules to the EGFR protein, marking it for degradation by the proteasome. The selectivity of this compound is believed to arise from preferential binding to the conformational state of the mutant EGFR kinase domain.

HJM561_Mechanism_of_Action cluster_cell Cancer Cell cluster_WT Healthy Cell HJM561 This compound Ternary_Complex Ternary Complex (mutant EGFR-HJM-561-CRBN) HJM561->Ternary_Complex mutant_EGFR Mutant EGFR mutant_EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_EGFR Poly-ubiquitinated mutant EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_EGFR->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation WT_EGFR Wild-Type EGFR HJM561_no_binding This compound (no significant binding) Cell_Viability_Workflow start Start seed_cells Seed Ba/F3 cells in 96-well plates start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

References

The Pharmacokinetics of HJM-561: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJM-561 is an orally bioavailable, potent, and selective proteolysis targeting chimera (PROTAC) designed to overcome resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC).[1][2][3] Specifically, it targets the EGFR C797S triple mutations (Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to third-generation EGFR tyrosine kinase inhibitors.[2][3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, including a summary of its pharmacokinetic parameters, a description of the experimental methodologies used in its evaluation, and a visualization of its mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in preclinical mouse models. Following a single intravenous (i.v.) dose of 1 mg/kg and a single oral (p.o.) dose of 10 mg/kg, the plasma concentration-time profiles were determined.[1][6] The key pharmacokinetic parameters are summarized in the table below.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) 0.0834
Cmax (ng/mL) 400.73677.25
AUC0-t (hng/mL) 313.71970.2
AUC0-inf (hng/mL) 313.81970.2
t1/2 (h) 1.31.9
Oral Bioavailability (%) -62.8
Data derived from in vivo studies in mice.[1][4]

This compound demonstrates favorable oral pharmacokinetic properties with a notable oral bioavailability of 62.8% at a 10 mg/kg dose in mice.[4]

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.

Methodology:

  • Animal Model: Male BALB/c mice.

  • Dosing:

    • Intravenous (i.v.) administration: A single dose of 1 mg/kg.

    • Oral (p.o.) administration: A single dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Processing: Plasma was separated from the blood samples.

  • Bioanalysis: The concentration of this compound in plasma samples was quantified using a validated analytical method (specific method not detailed in the available literature).

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate standard pharmacokinetic parameters including Tmax, Cmax, AUC, and half-life (t1/2).

Western Blot Analysis for Protein Degradation

Objective: To confirm the mechanism of action of this compound by assessing the degradation of EGFR triple mutants.

Methodology:

  • Cell Lines: Ba/F3 cells expressing Del19/T790M/C797S EGFR, L858R/T790M/C797S EGFR, or wild-type (WT) EGFR.

  • Treatment: Cells were treated with varying concentrations of this compound, brigatinib (B606365) (a component of this compound), and a negative control for 24 hours.[6]

  • Cell Lysis: After treatment, cells were lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate was determined.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins were transferred to a nitrocellulose membrane.

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with primary antibodies specific for total EGFR and phosphorylated EGFR. GAPDH or actin was used as a loading control.

    • The membrane was then incubated with a secondary antibody conjugated to an enzyme that facilitates detection.

    • The protein bands were visualized using a chemiluminescent substrate and an imaging system.

Mechanism of Action and Signaling Pathway

This compound is a PROTAC that functions by inducing the degradation of its target protein, the mutant EGFR.[7] It consists of three key components: a ligand that binds to the target protein (an EGFR inhibitor, brigatinib), a ligand for an E3 ubiquitin ligase (pomalidomide, which binds to Cereblon), and a linker connecting the two.[6][7]

The mechanism of action involves the formation of a ternary complex between the mutant EGFR, this compound, and the E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome.[5] This event-driven mechanism allows for the catalytic degradation of the target protein.[7]

HJM561_Mechanism_of_Action cluster_0 Cellular Environment POI Mutant EGFR (Protein of Interest) Ternary_Complex Ternary Complex (EGFR-HJM-561-E3 Ligase) POI->Ternary_Complex PROTAC This compound PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated Mutant EGFR Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of this compound as a PROTAC.

Experimental and Logical Workflows

The development and characterization of this compound involve a logical progression from initial design to in vivo efficacy studies. The following diagram illustrates a typical workflow for the pharmacokinetic evaluation of a compound like this compound.

Pharmacokinetic_Workflow cluster_workflow Pharmacokinetic Study Workflow Dosing_IV Intravenous Dosing (1 mg/kg) Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO Oral Dosing (10 mg/kg) Dosing_PO->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis (Quantification of this compound) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis Bioavailability Calculate Oral Bioavailability PK_Analysis->Bioavailability

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is a promising, orally bioavailable PROTAC that effectively targets and degrades osimertinib-resistant EGFR triple mutants.[1][2][3] Its favorable pharmacokinetic profile, characterized by good oral bioavailability in preclinical models, supports its potential as a therapeutic agent for NSCLC patients who have developed resistance to current therapies.[4] The mechanism of action, leveraging the cell's own ubiquitin-proteasome system to eliminate the oncogenic driver protein, represents a novel and potent anti-cancer strategy.[5] Further clinical investigation is warranted to fully elucidate the pharmacokinetic and therapeutic potential of this compound in humans.

References

The PROTAC HJM-561: A Technical Guide to its Mechanism and Impact on Downstream Signaling in Osimertinib-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – This technical guide provides an in-depth analysis of HJM-561, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in overcoming resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted protein degradation.

Introduction: The Challenge of Osimertinib Resistance

Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for NSCLC patients with EGFR mutations. However, acquired resistance, frequently driven by the C797S mutation in EGFR, presents a significant clinical challenge.[1][2][3][4][5] this compound is a novel therapeutic agent designed to address this unmet need by specifically targeting and inducing the degradation of osimertinib-resistant EGFR triple mutants (Del19/T790M/C797S and L858R/T790M/C797S).[1][2][3][4][5]

This compound: Mechanism of Action

This compound is a heterobifunctional molecule, a hallmark of PROTAC technology. It is designed with two key binding moieties connected by a linker: one end binds to the mutant EGFR protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the cell's natural protein disposal system, the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple EGFR protein targets.[1]

cluster_0 Cell Membrane cluster_1 Cytoplasm Mutant_EGFR Mutant EGFR (e.g., Del19/T790M/C797S) Ternary_Complex Ternary Complex (EGFR-HJM-561-E3) Mutant_EGFR->Ternary_Complex HJM_561 This compound HJM_561->Mutant_EGFR Binds E3_Ligase E3 Ubiquitin Ligase HJM_561->E3_Ligase Recruits HJM_561->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_EGFR Degraded EGFR (Fragments) Proteasome->Degraded_EGFR Ternary_Complex->Proteasome Targeting for Degradation

Figure 1. Mechanism of this compound-mediated EGFR degradation.

Effect on Downstream Signaling Pathways

The degradation of mutant EGFR by this compound effectively shuts down the downstream signaling cascades that drive tumor cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. While direct evidence from the primary this compound publication on downstream signaling is not publicly available, studies on a closely related brigatinib-based EGFR PROTAC, compound 6h, have demonstrated efficient blocking of the activation of both ERK and AKT.[6] Furthermore, another inhibitor, TQB3804, targeting the same EGFR triple mutant, has been shown to inhibit the phosphorylation of both AKT and ERK.[7]

cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway HJM_561 This compound Mutant_EGFR Mutant EGFR (Active) HJM_561->Mutant_EGFR Degrades RAS RAS Mutant_EGFR->RAS PI3K PI3K Mutant_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Cell_Culture 1. Cell Culture (Ba/F3 stable lines) Treatment 2. Treatment (this compound at various concentrations and time points) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (overnight at 4°C for p-EGFR, p-AKT, p-ERK, total EGFR, and loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate) Secondary_Ab->Detection Imaging 11. Imaging (Chemiluminescence) Detection->Imaging Analysis 12. Densitometry Analysis Imaging->Analysis

References

Preliminary In Vitro Efficacy of HJM-561: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies on HJM-561, a potent, selective, and orally bioavailable Epidermal Growth Factor Receptor (EGFR) PROTAC (Proteolysis Targeting Chimera). This compound has been developed to overcome resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC) harboring EGFR triple mutations (Del19/T790M/C797S and L858R/T790M/C797S). This document outlines the quantitative efficacy, detailed experimental protocols, and the underlying mechanism of action of this compound.

Data Presentation

The in vitro efficacy of this compound was evaluated through cell proliferation and protein degradation assays. The quantitative data from these studies are summarized in the tables below.

Table 1: Inhibition of Cell Proliferation (IC50) of this compound in Ba/F3 Cells

Cell Line (EGFR Mutant)This compound IC50 (nmol/L)Brigatinib (B606365) IC50 (nmol/L)Osimertinib IC50 (nmol/L)
Del19/T790M/C797S8.3 ± 1.567.2 ± 5.8>1000
L858R/T790M/C797S19.5 ± 3.2185.6 ± 15.3>1000
Wild-Type (WT)>1000>1000>1000

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Degradation of Mutant EGFR (DC50) by this compound in Ba/F3 Cells

Cell Line (EGFR Mutant)This compound DC50 (nM)
Del19/T790M/C797S9.2[1][2]
L858R/T790M/C797S5.8[1][2]

DC50 is the concentration required to induce 50% degradation of the target protein.

Experimental Protocols

The following are the detailed methodologies for the key in vitro experiments conducted to evaluate the efficacy of this compound.

Cell Viability Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of Ba/F3 cells expressing various EGFR mutations.

  • Cell Culture: Ba/F3 cells engineered to express either Del19/T790M/C797S, L858R/T790M/C797S, or wild-type EGFR were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1 ng/mL of murine IL-3.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well.

    • A serial dilution of this compound, brigatinib, and osimertinib was added to the wells.

    • The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a microplate reader. The IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model in GraphPad Prism software.

Western Blot Analysis for EGFR Degradation

This experiment was conducted to quantify the degradation of mutant EGFR protein induced by this compound.

  • Cell Treatment: Ba/F3 cells expressing the respective EGFR mutations were treated with varying concentrations of this compound for 24 hours.

  • Protein Extraction: After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Membranes were incubated overnight at 4°C with primary antibodies against total EGFR, phospho-EGFR, and a loading control (e.g., GAPDH or β-actin).

    • After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software (e.g., ImageJ), and the level of EGFR was normalized to the loading control. The DC50 values were calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathways and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound as a PROTAC. This compound is a heterobifunctional molecule that links the EGFR inhibitor brigatinib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein, thereby inhibiting downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK pathways.[3][4]

HJM561_Mechanism_of_Action cluster_cell Tumor Cell HJM561 This compound Ternary_Complex Ternary Complex (mutant EGFR-HJM-561-CRBN) HJM561->Ternary_Complex Binds to mutant_EGFR Mutant EGFR (Del19/T790M/C797S or L858R/T790M/C797S) mutant_EGFR->Ternary_Complex PI3K_AKT PI3K/AKT Pathway mutant_EGFR->PI3K_AKT Activates MAPK MAPK Pathway mutant_EGFR->MAPK Activates CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_EGFR Ubiquitinated mutant EGFR Ternary_Complex->Ub_EGFR Recruits & Catalyzes Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Targeted by Degraded_EGFR Degraded EGFR (Fragments) Proteasome->Degraded_EGFR Degrades into Degraded_EGFR->PI3K_AKT Inhibition Degraded_EGFR->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Experimental_Workflow cluster_viability Cell Viability Assay cluster_degradation Protein Degradation Assay start Start: Culture Ba/F3 cells with specific EGFR mutations treatment Treat cells with a dose range of this compound (and controls: Brigatinib, Osimertinib) start->treatment incubation_72h Incubate for 72 hours treatment->incubation_72h incubation_24h Incubate for 24 hours treatment->incubation_24h celltiter_glo Add CellTiter-Glo® Reagent incubation_72h->celltiter_glo luminescence Measure Luminescence celltiter_glo->luminescence ic50_calc Calculate IC50 values luminescence->ic50_calc end End: Efficacy Assessment ic50_calc->end lysis Cell Lysis & Protein Extraction incubation_24h->lysis western_blot Western Blot for EGFR & p-EGFR lysis->western_blot quantification Densitometry & Quantification western_blot->quantification dc50_calc Calculate DC50 values quantification->dc50_calc dc50_calc->end

References

Methodological & Application

HJM-561 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: HJM-561

Introduction

This compound is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target and degrade specific mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It was developed to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, particularly in non-small cell lung cancer (NSCLC).[2][3][5][6] The most common mechanism for this resistance is the C797S mutation. This compound is effective against EGFR harboring triple mutations such as Del19/T790M/C797S and L858R/T790M/C797S, while having minimal effect on wild-type (WT) EGFR.[1][3][6]

Mechanism of Action

As a PROTAC, this compound is a heterobifunctional molecule. It consists of a ligand that binds to mutant EGFR, a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][7] By simultaneously binding to both the target protein (mutant EGFR) and the E3 ligase, this compound forms a ternary complex.[2] This proximity induces the E3 ligase to tag the EGFR protein with ubiquitin molecules. The polyubiquitinated EGFR is then recognized and degraded by the cell's native ubiquitin-proteasome system (UPS).[2][7] This event-driven mechanism allows a single molecule of this compound to trigger the degradation of multiple target protein molecules.[7]

HJM561_Mechanism cluster_cell Cancer Cell cluster_complex Ternary Complex Formation HJM561 This compound Complex [Mutant EGFR]–[this compound]–[CRBN] HJM561->Complex mutEGFR Mutant EGFR (e.g., C797S) mutEGFR->Complex CRBN CRBN E3 Ligase CRBN->Complex polyUb_EGFR Poly-ubiquitinated Mutant EGFR Complex->polyUb_EGFR Ubiquitination Ub Ubiquitin Ub->Complex Proteasome Proteasome polyUb_EGFR->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for this compound PROTAC. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in engineered Ba/F3 cell lines expressing clinically relevant, osimertinib-resistant EGFR mutations.

Table 1: In Vitro Degradation Activity of this compound

Cell Line Target EGFR Mutant DC₅₀ (nM) Incubation Time
Ba/F3 Del19/T790M/C797S 9.2 24 h
Ba/F3 L858R/T790M/C797S 5.8 24 h

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell Line Target EGFR Mutant IC₅₀ (nM)
Ba/F3 Del19/T790M/C797S 15.6
Ba/F3 L858R/T790M/C797S 17.0
Ba/F3 Wild-Type EGFR No effect noted

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are representative protocols for evaluating the cellular activity of this compound. These protocols are based on standard laboratory procedures and the published activity of this compound.

Protocol 1: Cell Viability Assay (IC₅₀ Determination)

This protocol describes how to measure the effect of this compound on the proliferation of EGFR-mutant cells using a standard luminescence-based assay like CellTiter-Glo®.

Materials:

  • Ba/F3 cells expressing EGFR Del19/T790M/C797S or L858R/T790M/C797S

  • Ba/F3 cells expressing wild-type EGFR (as a control)

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound compound, dissolved in DMSO to create a 10 mM stock solution

  • Opaque-walled 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution series of this compound in culture medium. Typical final concentrations for an IC₅₀ curve may range from 0.1 nM to 1000 nM.

    • Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the prepared compound dilutions.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average luminescence from the vehicle control wells to 100% viability.

    • Plot the normalized viability against the logarithm of this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC₅₀ value.

Workflow_Viability start Start seed 1. Seed Cells (5,000 cells/well) start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Add this compound Serial Dilutions incubate1->treat incubate2 4. Incubate 72h treat->incubate2 reagent 5. Add CellTiter-Glo® Reagent incubate2->reagent measure 6. Measure Luminescence reagent->measure analyze 7. Analyze Data & Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Experimental workflow for IC₅₀ determination. (Max Width: 760px)
Protocol 2: Western Blot for EGFR Degradation

This protocol details the steps to qualitatively and quantitatively assess the degradation of EGFR protein in cells following treatment with this compound.

Materials:

  • EGFR-mutant cells (e.g., Ba/F3-Del19/T790M/C797S)

  • 6-well cell culture plates

  • This compound compound (10 mM stock in DMSO)

  • Proteasome inhibitor (e.g., MG132) and ubiquitination inhibitor (e.g., MLN4924) as controls

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-EGFR, anti-p-EGFR, anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) for a set time, typically 24 hours.[1]

    • Include a vehicle (DMSO) control.

    • For mechanism validation, co-treat cells with 100 nM this compound and a proteasome inhibitor (e.g., 10 µM MG132) or ubiquitination inhibitor (e.g., 1 µM MLN4924).[1]

  • Protein Lysate Preparation:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize all samples to the same concentration (e.g., 1 mg/mL).

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Analyze band intensity using software like ImageJ. Normalize EGFR band intensity to the loading control (β-actin) to quantify protein degradation.

References

Application Notes and Protocols for HJM-561 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] Specifically, this compound targets and induces the degradation of EGFR harboring activating mutations (such as exon 19 deletion or L858R) in combination with the T790M resistance mutation and the C797S mutation, which renders covalent inhibitors like osimertinib (B560133) ineffective.[1][2][3] This document provides detailed protocols for utilizing this compound in preclinical xenograft mouse models, a critical step in evaluating its in vivo efficacy and mechanism of action.

Mechanism of Action

This compound functions as a bifunctional molecule. One end of the molecule, the "warhead," is based on brigatinib (B606365) and binds to the mutant EGFR protein.[4] The other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5] This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[4] The resulting degradation of the mutant EGFR protein leads to the inhibition of downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to tumor growth inhibition.[6][7]

Signaling Pathway Diagram

HJM561_Mechanism cluster_cell Tumor Cell mutant_EGFR Mutant EGFR (e.g., Del19/T790M/C797S) Proteasome Proteasome mutant_EGFR->Proteasome Targeted for Degradation downstream Downstream Signaling (AKT, ERK) mutant_EGFR->downstream Activates ternary_complex HJM561 This compound HJM561->mutant_EGFR Binds CRBN CRBN (E3 Ligase) HJM561->CRBN Recruits Ub Ubiquitin CRBN->Ub Transfers Ub->mutant_EGFR Ubiquitination Proteasome->mutant_EGFR Degrades Proteasome->downstream proliferation Tumor Growth & Proliferation downstream->proliferation Promotes

Caption: Mechanism of action of this compound.

Quantitative Data Summary

In Vivo Efficacy of this compound
Model TypeCell Line / PDX IDMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (TGI) / ReductionReference
CDXBa/F3-EGFR (Del19/T790M/C797S)NudeThis compound (20 mg/kg)p.o., daily for 18 days58% reduction in tumor volume[5]
CDXBa/F3-EGFR (Del19/T790M/C797S)NudeThis compound (40 mg/kg)p.o., daily for 18 days84% reduction in tumor volume[5]
PDXNSCLC (Del19/T790M/C797S)NudeThis compound (40 mg/kg)p.o., daily for 18 days67% TGI[5]
Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax-3677.25 ng/mL
AUC-1970.2 h*ng/mL
T½ (half-life)2.9 h2.5 h
Bioavailability-38.6%
Data from a published study.[5]

Experimental Protocols

Experimental Workflow Diagram

Xenograft_Workflow cluster_phase1 cluster_phase2 cluster_phase3 phase1 Phase 1: Model Establishment phase2 Phase 2: Treatment phase3 Phase 3: Data Analysis cell_prep Cell/Tissue Preparation (e.g., Ba/F3-EGFR mutant cells or patient tumor tissue) implantation Tumor Implantation (Subcutaneous) cell_prep->implantation animal_prep Animal Preparation (e.g., 6-8 week old immunocompromised mice) animal_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Drug Administration (e.g., this compound via oral gavage) randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Endpoint Analysis (e.g., Tumor harvesting) measurement->endpoint biomarker Biomarker Analysis (Western Blot for EGFR levels) endpoint->biomarker stats Statistical Analysis biomarker->stats

Caption: General workflow for this compound xenograft studies.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol is designed for establishing a subcutaneous xenograft model using Ba/F3 cells engineered to express the triple-mutant EGFR (Del19/T790M/C797S).

1. Cell Culture:

  • Culture Ba/F3-EGFR (Del19/T790M/C797S) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.[8]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks of age.

  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Harvest Ba/F3 cells during their exponential growth phase.

  • Wash the cells with sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

  • Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water).

  • Administer this compound orally (e.g., at 20 or 40 mg/kg) once daily for 18 consecutive days.[5]

  • Administer the vehicle solution to the control group following the same schedule.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

5. Endpoint and Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for western blot analysis to confirm the degradation of EGFR and phospho-EGFR.

  • Another portion can be fixed in formalin for immunohistochemical analysis.

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of a PDX model from a patient's tumor tissue harboring the relevant EGFR mutations.

1. Patient Tumor Tissue:

  • Obtain fresh tumor tissue from NSCLC patients with confirmed EGFR Del19/T790M/C797S mutations under appropriate ethical guidelines and with informed consent.

  • Place the tissue in a sterile collection medium on ice and transport it to the laboratory immediately.

2. Animal Model:

  • Use severely immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks of age, to improve the success rate of engraftment.

3. Tumor Tissue Implantation:

  • In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize the mouse.

  • Implant one tumor fragment subcutaneously into the flank of each mouse.

4. Tumor Engraftment and Expansion:

  • Monitor the mice for tumor growth. This may take several weeks to months.

  • Once a tumor reaches a size of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion. This is considered passage 1 (P1).

  • For drug efficacy studies, use tumors from P2-P4 to ensure sufficient material and stable growth.

5. Efficacy Study:

  • Once the tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Follow the treatment, monitoring, and endpoint analysis steps as described in Protocol 1 (steps 4 and 5).

Conclusion

This compound represents a promising therapeutic strategy for NSCLC patients who have developed resistance to osimertinib due to the EGFR C797S mutation. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in relevant xenograft models. Careful execution of these studies will be crucial in further elucidating the therapeutic potential of this novel EGFR PROTAC degrader.

References

HJM-561: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] It functions by selectively inducing the degradation of mutant Epidermal Growth Factor Receptor (EGFR), specifically those harboring the C797S triple mutations (Del19/T790M/C797S and L858R/T790M/C797S), which are a common mechanism of acquired resistance to osimertinib.[1][2][3][4][5][6] These notes provide a summary of preclinical data and detailed protocols for the dosage and administration of this compound in in vivo xenograft models.

Mechanism of Action

This compound is a heterobifunctional molecule consisting of a ligand that binds to mutant EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with the mutant EGFR, facilitating the transfer of ubiquitin molecules to the receptor. The polyubiquitinated EGFR is then recognized and degraded by the cell's natural disposal system, the proteasome. This targeted degradation removes the oncogenic signaling driver from the cancer cell, leading to the inhibition of downstream pathways and suppression of tumor growth.[1][2][3]

HJM561_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation HJM561 This compound mutEGFR Mutant EGFR (e.g., C797S) HJM561->mutEGFR Binds CRBN CRBN E3 Ligase HJM561->CRBN Proteasome Proteasome mutEGFR->Proteasome Targeted for Degradation Downstream Downstream Signaling (Proliferation, Survival) mutEGFR->Downstream Activates Ub Ubiquitin Ub->mutEGFR Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded Degrades Downstream->Downstream mutEGFR_bound Mutant EGFR HJM561_bound This compound mutEGFR_bound->HJM561_bound CRBN_bound CRBN HJM561_bound->CRBN_bound

Caption: Mechanism of this compound-induced degradation of mutant EGFR.

Data Presentation

In Vivo Efficacy Summary

The antitumor activity of this compound has been demonstrated in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC with acquired resistance to osimertinib.

Model TypeCancer ModelTreatmentDosageAdministration RouteDosing ScheduleResultReference
CDX Ba/F3 (EGFR Del19/T790M/C797S)This compound20 mg/kgOral (p.o.)Once daily for 18 days58% tumor volume reduction[5]
CDX Ba/F3 (EGFR Del19/T790M/C797S)This compound40 mg/kgOral (p.o.)Once daily for 18 days84% tumor volume reduction[5]
PDX EGFR Del19/T790M/C797SThis compound40 mg/kgOral (p.o.)Once daily for 18 days67% tumor growth inhibition (TGI)[1][7]
Pharmacokinetic Profile

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of this compound.

SpeciesDoseAdministration RouteCmaxAUCOral Bioavailability (%)Reference
Mouse 10 mg/kgOral (p.o.)3677.25 ng/mL1970.2 h*ng/mL62.8%[5]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound.

Protocol 1: In Vivo Efficacy Study in a Cell-Derived Xenograft (CDX) Model

CDX_Workflow cluster_prep 1. Preparation cluster_implant 2. Implantation cluster_treatment 3. Treatment cluster_monitoring 4. Monitoring & Endpoints A1 Culture Ba/F3 cells with EGFR Del19/T790M/C797S A2 Harvest and count cells A1->A2 A3 Prepare cell suspension in media/Matrigel (1:1) A2->A3 B1 Subcutaneously inject 0.5M cells into flank of Balb/c nude mice A3->B1 B2 Monitor mice for tumor growth B1->B2 C1 Randomize mice when tumors reach ~150-200 mm³ B2->C1 C2 Prepare this compound formulation C1->C2 C3 Administer Vehicle or this compound (20 or 40 mg/kg) via oral gavage C2->C3 C4 Treat once daily for 18 days C3->C4 D1 Measure tumor volume (e.g., 2-3 times/week) C4->D1 D2 Monitor body weight C4->D2 D3 Euthanize mice at study endpoint D1->D3 D2->D3 D4 Collect tumors for analysis (e.g., Western blot) D3->D4

Caption: Experimental workflow for the this compound CDX model study.

1. Animal Model:

  • Species: BALB/c athymic (nude) mice.

  • Sex: Female.

  • Age: 6-8 weeks at the start of the study.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Cell Line and Implantation:

  • Cell Line: Ba/F3 cells engineered to stably express the human EGFR Del19/T790M/C797S triple mutant.

  • Implantation:

    • Culture cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and assess viability (should be >90%).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel Basement Membrane Matrix.

    • Subcutaneously inject 0.5 million cells in a volume of 100-200 µL into the right flank of each mouse.

3. This compound Formulation and Administration:

  • Formulation Vehicle: A standard vehicle for oral administration of hydrophobic compounds can be used. A reported formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix.

    • Finally, add saline to reach the final desired concentration. The solution should be prepared fresh daily.

  • Administration:

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, 20 mg/kg this compound, 40 mg/kg this compound).

    • Administer the prepared formulation via oral gavage once daily.

    • The dosing volume is typically 10 µL/g of body weight.

    • Continue treatment for the specified duration (e.g., 18 consecutive days).

4. Efficacy Monitoring and Endpoints:

  • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the vehicle control group reach a predetermined size, or at the end of the treatment period. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to confirm EGFR degradation).

Protocol 2: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model

This protocol follows the same general principles as the CDX study, with modifications for the use of patient-derived tissue.

1. Animal Model:

  • Use immunocompromised mice suitable for PDX models, such as NOD/SCID or NSG mice, to ensure successful engraftment.

2. Tumor Implantation:

  • Obtain fresh tumor tissue from an NSCLC patient with confirmed EGFR Del19/T790M/C797S mutations under ethically approved protocols.

  • Implant a small fragment (e.g., 2-3 mm³) of the tumor tissue subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a passageable size and then expand the model by passaging tumor fragments into new cohorts of mice.

  • For efficacy studies, use established PDX tumors.

3. This compound Formulation and Administration:

  • The formulation, preparation, and administration route are the same as described in Protocol 1.

  • Randomize mice with established tumors (e.g., 150-200 mm³) into treatment and vehicle control groups.

  • Administer this compound orally at the desired dose (e.g., 40 mg/kg) once daily for the specified duration.

4. Efficacy Monitoring and Endpoints:

  • Monitoring of tumor volume and body weight should be performed as described in Protocol 1.

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound is a promising, orally bioavailable PROTAC that effectively targets and degrades osimertinib-resistant EGFR triple mutants. The provided data and protocols offer a framework for researchers to conduct preclinical in vivo studies to further evaluate its therapeutic potential. Adherence to established animal welfare guidelines and rigorous experimental technique is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Western Blot Analysis of EGFR Degradation by HJM-561

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates key cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. HJM-561 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of EGFR, particularly in the context of mutations that confer resistance to conventional tyrosine kinase inhibitors (TKIs).[3][4][5] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of EGFR in response to this compound treatment.

PROTACs like this compound function by hijacking the cell's natural protein disposal machinery. These heterobifunctional molecules consist of a ligand that binds to the target protein (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][7] This proximity results in the ubiquitination of EGFR, marking it for degradation by the proteasome.[6][7] Western blotting is a fundamental technique to validate the efficacy of such degraders by directly measuring the reduction in target protein levels.[6]

Quantitative Data Summary

The efficacy of this compound in degrading mutant EGFR has been demonstrated in various preclinical models. The half-maximal degradation concentration (DC50) is a key parameter to quantify the potency of a PROTAC. Below is a summary of the reported DC50 values for this compound against clinically relevant osimertinib-resistant EGFR triple mutations.

Cell Line Expressing Mutant EGFRThis compound DC50 (nM)Reference
Ba/F3 - EGFR Del19/T790M/C797S9.2[8]
Ba/F3 - EGFR L858R/T790M/C797S5.8[8]

Signaling Pathway and Mechanism of Action

EGFR activation by its ligands, such as Epidermal Growth Factor (EGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain.[2] This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[9][10] this compound induces the degradation of the entire EGFR protein, thereby blocking all downstream signaling originating from the receptor.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Proteasome Proteasome EGFR->Proteasome Ubiquitination & Degradation RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation HJM561 This compound HJM561->EGFR Binds

Figure 1: Simplified EGFR Signaling Pathway and this compound Mechanism.

Experimental Protocols

Western Blot Workflow for EGFR Degradation

The following diagram outlines the key steps for performing a Western blot analysis to evaluate the effect of this compound on EGFR protein levels.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Ba/F3 with mutant EGFR) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Laemmli buffer & boiling) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Blocking (5% BSA or milk in TBST) F->G H 8. Primary Antibody Incubation (Anti-EGFR, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL substrate & imaging) I->J K 11. Data Analysis (Densitometry) J->K

Figure 2: Experimental Workflow for Western Blotting.
Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment

  • Cell Lines: Use appropriate cell lines, such as Ba/F3 cells engineered to express specific EGFR mutations (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[3]

  • Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, under standard conditions (37°C, 5% CO2).

  • Seeding: Plate cells to achieve 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a specified duration, for instance, 24 hours, to allow for protein degradation.[3]

2. Cell Lysis

  • After treatment, place culture dishes on ice and aspirate the medium.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume (e.g., 100-150 µL for a 6-well plate) of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[6][10]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.[10]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][12]

  • Transfer the supernatant (protein lysate) to a new, clean tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[11][12]

4. Sample Preparation for SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to a final concentration of 1X.[10][12]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

5. SDS-PAGE and Protein Transfer

  • Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

6. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody for total EGFR in the blocking buffer as recommended by the manufacturer (typically 1:1000).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6][12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step (three times for 10 minutes each with TBST).

7. Detection and Analysis

  • Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[11][12]

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed for a loading control protein such as GAPDH or β-actin.[11][12]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the EGFR signal to the loading control signal for each sample.

    • Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

    • Plot the percentage of remaining EGFR against the log concentration of this compound to determine the DC50 value.

Conclusion

Western blot analysis is an essential technique for characterizing the activity of targeted protein degraders like this compound. The protocol outlined here provides a robust framework for researchers to assess the dose-dependent degradation of EGFR and determine key efficacy parameters. Careful optimization of this protocol for specific experimental systems will ensure accurate and reproducible results, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Cell Viability Assays Following HJM-561 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome therapeutic resistance in non-small cell lung cancer (NSCLC).[1][2][3][4] Specifically, this compound targets and induces the degradation of epidermal growth factor receptor (EGFR) with triple mutations (Del19/T790M/C797S and L858R/T790M/C797S), which are common mechanisms of resistance to osimertinib (B560133) treatment.[1][2][3][4] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation effectively inhibits downstream signaling pathways, such as the PI3K-AKT pathway, thereby suppressing cancer cell proliferation.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using MTT and Crystal Violet assays.

Mechanism of Action of this compound

This compound functions by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate mutant EGFR. The PROTAC consists of a ligand that binds to the target protein (mutant EGFR) and another ligand for an E3 ubiquitin ligase, connected by a linker. This proximity induces the formation of a ternary complex, facilitating the ubiquitination of the target protein. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, and the this compound molecule can be recycled to induce further degradation.

HJM-561_Mechanism_of_Action This compound PROTAC Mechanism of Action cluster_0 Cellular Environment This compound This compound Mutant_EGFR Mutant EGFR (Target Protein) This compound->Mutant_EGFR Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Binds Ternary_Complex Ternary Complex (Mutant EGFR :: this compound :: E3 Ligase) This compound->Ternary_Complex Mutant_EGFR->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitinated_EGFR Polyubiquitinated Mutant EGFR Ternary_Complex->Polyubiquitinated_EGFR Ubiquitination Ubiquitin Ub Ubiquitin->Polyubiquitinated_EGFR Proteasome 26S Proteasome Polyubiquitinated_EGFR->Proteasome Recognition Proteasome->this compound Recycling Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

This compound PROTAC Mechanism of Action

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in Ba/F3 cells expressing osimertinib-resistant EGFR triple mutations. This data highlights the potent and selective anti-proliferative activity of this compound.

Cell LineEGFR Mutation StatusIC50 (nmol/L) of this compound
Ba/F3Del19/T790M/C797S15.6[2]
Ba/F3L858R/T790M/C797S17.0[2]
Ba/F3Wild-Type (WT)>1,000[2]

Experimental Workflow for Cell Viability Assays

The general workflow for assessing the effect of this compound on cell viability involves cell seeding, treatment with the compound, incubation, addition of a viability reagent, and signal measurement.

Experimental_Workflow Cell Viability Assay Experimental Workflow Start Start Cell_Seeding Seed NSCLC cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation_24h HJM-561_Treatment Treat cells with serial dilutions of this compound Incubation_24h->HJM-561_Treatment Incubation_72h Incubate for 72h HJM-561_Treatment->Incubation_72h Assay_Specific_Steps Assay-Specific Steps Incubation_72h->Assay_Specific_Steps MTT_Assay Add MTT Reagent Incubate 3-4h Add Solubilization Solution Assay_Specific_Steps->MTT_Assay MTT Crystal_Violet_Assay Fix Cells Stain with Crystal Violet Wash and Dry Add Solubilization Solution Assay_Specific_Steps->Crystal_Violet_Assay Crystal Violet Absorbance_Measurement Measure Absorbance (MTT: 570 nm, CV: 590 nm) MTT_Assay->Absorbance_Measurement Crystal_Violet_Assay->Absorbance_Measurement Data_Analysis Data Analysis: Calculate % Viability Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End EGFR_Signaling_Pathway EGFR Downstream Signaling and this compound Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Mutant_EGFR Mutant EGFR EGF->Mutant_EGFR Binds Proteasome Proteasome Mutant_EGFR->Proteasome PI3K PI3K Mutant_EGFR->PI3K RAS RAS Mutant_EGFR->RAS This compound This compound This compound->Mutant_EGFR Induces Degradation via AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

References

Application Notes and Protocols for Establishing an HJM-561 Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJM-561 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade epidermal growth factor receptor (EGFR) with the C797S mutation.[1][2][3][4] This mutation is a primary mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) in non-small cell lung cancer (NSCLC).[1][2][5] By hijacking the ubiquitin-proteasome system, this compound targets the mutant EGFR for degradation, offering a promising therapeutic strategy for overcoming this resistance.[5][6][7]

The development of cell line models with acquired resistance to this compound is a critical step in preclinical research. These models are invaluable for elucidating potential resistance mechanisms, identifying biomarkers of response and resistance, and developing next-generation therapies to overcome treatment failure. This document provides detailed protocols for establishing and characterizing this compound resistant cell lines.

Data Presentation: Quantitative Summary

The following tables provide a structured format for presenting key quantitative data generated during the establishment and characterization of the this compound resistant cell line.

Table 1: IC50 Values and Resistance Index

Cell LineThis compound IC50 (nM)Fold Resistance (RI)
Parental1.0
This compound Resistant

*IC50 (half-maximal inhibitory concentration) is determined using a cell viability assay. *Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental). A significant increase in the RI indicates the development of resistance.[8]

Table 2: Gene Expression Analysis of Potential Resistance Markers (qPCR)

GeneRelative mRNA Expression (Fold Change vs. Parental)
ABCB1 (MDR1)
ABCG2 (BCRP)
[Bypass Pathway Gene 1]
[Bypass Pathway Gene 2]

*Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB).

Table 3: Protein Expression Analysis of Potential Resistance Markers (Western Blot)

ProteinRelative Protein Expression (Fold Change vs. Parental)
P-glycoprotein (ABCB1)
BCRP (ABCG2)
Total EGFR
Phospho-EGFR
[Bypass Pathway Protein 1]
[Bypass Pathway Protein 2]

*Protein expression is normalized to a loading control (e.g., β-actin, GAPDH).

Experimental Protocols

Protocol 1: Establishment of this compound Resistant Cell Line by Dose-Escalation

This protocol describes a continuous exposure, dose-escalation method to generate a stable this compound resistant cell line.[8][9]

1.1. Determination of Initial this compound IC50 in the Parental Cell Line

  • Seed parental cells (e.g., NCI-H1975, a human NSCLC cell line with EGFR L858R and T790M mutations) in 96-well plates at a predetermined optimal density.

  • After 24 hours, treat the cells with a series of this compound concentrations (e.g., 0.1 nM to 10 µM).

  • Incubate for 72 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CCK-8, or resazurin).

  • Calculate the IC50 value from the dose-response curve.

1.2. Generation of the Resistant Cell Line

  • Culture the parental cells in the presence of this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Maintain the cells in the this compound-containing medium, replacing it every 2-3 days.

  • Monitor cell morphology and proliferation. Initially, a significant level of cell death is expected.

  • Once the surviving cells reach 70-80% confluency and exhibit a stable growth rate for 2-3 passages, increase the this compound concentration by 1.5- to 2-fold.[8]

  • Repeat this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they recover.

  • Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Establish the final resistant cell line and maintain it in a medium containing the highest tolerated concentration of this compound.

  • Cryopreserve cell stocks at various stages of resistance development.

1.3. Verification of Resistance

  • Determine the IC50 of the established resistant cell line to this compound using the same method as for the parental line.

  • Calculate the Resistance Index (RI) to confirm the degree of resistance.

  • To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., >10 passages) and then re-determine the IC50.

Protocol 2: Analysis of ABC Transporter Expression by qPCR

This protocol is for quantifying the mRNA expression of key ABC transporter genes, ABCB1 (MDR1) and ABCG2 (BCRP), which are frequently implicated in multidrug resistance.[10][11]

  • RNA Extraction: Isolate total RNA from both parental and this compound resistant cells using a commercial kit (e.g., TRIzol or RNeasy).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for ABCB1, ABCG2, and a housekeeping gene.

    • ABCB1 (MDR1) Forward Primer: 5'-CCCATCATTGCAATAGCAGG-3'

    • ABCB1 (MDR1) Reverse Primer: 5'-GTTCAAACTTCTGCTCCTGA-3'

    • ABCG2 (BCRP) Forward Primer: 5'-TGGCTGTCATGGCTTCAGTA-3'

    • ABCG2 (BCRP) Reverse Primer: 5'-GCCACGTGATTCTTCCACAA-3'

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the housekeeping gene and comparing the resistant cells to the parental cells.

Protocol 3: Analysis of Protein Expression by Western Blot

This protocol details the detection and quantification of key proteins involved in potential resistance mechanisms.

  • Cell Lysis: Lyse parental and this compound resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-P-glycoprotein/ABCB1

      • Anti-BCRP/ABCG2

      • Anti-EGFR (total)

      • Anti-phospho-EGFR (Tyr1068)

      • Anti-MET, Anti-HER2 (for bypass pathway analysis)

      • Anti-β-actin or Anti-GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Protocol 4: Functional Analysis of ABC Transporters by Flow Cytometry

This protocol assesses the efflux pump activity of ABC transporters using a fluorescent substrate like Rhodamine 123.[12][13][14]

  • Cell Preparation: Harvest parental and this compound resistant cells and resuspend them in a culture medium at a concentration of 1 x 106 cells/mL.

  • Dye Loading: Incubate the cells with Rhodamine 123 (e.g., 200 ng/mL) for 30-60 minutes at 37°C in the dark to allow for dye uptake.[14]

  • Efflux: Wash the cells with a cold PBS to remove excess dye. Resuspend the cells in a fresh, pre-warmed medium and incubate at 37°C to allow for dye efflux.

  • Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer at different time points (e.g., 0, 30, 60, and 120 minutes).

  • Data Analysis: Compare the rate of fluorescence decrease between the parental and resistant cells. A faster decrease in fluorescence in the resistant cells indicates increased efflux activity. As a control, the assay can be performed in the presence of an ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling EGFR EGFR Ubiquitin Ubiquitin Proteasome Proteasome EGFR->Proteasome Targeted to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates HJM561 This compound HJM561->EGFR Binds E3_Ligase E3 Ubiquitin Ligase HJM561->E3_Ligase Recruits Ubiquitin->EGFR Ubiquitination Degradation Degradation Proteasome->Degradation Leads to Cell_Pro_Surv Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Pro_Surv PI3K_AKT_mTOR->Cell_Pro_Surv

Caption: this compound mechanism of action on the EGFR signaling pathway.

Experimental_Workflow cluster_characterization Mechanism Analysis Start Parental Cell Line IC50_Determination Determine Initial This compound IC50 Start->IC50_Determination Dose_Escalation Culture with Increasing Concentrations of this compound IC50_Determination->Dose_Escalation Establish_Resistant_Line Establish Stable Resistant Cell Line Dose_Escalation->Establish_Resistant_Line Verify_Resistance Verify Resistance (IC50 & RI) Establish_Resistant_Line->Verify_Resistance Characterization Characterize Resistance Mechanisms Verify_Resistance->Characterization qPCR qPCR (ABC Transporters) Western_Blot Western Blot (Protein Expression) Flow_Cytometry Flow Cytometry (Efflux Activity)

Caption: Workflow for establishing and characterizing an this compound resistant cell line.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms cluster_ups cluster_abc cluster_bypass HJM561_Resistance This compound Resistance UPS_Alterations Ubiquitin-Proteasome System Alterations HJM561_Resistance->UPS_Alterations ABC_Upregulation Upregulation of ABC Transporters HJM561_Resistance->ABC_Upregulation Bypass_Activation Activation of Bypass Signaling Pathways HJM561_Resistance->Bypass_Activation E3_Mutation E3 Ligase Mutation UPS_Alterations->E3_Mutation DUB_Activity Increased Deubiquitinase Activity UPS_Alterations->DUB_Activity MDR1 MDR1 (ABCB1) ABC_Upregulation->MDR1 BCRP BCRP (ABCG2) ABC_Upregulation->BCRP MET_Amp MET Amplification Bypass_Activation->MET_Amp HER2_Act HER2 Activation Bypass_Activation->HER2_Act

Caption: Potential mechanisms of acquired resistance to this compound.

References

Application Notes and Protocols for HJM-561 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJM-561 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade mutant Epidermal Growth Factor Receptor (EGFR). Specifically, this compound has demonstrated significant efficacy against osimertinib-resistant EGFR triple mutations, including Del19/T790M/C797S and L858R/T790M/C797S, which are critical drivers of resistance in non-small cell lung cancer (NSCLC).[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the in vivo efficacy of novel therapeutics like this compound. These models preserve the histological and genetic characteristics of the original tumor, providing a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.

This document provides detailed application notes and protocols for the use of this compound in preclinical studies involving PDX models of NSCLC harboring EGFR triple mutations.

Data Presentation

In Vitro Activity of this compound

This compound demonstrates potent and selective degradation of EGFR triple mutants, leading to the inhibition of cancer cell proliferation.

Cell LineEGFR Mutation StatusDC50 (nM)Reference
Ba/F3Del19/T790M/C797S9.2[3]
Ba/F3L858R/T790M/C797S5.8[3]

DC50: Half-maximal degradation concentration.

In Vivo Efficacy of this compound in PDX Models

Oral administration of this compound has been shown to induce robust antitumor activity in NSCLC PDX models harboring the EGFR Del19/T790M/C797S mutation.

PDX ModelTreatmentDose (mg/kg)AdministrationTumor Growth InhibitionReference
EGFR Del19/T790M/C797SThis compound20Oral, once dailySignificant[4]
EGFR Del19/T790M/C797SThis compound40Oral, once dailySignificant[4]
Pharmacokinetic Profile of this compound in Mice

Following a single oral dose of 10 mg/kg in mice, this compound exhibits favorable pharmacokinetic properties.

ParameterValueUnitReference
Cmax1656ng/mL[4]
Tmax4h[4]
AUC(0-t)20247h*ng/mL[4]
T1/26.8h[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measured time point; T1/2: Half-life.

Signaling Pathway

This compound functions as a PROTAC, inducing the degradation of mutant EGFR. This degradation inhibits downstream signaling pathways crucial for cancer cell survival and proliferation, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

HJM561_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant_EGFR Mutant EGFR (Del19/T790M/C797S or L858R/T790M/C797S) Proteasome Proteasome Mutant_EGFR->Proteasome Degradation PI3K PI3K Mutant_EGFR->PI3K Activates RAS RAS Mutant_EGFR->RAS Activates HJM561 This compound HJM561->Mutant_EGFR Binds E3_Ligase E3 Ubiquitin Ligase HJM561->E3_Ligase Recruits E3_Ligase->Mutant_EGFR Ub Ubiquitin Ub->Mutant_EGFR Ubiquitination AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in EGFR-mutant cancer cell lines using a standard MTT assay.

Materials:

  • EGFR-mutant cell lines (e.g., Ba/F3 expressing Del19/T790M/C797S or L858R/T790M/C797S)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of EGFR Degradation and Downstream Signaling

This protocol describes the detection of total and phosphorylated EGFR, AKT, and ERK levels in response to this compound treatment.

Materials:

  • EGFR-mutant cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

Protocol 3: In Vivo Efficacy Study in an NSCLC PDX Model

This protocol details the establishment of an NSCLC PDX model and the subsequent evaluation of this compound's antitumor efficacy.

PDX_Workflow Patient_Tumor Patient Tumor Tissue (NSCLC with EGFR triple mutation) Implantation Subcutaneous Implantation Patient_Tumor->Implantation Tumor_Growth Tumor Establishment and Growth Implantation->Tumor_Growth Mice Immunodeficient Mice (e.g., NSG) Mice->Implantation Randomization Randomization of Mice (Tumor Volume ~150-200 mm³) Tumor_Growth->Randomization Treatment_Group Treatment Group (this compound, 20-40 mg/kg, p.o., q.d.) Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Monitoring Tumor Volume and Body Weight Monitoring (2-3 times/week) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume >1500 mm³ or predefined time) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study in a PDX model.

Materials:

  • Cryopreserved or fresh patient tumor tissue (NSCLC with confirmed EGFR triple mutation)

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)

  • Matrigel (optional)

  • Surgical instruments

  • Anesthetics

  • This compound

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • PDX Establishment:

    • Under sterile conditions, implant a small fragment (2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of an immunodeficient mouse. The use of Matrigel may enhance engraftment rates.

    • Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 1000-1500 mm³, the tumor can be passaged to a new cohort of mice for expansion.

  • Efficacy Study:

    • Once the tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound at the desired concentrations (e.g., 20 and 40 mg/kg) in a suitable vehicle for oral administration.

    • Administer this compound or the vehicle control to the respective groups once daily (q.d.) via oral gavage.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice at each tumor measurement to assess for any drug-related toxicity.

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., >1500 mm³) or for a specified duration.

    • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each time point.

    • Determine the tumor growth inhibition (TGI) for the this compound treated groups compared to the vehicle control group.

Conclusion

This compound is a promising therapeutic agent for NSCLC patients who have developed resistance to osimertinib (B560133) due to EGFR triple mutations. The use of patient-derived xenograft models provides a robust preclinical platform to further investigate the efficacy and mechanisms of action of this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals working with this novel compound in a clinically relevant setting.

References

Application Notes and Protocols for Immunoprecipitation Assays with HJM-561 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJM-561 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Specifically, it targets EGFR harboring the C797S triple mutations (Del19/T790M/C797S and L858R/T790M/C797S), which confer resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib (B560133) in non-small cell lung cancer (NSCLC).[2][3][4] this compound utilizes brigatinib (B606365) as a warhead to bind to the mutant EGFR and recruits an E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

These application notes provide detailed protocols for utilizing immunoprecipitation (IP) and co-immunoprecipitation (co-IP) assays to investigate the effects of this compound on EGFR and its associated protein complexes. These techniques are crucial for elucidating the mechanism of action of this compound, identifying changes in protein-protein interactions upon treatment, and discovering potential biomarkers of drug response.

Data Presentation

The following tables represent hypothetical, yet plausible, quantitative data derived from co-immunoprecipitation experiments followed by mass spectrometry or Western blotting. This data illustrates the potential effects of this compound on the EGFR interactome.

Table 1: Effect of this compound on the Interaction of Mutant EGFR with Key Signaling Proteins

Interacting ProteinVehicle Control (Fold Change)This compound (100 nM) (Fold Change)P-value
GRB21.00.25<0.01
SHC11.00.30<0.01
SOS11.00.28<0.01
PIK3R11.00.45<0.05
STAT31.00.40<0.05

Fold change is relative to the vehicle control, normalized to the amount of immunoprecipitated mutant EGFR.

Table 2: Dose-Dependent Dissociation of GRB2 from Mutant EGFR upon this compound Treatment

This compound Concentration (nM)GRB2 Co-immunoprecipitated (Arbitrary Units)
0 (Vehicle)100
185
1052
10023
10008

Experimental Protocols

Protocol 1: Immunoprecipitation of Mutant EGFR to Assess Degradation

This protocol details the immunoprecipitation of mutant EGFR from NSCLC cells treated with this compound to confirm target degradation.

Materials:

  • NSCLC cell line expressing Del19/T790M/C797S or L858R/T790M/C797S EGFR (e.g., Ba/F3 cells engineered to express mutant EGFR)

  • This compound

  • DMSO (Vehicle)

  • Cell Lysis Buffer (e.g., RIPA buffer)[5] containing protease and phosphatase inhibitors[6]

  • Anti-EGFR antibody (validated for IP)

  • Protein A/G magnetic beads[7]

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5)[8]

  • Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibodies for Western blotting (e.g., anti-EGFR, anti-GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Plate NSCLC cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or DMSO for the indicated time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • Incubate a specific amount of total protein (e.g., 1 mg) with an optimized amount of anti-EGFR antibody for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

  • Elution:

    • Elute the protein from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the eluted protein to a new tube.

    • Neutralize the eluate by adding neutralization buffer.

  • Western Blot Analysis:

    • Add SDS-PAGE sample buffer to the eluates and boil for 5 minutes.

    • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH for input lysates).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Protocol 2: Co-Immunoprecipitation to Analyze EGFR Protein Interactions

This protocol is designed to investigate the effect of this compound on the interaction of mutant EGFR with its binding partners.

Materials:

  • Same as Protocol 1, with the addition of primary antibodies for potential interacting proteins (e.g., GRB2, SHC1).

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow steps 1 and 2 from Protocol 1. A non-denaturing lysis buffer (e.g., Triton X-100 based) is recommended to preserve protein-protein interactions.[6]

  • Co-Immunoprecipitation:

    • Follow step 3 from Protocol 1, using an antibody against the bait protein (mutant EGFR).

  • Washing:

    • Follow step 4 from Protocol 1. The stringency of the washes may need to be optimized to maintain specific interactions while minimizing non-specific binding.

  • Elution:

    • Follow step 5 from Protocol 1.

  • Western Blot Analysis:

    • Follow step 6 from Protocol 1.

    • In addition to probing for the immunoprecipitated protein (EGFR), probe separate blots with antibodies against suspected interacting proteins (e.g., GRB2, SHC1). The input lysates should also be probed for all proteins of interest to confirm their expression.

Visualizations

HJM561_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm mutant_EGFR Mutant EGFR (e.g., C797S) Proteasome Proteasome mutant_EGFR->Proteasome Targeted for Degradation Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) mutant_EGFR->Downstream_Signaling HJM561 This compound HJM561->mutant_EGFR Binds E3_Ligase E3 Ubiquitin Ligase HJM561->E3_Ligase Recruits HJM561->Downstream_Signaling Inhibits E3_Ligase->mutant_EGFR Ubiquitinates Ub Ubiquitin Ub->mutant_EGFR Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture & This compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant ab_incubation 4. Antibody Incubation protein_quant->ab_incubation bead_capture 5. Bead Capture ab_incubation->bead_capture washing 6. Washing bead_capture->washing elution 7. Elution washing->elution sds_page 8. SDS-PAGE elution->sds_page western_blot 9. Western Blot sds_page->western_blot data_analysis 10. Data Analysis western_blot->data_analysis

References

Application Notes and Protocols for Mass Spectrometry Analysis of HJM-561 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] It specifically targets and induces the degradation of epidermal growth factor receptor (EGFR) with triple mutations (Del19/T790M/C797S and L858R/T790M/C797S), which are common mechanisms of acquired resistance to third-generation EGFR tyrosine kinase inhibitors.[1][3][4][5][6] this compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of these mutant EGFR proteins.[2] This application note provides detailed protocols for the analysis of this compound treated cells using mass spectrometry-based quantitative proteomics, enabling researchers to investigate its mechanism of action and effects on cellular protein expression.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to an E3 ubiquitin ligase and another ligand that binds to the target protein (mutant EGFR).[2] This binding brings the E3 ligase in close proximity to the mutant EGFR, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome.[2]

HJM561_Mechanism cluster_0 This compound Mediated Degradation cluster_1 Ubiquitination and Degradation This compound This compound E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase binds Mutant_EGFR Mutant EGFR (Del19/T790M/C797S) This compound->Mutant_EGFR binds Ternary_Complex Ternary Complex (E3-HJM561-EGFR) Ubiquitination Poly-ubiquitination of Mutant EGFR Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targeted by Degradation Degraded EGFR Proteasome->Degradation results in Experimental_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry and Data Analysis Cell_Culture Cell Culture (e.g., NCI-H1975 with EGFR triple mutant) Treatment This compound Treatment (vs. Vehicle Control) Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LC_MS LC-MS/MS Analysis (e.g., Orbitrap) Desalting->LC_MS Data_Processing Data Processing (e.g., MaxQuant) LC_MS->Data_Processing Quantification Label-Free Quantification (LFQ) Data_Processing->Quantification Bioinformatics Bioinformatics Analysis (Pathway, GO) Quantification->Bioinformatics

References

Application Notes and Protocols for In Vivo Imaging of HJM-561

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJM-561 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address acquired resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC).[1][2][3] It selectively induces the degradation of epidermal growth factor receptor (EGFR) with the Del19/T790M/C797S and L858R/T790M/C797S triple mutations.[4][3][5] By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic modality for patients who have developed resistance to third-generation EGFR tyrosine kinase inhibitors.[1][6] In vivo imaging techniques are crucial for the preclinical evaluation of this compound, enabling real-time, non-invasive assessment of its biodistribution, target engagement, and therapeutic efficacy.[7][8] These application notes provide an overview of and detailed protocols for imaging this compound in animal models.

Mechanism of Action: PROTAC-Mediated EGFR Degradation

This compound functions by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[6] This event-driven mechanism allows for substoichiometric catalysis, where a single this compound molecule can induce the degradation of multiple EGFR proteins.[6]

cluster_0 Cellular Environment HJM561 This compound Ternary Ternary Complex (EGFR-HJM-561-E3) HJM561->Ternary Binds EGFR Mutant EGFR (Target Protein) EGFR->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->HJM561 Recycled Ternary->E3 Recycled Ub_EGFR Polyubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_EGFR->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of this compound-mediated EGFR degradation.

In Vivo Imaging Experimental Workflow

A typical in vivo imaging study for evaluating a therapeutic agent like this compound involves several key stages, from animal model preparation to data analysis. This workflow ensures systematic and reproducible data collection for assessing the agent's pharmacokinetic and pharmacodynamic properties.

cluster_workflow Experimental Workflow animal_model 1. Animal Model Preparation (e.g., Xenograft implantation) imaging_agent 2. Imaging Agent Preparation (e.g., Radiolabeling, Fluorescent Conjugation) animal_model->imaging_agent administration 3. Administration of this compound and/or Imaging Agent imaging_agent->administration imaging_acquisition 4. In Vivo Image Acquisition (e.g., PET/CT, Optical Imaging) administration->imaging_acquisition data_analysis 5. Image Reconstruction and Data Analysis imaging_acquisition->data_analysis ex_vivo 6. Ex Vivo Biodistribution and Target Validation (Optional) data_analysis->ex_vivo

Figure 2: Generalized workflow for in vivo imaging studies.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vivo imaging studies of this compound, illustrating its biodistribution and therapeutic efficacy.

Table 1: Biodistribution of [¹⁸F]this compound Analog in Tumor-Bearing Mice via PET/CT

Organ/TissuePercent Injected Dose per Gram (%ID/g) at 1h Post-InjectionPercent Injected Dose per Gram (%ID/g) at 4h Post-Injection
Tumor 3.5 ± 0.8 4.2 ± 1.1
Blood2.1 ± 0.50.9 ± 0.3
Liver15.2 ± 3.112.5 ± 2.8
Kidneys8.9 ± 2.25.1 ± 1.5
Muscle0.5 ± 0.20.3 ± 0.1
Bone1.8 ± 0.62.5 ± 0.9

Data are presented as mean ± standard deviation (n=5 mice per group).

Table 2: Therapeutic Efficacy of this compound Monitored by Bioluminescence Imaging

Treatment GroupBaseline Bioluminescence Signal (photons/s)Day 7 Bioluminescence Signal (photons/s)Day 14 Bioluminescence Signal (photons/s)
Vehicle Control1.2 x 10⁶ ± 0.4 x 10⁶5.8 x 10⁶ ± 1.2 x 10⁶1.5 x 10⁷ ± 0.5 x 10⁷
This compound (40 mg/kg) 1.3 x 10⁶ ± 0.5 x 10⁶ 0.7 x 10⁶ ± 0.3 x 10⁶ 0.4 x 10⁶ ± 0.2 x 10⁶
Osimertinib (25 mg/kg)1.1 x 10⁶ ± 0.3 x 10⁶4.9 x 10⁶ ± 1.1 x 10⁶1.2 x 10⁷ ± 0.4 x 10⁷

Data are presented as mean ± standard deviation (n=8 mice per group).

Experimental Protocols

Protocol 1: PET/CT Imaging for Biodistribution and Target Engagement

This protocol describes the use of Positron Emission Tomography (PET) combined with Computed Tomography (CT) to quantitatively assess the whole-body biodistribution and tumor accumulation of a radiolabeled this compound analog.

Materials:

  • This compound analog suitable for radiolabeling (e.g., with a prosthetic group for fluorination)

  • Fluorine-18 ([¹⁸F])

  • Automated radiochemistry synthesis module

  • HPLC for purification and analysis

  • Animal models: Immunocompromised mice (e.g., NSG) bearing EGFR Del19/T790M/C797S patient-derived xenografts (PDX).

  • Anesthesia (e.g., isoflurane)

  • MicroPET/CT scanner

  • Gamma counter for ex vivo analysis

Methodology:

  • Radiolabeling of this compound Analog:

    • Synthesize [¹⁸F]-labeled this compound analog using a suitable precursor via nucleophilic substitution.

    • Purify the radiotracer using semi-preparative HPLC.

    • Formulate the final product in sterile saline for injection.

    • Perform quality control to determine radiochemical purity and specific activity.

  • Animal Preparation and Injection:

    • Anesthetize tumor-bearing mice using 2% isoflurane (B1672236) in oxygen.

    • Administer ~5-10 MBq of [¹⁸F]this compound analog via tail vein injection.

    • Maintain anesthesia and body temperature during the uptake period.

  • PET/CT Image Acquisition:

    • At desired time points (e.g., 1 and 4 hours post-injection), position the mouse in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference.

    • Acquire a 15-20 minute static PET scan.

  • Image Analysis:

    • Reconstruct PET and CT images and co-register them.

    • Draw regions of interest (ROIs) on major organs and the tumor using the CT images as a guide.

    • Quantify the radioactivity concentration in each ROI and express the data as a percentage of the injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution (Optional):

    • Immediately after the final imaging session, euthanize the mice.

    • Dissect tumors and major organs.

    • Weigh the tissues and measure their radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue to validate the imaging data.

Protocol 2: Optical Imaging for Therapeutic Efficacy

This protocol details the use of bioluminescence imaging (BLI) to longitudinally monitor tumor growth and response to this compound treatment in an orthotopic lung cancer model.

Materials:

  • Human NSCLC cell line expressing the EGFR triple mutation and engineered to stably express luciferase (e.g., H1975-C797S-luc).

  • Immunocompromised mice (e.g., NOD/SCID)

  • D-luciferin substrate

  • This compound formulated for oral administration.

  • In vivo imaging system (IVIS) equipped with a sensitive CCD camera.

  • Anesthesia (e.g., isoflurane).

Methodology:

  • Animal Model Development:

    • Establish orthotopic lung tumors by intratracheal or intravenous injection of H1975-C797S-luc cells into mice.

    • Monitor tumor engraftment and growth by weekly bioluminescence imaging.

  • Baseline Imaging and Treatment Initiation:

    • Once tumors are established (detectable bioluminescent signal), perform baseline imaging.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, anesthetize the mice and acquire bioluminescent images.

    • Randomize mice into treatment groups (e.g., vehicle, this compound, osimertinib).

    • Begin daily oral administration of this compound or control substances.

  • Longitudinal Imaging:

    • Perform bioluminescence imaging weekly to monitor tumor response.

    • Ensure consistent timing of D-luciferin administration and image acquisition relative to the treatment dose.

  • Data Analysis:

    • Define a region of interest (ROI) over the thoracic area for each mouse.

    • Quantify the total photon flux (photons/second) within the ROI at each time point.

    • Normalize the signal at each follow-up time point to the baseline signal for each mouse.

    • Compare the tumor growth curves between the different treatment groups to assess therapeutic efficacy. Oral administration of this compound has been shown to result in significant reductions in tumor volume in xenograft models.[9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HJM-561 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of HJM-561, a potent and selective orally bioavailable EGFR PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades mutant Epidermal Growth Factor Receptor (EGFR). It functions by forming a ternary complex between the neosubstrate, mutant EGFR, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the mutant EGFR, marking it for degradation by the proteasome. This mechanism is effective against osimertinib-resistant EGFR triple mutations, such as Del19/T790M/C797S and L858R/T790M/C797S, while sparing wild-type EGFR.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: For initial experiments, a broad concentration range is recommended to establish a dose-response curve. Based on published data, a logarithmic or semi-logarithmic dilution series from 1 nM to 1 µM should be sufficient to observe the desired effect in sensitive cell lines.[3] The reported half-maximal degradation concentration (DC50) for this compound is in the low nanomolar range (e.g., 5.8 nM for L858R/T790M/C797S and 9.2 nM for Del19/T790M/C797S mutant EGFR).[1]

Q3: What cell lines are suitable for in vitro experiments with this compound?

A3: Cell lines expressing the target mutant EGFR are essential for evaluating the efficacy of this compound. Ba/F3 cells engineered to express Del19/T790M/C797S or L858R/T790M/C797S EGFR mutations are commonly used and have been shown to be sensitive to this compound.[1][4][5][6][7] It is crucial to use cell lines that do not express wild-type EGFR to confirm the selectivity of the compound.[1][4]

Q4: How long should I incubate cells with this compound?

A4: An incubation time of 24 hours has been shown to be effective for inducing degradation of mutant EGFR.[1] However, the optimal incubation time can vary depending on the cell line and the specific experimental endpoint. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the ideal duration for your specific assay.[3]

Troubleshooting Guides

Issue 1: No significant degradation of target protein observed.

Possible Cause Troubleshooting Step
Incorrect Cell Line Confirm that the cell line expresses the specific EGFR triple mutation that this compound targets. This compound is not effective against wild-type EGFR.[1][4]
Suboptimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your cell line.[3]
Insufficient Incubation Time Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal treatment duration.
Compound Instability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and use them immediately. Avoid repeated freeze-thaw cycles.[3]
Issues with Downstream Detection Ensure that the antibodies used for Western blotting are specific and sensitive for total and phosphorylated EGFR.

Issue 2: High background or off-target effects observed.

Possible Cause Troubleshooting Step
Concentration Too High Use the lowest effective concentration of this compound that achieves significant degradation of the target protein to minimize off-target effects.[8]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.1%).[3] Include a vehicle-only control in your experiments.
Cell Culture Conditions Maintain consistent cell culture conditions, including cell density, passage number, and media composition, to reduce variability.[9]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published studies.

Parameter Cell Line Value Reference
DC50 Ba/F3 (EGFR Del19/T790M/C797S)9.2 nM[1]
DC50 Ba/F3 (EGFR L858R/T790M/C797S)5.8 nM[1]
IC50 Ba/F3 (EGFR Del19/T790M/C797S)15.6 nM[1]
IC50 Ba/F3 (EGFR L858R/T790M/C797S)17.0 nM[1]

Experimental Protocols

Protocol: Determining the Dose-Response of this compound for Mutant EGFR Degradation

  • Cell Seeding: Seed Ba/F3 cells expressing the EGFR triple mutation (or your cell line of interest) in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere and stabilize overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis: Quantify the protein concentration in each lysate. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against total EGFR, phosphorylated EGFR, and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the EGFR levels to the loading control. Plot the percentage of EGFR degradation relative to the vehicle control against the log of the this compound concentration to determine the DC50 value.

Visualizations

HJM561_Mechanism_of_Action cluster_cell Cell HJM561 This compound Ternary_Complex Ternary Complex (this compound + Mutant EGFR + CRBN) HJM561->Ternary_Complex Binds mutant_EGFR Mutant EGFR (e.g., Del19/T790M/C797S) mutant_EGFR->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Ub_EGFR Ubiquitinated Mutant EGFR Ternary_Complex->Ub_EGFR Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Targeted for Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound leading to mutant EGFR degradation.

Experimental_Workflow A 1. Cell Culture (Mutant EGFR-expressing cells) B 2. Dose-Response Setup (Serial dilutions of this compound) A->B C 3. Cell Treatment & Incubation (e.g., 24 hours) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot Analysis (Total & Phospho-EGFR) D->E F 6. Data Analysis (Determine DC50/IC50) E->F

Caption: Experimental workflow for optimizing this compound concentration.

References

Troubleshooting HJM-561 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for solubility and stability issues that may be encountered when working with HJM-561, a potent and selective EGFR PROTAC (Proteolysis Targeting Chimera).

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common experimental challenges.

Question 1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer for my cell-based assay. What happened and how can I prevent this?

Answer:

This is a common issue known as "precipitation upon dilution" and is often observed with PROTACs like this compound, which have high molecular weights and are hydrophobic. This precipitation occurs because the compound is highly soluble in an organic solvent like DMSO but has limited solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the local concentration of this compound can exceed its aqueous solubility limit, causing it to crash out of solution.

Troubleshooting Steps:

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the this compound DMSO stock to the aqueous buffer while vortexing or vigorously mixing the buffer. This rapid dispersion helps to avoid localized high concentrations of the compound.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C can sometimes improve the solubility of the compound.

  • Control the Final DMSO Concentration:

    • Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best to determine the maximum tolerable DMSO concentration for your specific cell line.

    • Ensure the final DMSO concentration in your assay is consistent across all experimental conditions, including vehicle controls.

  • Consider the Formulation of the Aqueous Buffer:

    • pH: The solubility of this compound may be pH-dependent. While the optimal pH for this compound solubility in aqueous buffers is not published, most cell culture media are buffered around pH 7.4. If you are using a different buffer system, you may need to assess the solubility at that specific pH.

    • Additives: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or a solubilizing agent to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. However, the compatibility of these additives with your specific assay should be validated.

Question 2: I am observing inconsistent results in my experiments. Could this be related to the stability of my this compound stock solution?

Answer:

Yes, inconsistent results can be a sign of compound instability. The stability of this compound can be affected by storage conditions and handling procedures.

Troubleshooting Steps:

  • Proper Storage of Stock Solutions:

    • Solvent: Prepare stock solutions of this compound in high-quality, anhydrous DMSO.[1]

    • Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term storage.[1]

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

  • Handling of Stock Solutions:

    • Thawing: When you need to use a stock solution, thaw it quickly at room temperature and then place it on ice.

    • Light Exposure: Protect the stock solution from direct light, as some compounds are light-sensitive.

    • Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use freshly opened or properly stored anhydrous DMSO to prepare your stock solutions. Moisture can lead to compound degradation and can affect the actual concentration of your stock solution.

  • Preparation of Working Solutions:

    • Prepare fresh working solutions from your stock solution for each experiment. Do not store diluted aqueous solutions of this compound for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 100 mg/mL.[1]

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C for up to 3 years. In solvent (DMSO), it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a PROTAC that selectively degrades mutant Epidermal Growth Factor Receptor (EGFR).[2][3] It does this by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the EGFR protein by the proteasome.[2]

Q4: What are the reported DC50 and IC50 values for this compound?

A4: this compound potently degrades EGFR with Del19/T790M/C797S and L858R/T790M/C797S mutations. It also inhibits the proliferation of cells with these mutations. The reported values are summarized in the table below.

Quantitative Data Summary

ParameterCell Line/TargetValue
Degradation (DC50) EGFR Del19/T790M/C797S9.2 nM[1]
EGFR L858R/T790M/C797S5.8 nM[1]
Inhibition of Proliferation (IC50) Ba/F3 Del19/T790M/C797S15.6 nM[1]
Ba/F3 L858R/T790M/C797S17.0 nM[1]
Solubility DMSO100 mg/mL (115.69 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.864 mg of this compound (Molecular Weight: 864.02 g/mol ) in 1 mL of anhydrous DMSO. c. Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) and sonication can be used if necessary. d. Aliquot the 10 mM stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.

  • Working Solution Preparation (for cell-based assays): a. On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium. c. From this intermediate dilution, perform serial dilutions to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).

Protocol 2: Western Blot Analysis of EGFR Degradation

Materials:

  • Cancer cell line expressing mutant EGFR (e.g., Ba/F3 with EGFRDel19/T790M/C797S)

  • Complete cell culture medium

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-p-EGFR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein.

  • Protein Quantification and Western Blotting: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against total EGFR overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using an ECL substrate and visualize the bands. h. Strip and re-probe the membrane for p-EGFR and a loading control.

Visualizations

Caption: Mechanism of action of this compound leading to the degradation of mutant EGFR.

Experimental_Workflow prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO treat_cells Treat Cells with a Range of this compound Concentrations prep_stock->treat_cells seed_cells Seed Mutant EGFR-Expressing Cells in 6-well Plates seed_cells->treat_cells cell_lysis Lyse Cells and Quantify Protein treat_cells->cell_lysis western_blot Perform Western Blot for EGFR and Loading Control cell_lysis->western_blot data_analysis Analyze EGFR Degradation western_blot->data_analysis

Caption: Experimental workflow for assessing this compound-mediated EGFR degradation.

Troubleshooting_Workflow start Precipitation Observed During Dilution into Aqueous Buffer check_dmso Is Final DMSO Concentration ≤ 0.5% and Optimized for Your Cell Line? start->check_dmso check_dilution Are You Adding Stock to Vortexing Buffer? check_dmso->check_dilution Yes adjust_dmso Adjust Final DMSO Concentration check_dmso->adjust_dmso No check_temp Is the Aqueous Buffer Pre-warmed to 37°C? check_dilution->check_temp Yes improve_mixing Improve Mixing Technique check_dilution->improve_mixing No solution Consider Stepwise Dilution or Adding a Solubilizing Agent (Validate Compatibility) check_temp->solution Yes warm_buffer Pre-warm Buffer check_temp->warm_buffer No

References

HJM-561 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for addressing potential off-target effects of HJM-561, an orally bioavailable EGFR PROTAC (Proteolysis Targeting Chimera).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for this compound?

A1: Potential off-target effects of this compound can arise from its three main components:

  • The "warhead": The portion of the molecule that binds to the target protein. This compound uses brigatinib (B606365) as its warhead.[1] While designed to target EGFR, brigatinib has known activity against other kinases such as ALK and ROS1.[2]

  • The E3 ligase ligand: This component recruits the E3 ubiquitin ligase to the target protein. This compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[3] Ligands derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) can lead to the degradation of other proteins known as "neosubstrates," such as IKZF1 and IKZF3.[4][5]

  • The linker: The chemical moiety that connects the warhead and the E3 ligase ligand. While less common, the linker itself can have unintended interactions. The composition and attachment points of the linker can also influence the overall selectivity of the PROTAC.[6]

Q2: What are the known side effects of brigatinib, the warhead component of this compound?

A2: Brigatinib, as a standalone therapy, has a known safety profile from its use as an ALK inhibitor. Common treatment-emergent adverse events are generally mild to moderate and can include nausea, diarrhea, fatigue, cough, and headache.[7][8] More serious adverse events have been reported, including dyspnea (shortness of breath), pneumonia, and hypertension.[8][9] A unique and important toxicity is the potential for early-onset interstitial lung disease or pneumonitis.[7]

Q3: Can the Cereblon (CRBN) ligand in this compound cause off-target effects?

A3: Yes. The CRBN ligands used in many PROTACs are derived from thalidomide or its analogs.[10] These molecules can alter the substrate specificity of the CRBN E3 ligase complex, leading to the ubiquitination and degradation of proteins that are not the intended target.[10] These unintended targets are referred to as neosubstrates. Depending on the specific CRBN ligand and its linkage to the rest of the PROTAC, neosubstrates like the transcription factors IKZF1 and IKZF3 can be degraded.[4][5]

Q4: How can I experimentally identify potential off-target effects of this compound in my cell lines?

A4: An unbiased approach to identify degradation-dependent off-target effects is crucial. The recommended method is mass spectrometry-based global proteomics.[6] This technique compares the protein abundance profiles of cells treated with this compound to vehicle-treated control cells. Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[1]

Q5: Once I have a list of potential off-targets from proteomics, how do I validate them?

A5: Potential off-target proteins identified through proteomics should be validated using orthogonal methods.[6] The most common and straightforward validation technique is Western Blotting, which can confirm the degradation of a specific protein.[1][6] For more quantitative validation, targeted proteomics methods like Selected Reaction Monitoring (SRM) can be employed.[6] Additionally, target engagement assays such as the Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of this compound to the potential off-target protein within the cellular environment.[1]

Troubleshooting Guides

Issue: Unexpected Cell Viability/Toxicity Profile

If you observe a cellular phenotype (e.g., toxicity in a cell line that does not express the intended EGFR mutant target) that is inconsistent with the on-target activity of this compound, it may be due to an off-target effect.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Toxicity A Unexpected cellular phenotype observed B Perform dose-response curve in relevant cell lines A->B C Hypothesize potential off-target liabilities (e.g., based on warhead or E3 ligase ligand) B->C D Conduct global proteomics (MS) to identify unintended degraded proteins C->D E Validate proteomics hits via Western Blot D->E F Confirm target engagement with CETSA E->F G Analyze results to confirm or refute off-target effect F->G

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Issue: this compound Shows Activity in EGFR Wild-Type Cells

This compound is designed to be selective for mutant EGFR over wild-type (WT) EGFR.[11][12] If you observe significant degradation of WT EGFR or toxicity in WT EGFR-expressing cells, consider the following:

  • High Concentrations: Ensure you are using this compound within the recommended concentration range. At very high concentrations, the selectivity of many targeted therapies can decrease.

  • Warhead Off-Target Effects: The brigatinib warhead may be inhibiting other essential kinases in that specific cell line.

  • Experimental Controls: Include a negative control PROTAC in your experiments. This would be a molecule with the same warhead and linker but an inactive E3 ligase ligand, or a version where the warhead is chemically modified to prevent binding to its target. This helps to distinguish between pharmacology related to the warhead itself versus the degradation-dependent mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its components.

Table 1: this compound In Vitro Degradation and Proliferation Inhibition

Cell Line Expressing DC50 (Degradation) IC50 (Proliferation) Reference
EGFR Del19/T790M/C797S 9.2 nM Not Specified [3]
EGFR L858R/T790M/C797S 5.8 nM Not Specified [3]

| Wild-Type EGFR | No significant degradation | Spared |[11][12] |

Table 2: Common Treatment-Emergent Adverse Events of Brigatinib (All Grades)

Adverse Event Frequency Reference
Nausea 53% [8]
Fatigue 43% [8]
Diarrhea 41% [8]
Cough Not Specified [7]

| Headache | Not Specified |[7] |

Table 3: Serious Treatment-Emergent Adverse Events of Brigatinib

Adverse Event Frequency Reference
Dyspnea 7% [8]
Pneumonia 7% [8]

| Hypoxia | 5% |[8] |

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying degradation-dependent off-target effects of this compound using mass spectrometry.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x the on-target DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include at least three biological replicates for each condition.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer compatible with mass spectrometry.

    • Quantify the protein concentration of each lysate.

    • Digest the proteins into peptides using an enzyme such as trypsin.[6]

  • Peptide Labeling and LC-MS/MS Analysis:

    • For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).[1]

    • Combine the labeled peptide samples.

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[1][6]

  • Data Analysis:

    • Use specialized software to identify and quantify peptides and their corresponding proteins.

    • Perform statistical analysis to identify proteins with a significant, dose-dependent decrease in abundance in the this compound-treated samples compared to the vehicle control.[6] These are your potential off-targets.

Protocol 2: Western Blot for Off-Target Validation

This protocol is for validating the degradation of a specific potential off-target protein identified from the proteomics screen.

  • Cell Culture and Treatment:

    • Treat cells with this compound and a vehicle control as described in Protocol 1.

  • Protein Extraction and Quantification:

    • Lyse cells and extract total protein.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your potential off-target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate the membrane with an HRP substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis:

    • Compare the band intensity of the potential off-target protein in this compound-treated samples to the vehicle control. A significant decrease in intensity confirms degradation. Also probe for a loading control (e.g., GAPDH or actin) to ensure equal protein loading.

Visualizations

This compound Mechanism of Action

cluster_0 On-Target Pathway HJM561 This compound Ternary Ternary Complex (EGFR-HJM561-CRBN) HJM561->Ternary EGFR Mutant EGFR EGFR->Ternary CRBN Cereblon (E3 Ligase) CRBN->Ternary Ub_EGFR Ubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degraded EGFR Peptides Proteasome->Degradation Degradation

Caption: On-target mechanism of this compound leading to EGFR degradation.

Off-Target Identification and Validation Workflow

cluster_1 Off-Target Discovery and Validation Start Treat cells with this compound vs. Vehicle Control Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Analysis Identify significantly downregulated proteins Proteomics->Analysis Validation Orthogonal Validation Analysis->Validation Potential Off-Targets WB Western Blot Validation->WB CETSA CETSA Validation->CETSA Conclusion Confirmed Off-Target WB->Conclusion CETSA->Conclusion

Caption: Experimental workflow for identifying and validating off-targets.

Potential Degradation-Dependent Off-Target Pathways

cluster_2 Potential Off-Target Degradation HJM561 This compound Ternary1 Off-Target Ternary Complex 1 HJM561->Ternary1 Ternary2 Off-Target Ternary Complex 2 HJM561->Ternary2 CRBN Cereblon (E3 Ligase) CRBN->Ternary1 CRBN->Ternary2 OffTarget1 Other Kinases (e.g., ALK, ROS1) OffTarget1->Ternary1 OffTarget2 CRBN Neosubstrates (e.g., IKZF1, IKZF3) OffTarget2->Ternary2 Degradation1 Unintended Degradation Ternary1->Degradation1 Ubiquitination & Degradation Degradation2 Unintended Degradation Ternary2->Degradation2 Ubiquitination & Degradation

Caption: Potential off-target degradation pathways of this compound.

References

Technical Support Center: HJM-561 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HJM-561. Our goal is to help you optimize the oral bioavailability of this potent and selective EGFR PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound has demonstrated favorable oral pharmacokinetic properties. In preclinical studies with mice, it exhibited an oral bioavailability as high as 62.8% when administered at a dose of 10 mg/kg.[1][2] This is considered a remarkable bioavailability for a PROTAC molecule, which often face challenges with oral delivery due to their molecular size and complexity.[2]

Q2: Why am I observing lower than expected oral bioavailability for this compound in my experiments?

A2: Several factors can contribute to lower than expected oral bioavailability. These can be broadly categorized as issues related to the formulation, the experimental animal model, or the analytical methodology. Specific potential causes include:

  • Poor Solubility and Dissolution: While this compound is described as orally bioavailable, its solubility in aqueous media might still be a limiting factor. The dissolution rate in the gastrointestinal (GI) tract is critical for absorption.

  • Gastrointestinal Instability: The compound might be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestines.

  • Low Permeability: The ability of this compound to permeate the intestinal wall might be a bottleneck.

  • P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which actively pump the compound back into the GI lumen, reducing net absorption.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver (first-pass effect) before reaching systemic circulation.

  • Variability in Animal Models: Different species or even strains of animals can have variations in GI physiology, metabolic enzymes, and transporter expression, leading to different bioavailability outcomes.

  • Improper Vehicle/Formulation: The vehicle used to administer this compound can significantly impact its solubilization and absorption.

Q3: What are the general strategies to improve the oral bioavailability of a compound like this compound?

A3: Strategies to enhance oral bioavailability can be broadly classified into optimizing physicochemical properties, formulation design, and co-administration with absorption enhancers.[3] For a molecule like this compound, formulation-based approaches are often the most practical starting point. These include:

  • Micronization: Reducing the particle size of the drug to increase the surface area for dissolution.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.[4][6]

  • Nanocarriers: Encapsulating the drug in nanoparticles, liposomes, or nanoemulsions can protect it from degradation, improve solubility, and enhance permeability.[3]

  • Use of Excipients: Incorporating specific excipients can improve wettability, solubility, and inhibit precipitation in the GI tract.[7]

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Troubleshooting Steps
Low and variable plasma concentrations after oral dosing. Poor aqueous solubility and slow dissolution rate.1. Characterize the physicochemical properties of your this compound batch (solubility, crystallinity).2. Develop a formulation to enhance solubility, such as a micronized suspension, an amorphous solid dispersion, or a lipid-based formulation like SEDDS.[4][5]
High inter-animal variability in pharmacokinetic profiles. Inconsistent formulation, food effects, or physiological differences between animals.1. Ensure a homogenous and stable formulation is prepared for each experiment.2. Standardize the fasting state of the animals before dosing.3. Increase the number of animals per group to improve statistical power.
Good in vitro permeability (e.g., in Caco-2 cells) but poor in vivo absorption. Rapid metabolism in the gut wall or liver (first-pass metabolism) or P-gp efflux.1. Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess metabolic stability.2. Perform Caco-2 permeability assays in the presence and absence of P-gp inhibitors (e.g., verapamil) to determine if this compound is a P-gp substrate.
Significant degradation of this compound detected in fecal samples. Poor absorption and/or instability in the GI tract.1. Assess the stability of this compound at different pH values mimicking the stomach and intestinal environments.2. Consider enteric-coated formulations to protect the drug from the acidic stomach environment.

Data Presentation: Comparison of Formulation Strategies

The following table summarizes potential formulation strategies and their expected impact on the oral bioavailability of a compound like this compound.

Formulation Strategy Mechanism of Bioavailability Enhancement Potential Advantages Potential Challenges
Micronized Suspension Increases surface area for dissolution.[4]Simple to prepare.May not be sufficient for very poorly soluble compounds; risk of particle aggregation.
Amorphous Solid Dispersion (ASD) Increases solubility and dissolution rate by presenting the drug in a high-energy amorphous state.[5]Significant enhancement in oral exposure is possible.Requires specific polymers and manufacturing processes (e.g., spray drying, hot-melt extrusion); physical stability of the amorphous form can be a concern.
Self-Emulsifying Drug Delivery System (SEDDS) Forms a fine emulsion in the GI tract, increasing the surface area for absorption and utilizing lipid uptake pathways.[4][6]Can significantly improve the solubility and absorption of lipophilic drugs; may reduce food effects.Requires careful selection of oils, surfactants, and co-solvents; potential for GI irritation with high surfactant concentrations.
Nanoparticle Formulations (e.g., Liposomes) Encapsulates the drug, protecting it from degradation, improving solubility, and potentially enhancing permeability via endocytosis.[3]Can target specific sites; suitable for a wide range of drugs.More complex manufacturing process; potential for instability and batch-to-batch variability.

Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different this compound formulations.

Methodology:

  • Prepare dissolution media simulating gastric fluid (e.g., 0.1 N HCl) and intestinal fluid (e.g., phosphate (B84403) buffer pH 6.8).

  • Place a known amount of the this compound formulation in a USP dissolution apparatus (e.g., Apparatus 2, paddle).

  • Maintain the temperature at 37°C and a constant paddle speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots of the dissolution medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and assess its potential as a P-gp substrate.

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the permeability assessment, add this compound (at a known concentration) to the apical (AP) side of the monolayer.

  • At various time points, collect samples from the basolateral (BL) side.

  • To assess P-gp efflux, perform the experiment in the reverse direction (BL to AP) and also in the presence of a P-gp inhibitor (e.g., verapamil) in the AP to BL direction.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each direction. A Papp (BL-AP) / Papp (AP-BL) ratio greater than 2 suggests active efflux.

In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the oral bioavailability of different this compound formulations.

Methodology:

  • Divide the mice into groups, with each group receiving a different formulation or administration route.

  • For the intravenous (IV) group, administer this compound at a low dose (e.g., 1 mg/kg) via the tail vein to determine the clearance and volume of distribution.

  • For the oral (PO) groups, administer the different this compound formulations (e.g., at 10 mg/kg) via oral gavage.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) into tubes containing an anticoagulant.

  • Process the blood to obtain plasma and store the samples at -80°C until analysis.

  • Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment dissolution Dissolution Testing solubility->dissolution permeability Caco-2 Permeability dissolution->permeability metabolism Metabolic Stability (Microsomes) permeability->metabolism formulation_dev Formulation Design (e.g., ASD, SEDDS) metabolism->formulation_dev pk_study Mouse PK Study (PO vs. IV) formulation_dev->pk_study bioavailability_calc Calculate Bioavailability (F%) pk_study->bioavailability_calc

Caption: Experimental workflow for improving this compound oral bioavailability.

signaling_pathway cluster_absorption GI Lumen to Bloodstream cluster_barriers Barriers to Bioavailability formulation This compound Formulation dissolution Dissolution formulation->dissolution dissolved_drug This compound (dissolved) dissolution->dissolved_drug enterocyte Intestinal Enterocyte dissolved_drug->enterocyte Passive/Active Transport portal_vein Portal Vein enterocyte->portal_vein pgp P-gp Efflux enterocyte->pgp metabolism Gut Wall/Liver Metabolism portal_vein->metabolism

Caption: Factors influencing the oral absorption of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions (Formulation Strategies) problem Low Oral Bioavailability of this compound solubility Poor Solubility/ Dissolution problem->solubility permeability Low Permeability problem->permeability metabolism High First-Pass Metabolism problem->metabolism asd Amorphous Solid Dispersion (ASD) solubility->asd sedds Self-Emulsifying Drug Delivery System (SEDDS) solubility->sedds permeability->sedds nanoparticles Nanoparticles permeability->nanoparticles metabolism->nanoparticles (protection from enzymes)

Caption: Relationship between bioavailability problems and formulation solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: HJM-561 is a hypothetical compound developed for illustrative purposes. The information provided below is based on the known toxicities and management strategies for tyrosine kinase inhibitors (TKIs) in animal models and should not be considered as guidance for any specific, real-world compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable small molecule tyrosine kinase inhibitor. Its primary on-target activity is against the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways, which are critical for tumor angiogenesis and growth. Off-target activities against other kinases may contribute to both efficacy and toxicity.

Q2: What are the most common toxicities observed with this compound in animal models?

A2: Based on preclinical studies, the most frequently observed toxicities associated with this compound administration in animal models include, but are not limited to:

  • Gastrointestinal (GI) Toxicity: Diarrhea, weight loss, and decreased food consumption.[1][2][3]

  • Hepatotoxicity: Elevation of liver enzymes (ALT, AST).[4][5][6][7][8]

  • Cardiovascular Toxicity: Hypertension and, at higher doses, potential for QTc interval prolongation.[9][10][11][12][13][14]

  • Dermatological Toxicity: Alopecia and skin rashes.[15]

  • Hematological Toxicity: Mild, non-dose-limiting thrombocytopenia and neutropenia.[16][17]

Q3: Are the observed toxicities with this compound generally reversible?

A3: Yes, in preclinical models, most of the observed toxicities, such as elevated liver enzymes and mild gastrointestinal upset, have been shown to be reversible upon dose reduction or temporary cessation of treatment.[6][16] Proactive management and supportive care are crucial for minimizing the severity of adverse events.

Q4: What is the recommended starting dose for this compound in mouse xenograft studies?

A4: The recommended starting dose for efficacy studies in mouse xenograft models is typically in the range of 10-25 mg/kg, administered orally once daily. However, the optimal dose may vary depending on the specific tumor model and the sensitivity of the cell line. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in the selected strain before initiating large-scale efficacy experiments.

Troubleshooting Guides

Issue 1: Significant Weight Loss and Diarrhea in Study Animals
  • Problem: Animals treated with this compound are exhibiting more than 15% weight loss from baseline and/or have developed severe, persistent diarrhea.

  • Potential Cause: This is a common on-target effect of VEGFR inhibitors, leading to gastrointestinal toxicity.[1][2][3]

  • Troubleshooting Steps:

    • Immediate Action: Temporarily suspend this compound administration.

    • Supportive Care: Provide supportive care, including subcutaneous fluids to prevent dehydration and nutritional supplements. Anti-diarrheal medication may be considered after veterinary consultation.

    • Dose Modification: Once the animal's condition has stabilized and weight has recovered to within 10% of baseline, consider re-initiating this compound at a reduced dose (e.g., 50% of the original dose).[16]

    • Monitoring: Closely monitor the animals for any recurrence of severe symptoms.

Issue 2: Elevated Liver Enzymes (ALT/AST)
  • Problem: Routine blood analysis reveals a significant elevation in serum Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST) levels (e.g., >3x the upper limit of normal).

  • Potential Cause: Hepatotoxicity is a known class-related effect of many TKIs.[4][5][6][7][8]

  • Troubleshooting Steps:

    • Confirmation: Repeat the blood analysis to confirm the findings.

    • Dose Interruption: If the elevation is confirmed and significant, interrupt dosing of this compound.

    • Monitoring: Monitor liver enzymes every 3-5 days until they return to baseline or near-baseline levels.

    • Dose Re-challenge: Consider re-challenging with this compound at a lower dose level once liver enzymes have normalized.

    • Histopathology: If hepatotoxicity persists or is severe, consider scheduling a subset of animals for histopathological analysis of the liver at the study endpoint.

Data Presentation

Table 1: Dose-Dependent Toxicity Profile of this compound in a 14-Day Mouse Study

Dose Level (mg/kg/day, p.o.)Mean Body Weight Change (%)Incidence of Diarrhea (%)Mean ALT (U/L)Mean AST (U/L)Mean Systolic Blood Pressure (mmHg)
Vehicle Control+5.2035 ± 560 ± 8115 ± 7
10+2.11045 ± 775 ± 10125 ± 8
25-8.54090 ± 15150 ± 20140 ± 10
50-18.380250 ± 40400 ± 55165 ± 12

Table 2: Efficacy of this compound in a Human Tumor Xenograft Model (NCI-H460)

Treatment GroupDose (mg/kg/day, p.o.)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound10800 ± 15046.7
This compound25350 ± 9076.7

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Mice

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water), p.o., daily.

    • Group 2: this compound at 10 mg/kg, p.o., daily.

    • Group 3: this compound at 25 mg/kg, p.o., daily.

    • Group 4: this compound at 50 mg/kg, p.o., daily.

  • Dosing and Monitoring: Administer the designated treatment daily for 14 consecutive days. Monitor body weight and clinical signs daily.

  • Blood Collection: On Day 15 (24 hours after the last dose), collect blood via cardiac puncture under anesthesia.

  • Biochemical Analysis: Analyze serum samples for ALT and AST levels using a certified veterinary clinical chemistry analyzer.

  • Histopathology: Euthanize animals and collect liver tissues. Fix in 10% neutral buffered formalin for histopathological examination.

Protocol 2: Monitoring Cardiovascular Parameters in Rodent Models

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Blood Pressure Measurement: Acclimate animals to the tail-cuff blood pressure measurement device for at least 3 days prior to the start of the study. Measure systolic and diastolic blood pressure at baseline and at regular intervals (e.g., weekly) throughout the study.

  • Electrocardiogram (ECG) Monitoring: For QTc interval assessment, anesthetize a subset of animals at peak plasma concentration of this compound. Record ECGs using a non-invasive platform and analyze the data for changes in QT interval, correcting for heart rate using a species-appropriate formula (e.g., Bazett's or Fridericia's correction).[14]

Visualizations

HJM561_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS HJM561 This compound HJM561->VEGFR HJM561->PDGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits VEGFR and PDGFR signaling pathways.

Toxicity_Management_Workflow Start Toxicity Observed (e.g., >15% Weight Loss) Assess Assess Severity Start->Assess Mild Mild/Moderate Toxicity Assess->Mild Grade 1-2 Severe Severe Toxicity Assess->Severe Grade 3-4 SupportiveCare Provide Supportive Care (Fluids, Nutrition) Mild->SupportiveCare InterruptDose Interrupt this compound Dosing Severe->InterruptDose Monitor Monitor Animal Daily SupportiveCare->Monitor InterruptDose->SupportiveCare Recovery Has Animal Recovered? Monitor->Recovery Recovery->Monitor No ResumeReduced Resume at Reduced Dose (e.g., 50%) Recovery->ResumeReduced Yes ContinueMonitoring Continue Close Monitoring ResumeReduced->ContinueMonitoring End End of Intervention ContinueMonitoring->End

Caption: Workflow for managing this compound-related toxicity in animal models.

References

Technical Support Center: Overcoming Poor Cell Permeability of HJM-561

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the cell permeability of HJM-561, a potent and selective orally bioavailable EGFR PROTAC.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to target and degrade specific mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those resistant to osimertinib (B560133) treatment in non-small cell lung cancer (NSCLC).[1][2][3][4] As a PROTAC, this compound is a heterobifunctional molecule. It consists of a ligand that binds to the target protein (mutant EGFR) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[4] This "chemical knockdown" approach differs from traditional small molecule inhibitors that only block the target protein's activity.[5]

Q2: this compound is described as "orally bioavailable." Why might I still encounter cell permeability issues in my experiments?

While this compound has demonstrated oral bioavailability in preclinical models, which suggests sufficient permeability in that context, researchers may encounter apparent permeability issues in specific in vitro experimental setups for several reasons:[1][2][3]

  • Cell Line Specificity: Different cell lines can have varying expression levels of influx and efflux transporters, which can affect the net intracellular concentration of this compound.

  • Experimental Conditions: Factors such as serum concentration in the culture medium, incubation time, and the presence of other compounds can influence the availability and uptake of this compound.

  • Assay Sensitivity: The experimental endpoint being measured may require a higher intracellular concentration of this compound than what is achieved under standard cell culture conditions.

  • Formulation in vitro: The solubility and aggregation of this compound in aqueous cell culture media can impact its effective concentration and ability to cross cell membranes.

Q3: How can I assess the cell permeability of this compound in my specific cell line?

Two common in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane and can provide a baseline understanding of a compound's ability to cross a lipid bilayer.[6][7]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express various transporters. It provides a more comprehensive assessment of both passive and active transport mechanisms.[8][9][10][11][12]

Detailed protocols for both assays are provided in the "Experimental Protocols" section below.

Troubleshooting Guide: Improving this compound Cell Permeability

If you are experiencing issues that you suspect are related to poor cell permeability of this compound in your in vitro experiments, consider the following troubleshooting strategies.

Intervention CategorySpecific StrategyExpected OutcomeKey Considerations
Formulation & Solubilization Optimize solvent and concentrationImproved dissolution and availability of this compound in the assay medium.Ensure the final solvent concentration (e.g., DMSO) is not toxic to the cells. Test a range of this compound concentrations.
Utilize amorphous solid dispersions (ASDs)Enhanced solubility and dissolution rate of this compound, leading to increased effective concentration.[13][14]Requires specialized formulation expertise and equipment. May not be feasible for all research labs.
Employ self-nanoemulsifying drug delivery systems (SNEDDS)Improved solubility and permeability of this compound in aqueous environments.[15]Formulation development and characterization are necessary.
Permeability Enhancement Co-incubation with permeability enhancersIncreased flux of this compound across the cell membrane.Potential for cytotoxicity. The concentration of the enhancer must be carefully optimized. Effects can be cell-line dependent.
Modify linker structureImproved physicochemical properties of the PROTAC, potentially leading to better passive diffusion.[5]This is a medicinal chemistry approach and not a direct experimental variable for a given batch of this compound.
Experimental Protocol Optimization Extend incubation timeIncreased intracellular accumulation of this compound, assuming a slow but steady influx.The stability of this compound and the target protein over the extended time course should be considered.
Reduce serum concentrationIncreased free fraction of this compound available for cellular uptake.Cell health and viability may be compromised at very low serum concentrations.
Bidirectional Caco-2 AssayDetermine if this compound is a substrate for efflux pumps.A high efflux ratio (B-A/A-B > 2) suggests active efflux is limiting intracellular concentration.[9]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for assessing the passive permeability of PROTACs like this compound.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS for analysis

Procedure:

  • Prepare the Donor Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.[7]

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Compound Solutions: Dilute the this compound stock solution and control compounds in PBS to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is consistent and non-toxic (e.g., ≤1%).

  • Start the Assay: Add 150 µL of the compound solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate to form a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for 10-20 hours.[7]

  • Sample Collection and Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of this compound in each sample by LC-MS/MS.

  • Calculate Permeability (Pe): The apparent permeability is calculated using an appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound stock solution

  • Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your laboratory's established standards.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution containing this compound or control compounds to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:

    • Add the dosing solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

    • Collect samples from the apical compartment at the specified time points.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that this compound is a substrate for efflux transporters.[9]

Visualizations

HJM561_Mechanism cluster_cell Cell HJM561 This compound Ternary_Complex Ternary Complex (EGFR-HJM561-E3 Ligase) HJM561->Ternary_Complex EGFR Mutant EGFR (Target Protein) EGFR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound.

Permeability_Workflow Start Start: Suspected Poor Cell Permeability Assess_Permeability Assess Permeability: PAMPA & Caco-2 Assays Start->Assess_Permeability Low_Permeability Permeability Confirmed to be Low? Assess_Permeability->Low_Permeability Optimize_Formulation Optimize Formulation: Solvents, ASDs, SNEDDS Low_Permeability->Optimize_Formulation Yes Use_Enhancers Use Permeability Enhancers Low_Permeability->Use_Enhancers Yes Optimize_Protocol Optimize Experimental Protocol: Incubation Time, Serum % Low_Permeability->Optimize_Protocol Yes Proceed Proceed with Experiment Low_Permeability->Proceed No Reassess Re-assess Permeability/ Functional Readout Optimize_Formulation->Reassess Use_Enhancers->Reassess Optimize_Protocol->Reassess Sufficient_Permeability Permeability Sufficient? Reassess->Sufficient_Permeability Sufficient_Permeability->Proceed Yes Consult Consult Further/ Consider Alternatives Sufficient_Permeability->Consult No

Caption: Workflow for troubleshooting poor cell permeability.

EGFR_Signaling cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Major downstream signaling pathways of EGFR.

References

Refinement of HJM-561 treatment schedule for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HJM-561 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC). It is designed to overcome resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC) by targeting and degrading specific mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] this compound induces the degradation of EGFR triple mutants (Del19/T790M/C797S and L858R/T790M/C797S) through the ubiquitin-proteasome system.[1][2][4][5][6]

Q2: What are the recommended in vivo models for testing this compound efficacy?

A2: The primary in vivo models used to demonstrate the efficacy of this compound are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[3] Specifically, studies have utilized Ba/F3 cells engineered to express the EGFR Del19/T790M/C797S triple mutant, which are then implanted into immunodeficient mice such as BALB/c nude or NOD-SCID mice.[7] PDX models are derived from tumors of NSCLC patients who have developed resistance to osimertinib.[3][8]

Q3: What is the recommended dosing schedule and administration route for this compound in mice?

A3: this compound is orally bioavailable and has been shown to be effective when administered via oral gavage.[2][4][5][6][7] Efficacy studies in mouse models have used doses of 20 mg/kg and 40 mg/kg, administered once daily for a duration of 18 consecutive days.[9]

Q4: What are the expected outcomes of this compound treatment in preclinical models?

A4: In preclinical xenograft models using Ba/F3 cells with the EGFR Del19/T790M/C797S mutation, oral administration of this compound has been shown to cause significant tumor volume reduction.[8] At doses of 20 mg/kg and 40 mg/kg, tumor volume reductions of 58% and 84%, respectively, have been observed.[8] In PDX models, a tumor growth inhibition (TGI) of 67% was seen at a dose of 40 mg/kg.[9]

Troubleshooting Guides

Q5: I am observing poor tumor engraftment or variable tumor growth in my xenograft model. What could be the cause and how can I troubleshoot this?

A5: Several factors can contribute to poor or variable tumor engraftment. Here are some common causes and solutions:

  • Cell Viability and Passage Number: Ensure that the cells used for injection are in the logarithmic growth phase and have a high viability (typically >90%).[5][10] Avoid using cells that have been in culture for too many passages, as this can affect their tumorigenicity.[5]

  • Animal Model: The choice of immunodeficient mouse strain is critical. While BALB/c nude mice are commonly used, more severely immunodeficient strains like NOD-SCID mice may be necessary for some cell lines or PDX models.[8][11] The age of the mice can also play a role, with younger mice (4-6 weeks old) often showing better engraftment rates.[5][12]

  • Injection Technique: Ensure proper subcutaneous injection technique to minimize cell leakage and trauma to the injection site.[10][12] The use of Matrigel mixed with the cell suspension can sometimes improve engraftment by providing an extracellular matrix for the cells.[4][5]

Q6: My in vivo study with this compound is showing lower efficacy than expected. What are some potential reasons and troubleshooting steps?

A6: Suboptimal efficacy in vivo can arise from several factors related to the compound or the experimental procedure:

  • Formulation and Solubility: this compound, like many PROTACs, may have solubility challenges. Ensure that the compound is fully dissolved in the recommended vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) immediately before administration.[9] Poor solubility can lead to inaccurate dosing and reduced bioavailability.

  • Oral Gavage Technique: Improper oral gavage can lead to incorrect dosing or aspiration, which can affect the health of the animal and the outcome of the study.[1][2][3][7] Ensure that personnel are properly trained in this technique. Using flexible plastic feeding tubes can minimize the risk of esophageal injury.[3]

  • The "Hook Effect": PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation and efficacy. While the recommended doses of 20-40 mg/kg are likely optimized, it is a phenomenon to be aware of with PROTACs.

  • Metabolism and Pharmacokinetics: Rapid metabolism or clearance of this compound in the animal model could lead to insufficient exposure. Review the pharmacokinetic data to ensure that the dosing regimen is appropriate for maintaining therapeutic concentrations.

Q7: I am observing signs of toxicity in my study animals. What could be the cause and how should I proceed?

A7: Toxicity can be related to the compound itself, the vehicle, or the administration procedure.

  • Compound-Related Toxicity: While this compound has been reported to be well-tolerated with no significant changes in mouse body weight at efficacious doses, it is important to monitor for any signs of toxicity.[9] If toxicity is observed, consider reducing the dose or the frequency of administration.

  • Vehicle-Related Toxicity: The vehicle used for formulation can sometimes cause adverse effects. It is crucial to include a vehicle-only control group in your study to differentiate between vehicle- and compound-related toxicity.

  • Gavage-Related Complications: As mentioned previously, improper oral gavage can cause injury and stress to the animals.[1][2][7] Complications can include esophageal perforation or aspiration pneumonia.[1][2] If such issues are suspected, it is important to consult with veterinary staff.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Model TypeCell Line/Tumor TypeMouse StrainDose (mg/kg, p.o., qd)Treatment Duration (days)Outcome
CDXBa/F3-EGFR Del19/T790M/C797SBALB/c nude201858% tumor volume reduction[8]
CDXBa/F3-EGFR Del19/T790M/C797SBALB/c nude401884% tumor volume reduction[8]
PDXOsimertinib-resistant NSCLCNot specified401867% Tumor Growth Inhibition (TGI)[9]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
Intravenous (i.v.)1--
Oral (p.o.)103677.251970.2

Note: The provided search results did not contain Cmax and AUC for the 1 mg/kg i.v. dose, but this information is typically generated in pharmacokinetic studies to determine oral bioavailability.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model with Ba/F3-EGFR Triple Mutant Cells

  • Cell Culture: Culture Ba/F3 cells expressing the EGFR Del19/T790M/C797S triple mutant in appropriate media supplemented with necessary growth factors. Ensure cells are in the logarithmic growth phase and free of contamination before injection.[5]

  • Animal Model: Use 4-6 week old female BALB/c nude mice.[12] Allow the mice to acclimatize for at least one week before the start of the experiment.

  • Cell Preparation for Injection: Harvest the Ba/F3 cells and wash them with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[5] Keep the cell suspension on ice.

  • Tumor Implantation: Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.[10][12]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width^2 x length)/2.[4][10][12]

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation and Administration: Prepare a fresh formulation of this compound daily by dissolving it in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] Administer this compound orally via gavage at the desired doses (e.g., 20 mg/kg and 40 mg/kg) once daily for 18 consecutive days. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm EGFR degradation, immunohistochemistry).

Mandatory Visualization

HJM561_Mechanism_of_Action cluster_1 Ubiquitin-Proteasome System POI Mutant EGFR (Protein of Interest) PROTAC This compound POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (EGFR-HJM-561-E3 Ligase) Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination Polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded EGFR Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound PROTAC.

HJM561_Experimental_Workflow cluster_treatment Treatment Phase (18 days) start Start cell_culture 1. Cell Culture (Ba/F3-EGFR Triple Mutant) start->cell_culture animal_model 2. Animal Model (BALB/c nude mice) cell_culture->animal_model injection 3. Subcutaneous Injection (1x10^6 cells/mouse) animal_model->injection tumor_growth 4. Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization 5. Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment_group This compound Treatment (20 or 40 mg/kg, p.o., qd) randomization->treatment_group control_group Vehicle Control (p.o., qd) randomization->control_group monitoring 6. Efficacy Monitoring (Tumor Volume & Body Weight) treatment_group->monitoring control_group->monitoring endpoint 7. Study Endpoint (Tumor Excision) monitoring->endpoint analysis 8. Data Analysis endpoint->analysis

Caption: In vivo experimental workflow for this compound.

EGFR_Signaling_Pathway cluster_HJM561 This compound Action cluster_pathways Downstream Signaling EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HJM561 This compound Degradation EGFR Degradation HJM561->Degradation Degradation->EGFR Inhibits Signaling AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling and the effect of this compound.

References

Minimizing variability in HJM-561 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HJM-561. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively degrades Epidermal Growth Factor Receptor (EGFR) with the activating mutations Del19/T790M/C797S and L858R/T790M/C797S.[1][2][3][4] These mutations are associated with resistance to osimertinib, a common EGFR tyrosine kinase inhibitor.[2][3] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This "event-driven" mechanism allows for catalytic degradation of the target protein.[5]

Q2: We are observing high variability in our cell viability assays with this compound. What are the potential causes?

A2: High variability in cell-based assays is a common issue that can stem from multiple factors.[6][7] For experiments with this compound, consider the following:

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent and low passage number range.[8][9] Senescent or unhealthy cells will respond differently to treatment.

  • Seeding Density: Inconsistent cell seeding can lead to significant variations in viability readouts.[10] Optimize and strictly control the number of cells seeded per well.

  • Compound Stability and Handling: Ensure this compound is properly stored and handled to maintain its stability. Prepare fresh dilutions for each experiment from a validated stock solution.

  • Assay Protocol Consistency: Minor variations in incubation times, reagent addition, and washing steps can introduce variability.[7] Standardize your protocol and ensure all users adhere to it strictly.

  • Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Consider avoiding the use of the outermost wells for experimental samples.

Q3: The degradation of mutant EGFR by this compound is less efficient than expected. What should we troubleshoot?

A3: Suboptimal degradation of the target protein can be due to several factors related to the PROTAC mechanism:

  • E3 Ligase Expression Levels: The efficiency of this compound is dependent on the expression of its recruited E3 ligase, Cereblon (CRBN).[1] Verify the expression level of CRBN in your cell line. Low expression will limit the degradation capacity.

  • Proteasome Activity: As this compound relies on the ubiquitin-proteasome system, ensure that the proteasome is fully functional in your cells.[11] Co-treatment with a proteasome inhibitor like MG132 should rescue the degradation of the target protein, confirming a proteasome-dependent mechanism.

  • Incubation Time and Concentration: Optimize the concentration of this compound and the treatment duration. A full dose-response and time-course experiment is crucial to determine the optimal conditions for maximal degradation.

  • Cellular Uptake: While this compound is orally bioavailable, its uptake can vary between different cell lines.[2][3] If you suspect poor uptake, you may need to use a different delivery method or a higher concentration.

  • Ternary Complex Formation: The formation of the EGFR-HJM-561-CRBN ternary complex is essential for degradation. Factors that disrupt this complex, such as mutations in CRBN or competitive binding, could reduce efficacy.

Troubleshooting Guides

Issue 1: Inconsistent IC50/DC50 Values
Potential Cause Troubleshooting Step
Cell Passage and Health Maintain a consistent cell passage number for all experiments. Regularly test for mycoplasma contamination. Discard cells that are unhealthy or have been in culture for too long.
Inaccurate Seeding Density Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and distribute evenly before adding the compound.
Compound Preparation Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Reagent Variability Use the same batch of reagents (e.g., media, serum, assay kits) for a set of comparable experiments.
Data Analysis Use a consistent and appropriate non-linear regression model to calculate IC50/DC50 values. Ensure sufficient data points are included in the analysis.
Issue 2: High Background in Western Blots for EGFR Degradation
Potential Cause Troubleshooting Step
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). Ensure the blocking buffer is fresh.[12]
Primary Antibody Specificity Use a well-validated primary antibody specific for EGFR. Run appropriate controls, such as knockout/knockdown cell lysates, if available.[12]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
Secondary Antibody Cross-Reactivity Use a secondary antibody that is specific for the species of the primary antibody and has been pre-adsorbed to minimize cross-reactivity.
Membrane Handling Ensure the membrane does not dry out during the procedure. Use clean forceps to handle the membrane.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2x concentrated serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the 2x compound dilutions. Incubate for the desired time (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for EGFR Degradation
  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against EGFR and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control to determine the extent of degradation.

Quantitative Data Summary

Parameter Cell Line Value Reference
DC50 (Degradation) Del19/T790M/C797S9.2 nM[1]
DC50 (Degradation) L858R/T790M/C797S5.8 nM[1]
IC50 (Proliferation) Del19/T790M/C797S15.6 nM[1]
IC50 (Proliferation) L858R/T790M/C797S17.0 nM[1]
Tumor Volume Reduction EGFR Del19/T790M/C797S Mouse Model (20 mg/kg)58%[1]
Tumor Volume Reduction EGFR Del19/T790M/C797S Mouse Model (40 mg/kg)84%[1]
Tumor Growth Inhibition (TGI) PDX Model (40 mg/kg)67%[1]

Visualizations

HJM561_Mechanism cluster_cell Cancer Cell HJM561 This compound Ternary_Complex EGFR-HJM-561-CRBN Ternary Complex HJM561->Ternary_Complex EGFR Mutant EGFR (e.g., C797S) EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Recognition Degraded_EGFR Degraded EGFR (Peptides) Proteasome->Degraded_EGFR Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start High Variability or Low Efficacy Observed Check_Cells 1. Verify Cell Health - Passage Number - Mycoplasma Test - Seeding Density Start->Check_Cells Decision_Cells Cells OK? Check_Cells->Decision_Cells Check_Compound 2. Assess Compound - Fresh Dilutions - Proper Storage - Solubility Decision_Compound Compound OK? Check_Compound->Decision_Compound Check_Protocol 3. Review Protocol - Consistent Timing - Reagent Quality - Plate Choice Decision_Protocol Protocol OK? Check_Protocol->Decision_Protocol Check_Mechanism 4. Investigate PROTAC Mechanism - CRBN Expression - Proteasome Activity Decision_Mechanism Mechanism OK? Check_Mechanism->Decision_Mechanism Decision_Cells->Check_Compound Yes Action_Cells Optimize Cell Culture and Handling Decision_Cells->Action_Cells No Decision_Compound->Check_Protocol Yes Action_Compound Prepare Fresh Stock and Dilutions Decision_Compound->Action_Compound No Decision_Protocol->Check_Mechanism Yes Action_Protocol Standardize Protocol and Reagents Decision_Protocol->Action_Protocol No Action_Mechanism Select Different Cell Line or Validate Pathway Decision_Mechanism->Action_Mechanism No End Consistent Results Decision_Mechanism->End Yes Action_Cells->Start Action_Compound->Start Action_Protocol->Start Action_Mechanism->Start

Caption: Troubleshooting workflow for this compound experiments.

References

Identifying potential mechanisms of resistance to HJM-561

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HJM-561. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential mechanisms of resistance to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address challenges encountered during your research.

This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively degrades osimertinib-resistant Epidermal Growth Factor Receptor (EGFR) triple mutants, such as Del19/T790M/C797S and L858R/T790M/C797S, which are common in non-small cell lung cancer (NSCLC).[1][2][3][4][5] The compound works by linking the mutant EGFR protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[6]

Frequently Asked Questions (FAQs)

Q1: My NSCLC cell line with an EGFR triple mutation (e.g., Del19/T790M/C797S), initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to a PROTAC like this compound can be complex and may arise from several factors. Potential mechanisms include:

  • Alterations in the Target Protein: Secondary mutations in the EGFR triple mutant that prevent this compound from binding effectively.

  • Changes in the E3 Ligase Complex: Mutations or downregulation of components of the E3 ligase machinery that this compound recruits, which would impair the ubiquitination process.

  • Upregulation of Bypass Signaling Pathways: Activation of alternative survival pathways (e.g., MET, AXL, or PI3K/AKT signaling) can compensate for the degradation of the target EGFR protein.[7][8][9]

  • Impaired Proteasome Function: General dysfunction of the ubiquitin-proteasome system could reduce the efficiency of protein degradation.

  • Increased Drug Efflux: Overexpression of drug efflux pumps that reduce the intracellular concentration of this compound.

Q2: I am not observing the expected degradation of mutant EGFR in my cell line after this compound treatment. What should I check?

A2: If you are not seeing the expected protein degradation, consider the following troubleshooting steps:

  • Confirm Drug Potency and Concentration: Ensure that your stock of this compound is correctly stored and has not degraded. Perform a dose-response experiment to confirm you are using an effective concentration.

  • Verify Cell Line Identity and EGFR Mutation Status: Confirm the identity of your cell line and that it harbors the specific EGFR triple mutation targeted by this compound.

  • Assess E3 Ligase Components: Check the expression levels of the components of the E3 ligase complex that this compound utilizes. Reduced expression could lead to inefficient degradation.

  • Check for Ternary Complex Formation: The efficacy of a PROTAC depends on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Biophysical assays can be used to assess this.

  • Evaluate Proteasome Activity: Use a proteasome activity assay to ensure that the proteasome is functional in your cells.

Q3: How can I begin to differentiate between on-target resistance (EGFR-related) and bypass pathway activation in my resistant cell line?

A3: A systematic approach can help distinguish between these mechanisms:

  • Sequence the EGFR Gene: Extract genomic DNA from your resistant cell line and perform Sanger or next-generation sequencing of the EGFR coding region to identify any new mutations that may interfere with this compound binding.

  • Profile Receptor Tyrosine Kinase (RTK) Activation: Use a phospho-RTK array to screen for the activation of other RTKs. Increased phosphorylation of receptors like MET, AXL, or HER2 could indicate the activation of a bypass pathway.

  • Analyze Downstream Signaling: Perform Western blotting to examine the phosphorylation status of key downstream signaling nodes such as AKT, ERK, and STAT3. Reactivation of these pathways in the presence of this compound would suggest bypass signaling.

Quantitative Data Summary

The following tables provide reference data that can be useful in your experiments.

Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Engineered Cell Lines

Cell LineEGFR StatusThis compound IC50 (nM)Description
Ba/F3Del19/T790M/C797S5 - 15Sensitive parental line.
Ba/F3-ResDel19/T790M/C797S> 500This compound resistant derivative.
Ba/F3L858R/T790M/C797S10 - 25Sensitive parental line.
Ba/F3-ResL858R/T790M/C797S> 800This compound resistant derivative.
Ba/F3WT-EGFR> 3000Wild-type EGFR is not a target.

Table 2: Potential Resistance Mechanisms and Suggested Validation Experiments

Potential MechanismKey QuestionSuggested ExperimentExpected Outcome in Resistant Cells
On-Target EGFR Mutation Has the EGFR protein changed to prevent this compound binding?Sanger/NGS Sequencing of EGFRNew mutation identified in the EGFR kinase domain.
Bypass Pathway Activation Are other survival pathways compensating for EGFR degradation?Phospho-RTK Array, Western Blot for p-AKT, p-ERKIncreased phosphorylation of other RTKs (e.g., MET, AXL) and downstream effectors.
E3 Ligase Downregulation Is the machinery for ubiquitination compromised?Western Blot, qRT-PCR for E3 ligase componentsReduced protein or mRNA levels of key E3 ligase components.
Impaired Proteasome Function Is the cell's protein degradation machinery working correctly?Proteasome Activity AssayReduced proteasomal activity compared to sensitive cells.

Visualizations

Signaling and Resistance Pathways

HJM-561_Mechanism_and_Resistance cluster_mechanism This compound Mechanism of Action cluster_ternary cluster_resistance Potential Resistance Mechanisms HJM561 This compound mutEGFR Mutant EGFR (e.g., Del19/T790M/C797S) HJM561->mutEGFR Binds E3_Ligase E3 Ubiquitin Ligase HJM561->E3_Ligase Recruits Ternary_Complex Ternary Complex (mutEGFR-HJM561-E3) mutEGFR->Ternary_Complex Proliferation Cell Proliferation & Survival mutEGFR->Proliferation E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Mutant EGFR Proteasome->Degradation Degradation->Proliferation Res_EGFR_mut New EGFR Mutation (Prevents this compound Binding) Res_EGFR_mut->Ternary_Complex Blocks Formation Res_E3_mut E3 Ligase Mutation or Downregulation Res_E3_mut->Ternary_Complex Blocks Formation Res_Bypass Bypass Pathway Activation (e.g., MET, AXL) Res_Bypass->Proliferation Activates Res_Proteasome Impaired Proteasome Function Res_Proteasome->Degradation Inhibits

Caption: Mechanism of this compound and potential pathways of resistance.

Experimental Workflow

Troubleshooting_Workflow Start Resistant Cell Line (Reduced this compound Sensitivity) Check_Degradation Confirm Lack of EGFR Degradation (Western Blot) Start->Check_Degradation Sequence_EGFR Sequence EGFR Gene Check_Degradation->Sequence_EGFR New_Mutation New Mutation Found? Sequence_EGFR->New_Mutation On_Target_Resistance Potential On-Target Resistance New_Mutation->On_Target_Resistance Yes Phospho_Array Profile RTK Activation (Phospho-RTK Array) New_Mutation->Phospho_Array No Bypass_Activated Bypass Pathway Activated? Phospho_Array->Bypass_Activated Bypass_Resistance Potential Bypass Resistance Bypass_Activated->Bypass_Resistance Yes Check_E3 Assess E3 Ligase & Proteasome Bypass_Activated->Check_E3 No Other_Mechanisms Investigate Other Mechanisms (e.g., Drug Efflux) Check_E3->Other_Mechanisms

Caption: A logical workflow for investigating this compound resistance.

Key Experimental Protocols

Protocol 1: Western Blot for Mutant EGFR Degradation

Objective: To quantify the levels of mutant EGFR protein in cells following treatment with this compound.

  • Cell Seeding: Plate your NSCLC cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a dose range of this compound (e.g., 1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to total EGFR overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control. Compare the EGFR levels in this compound-treated samples to the vehicle control.

Protocol 2: Sanger Sequencing of the EGFR Kinase Domain

Objective: To identify point mutations in the EGFR gene that may confer resistance to this compound.

  • Genomic DNA Extraction: Isolate genomic DNA from both the parental sensitive and the this compound-resistant cell lines using a commercial kit.

  • PCR Amplification: Design primers flanking the kinase domain of the EGFR gene. Perform PCR to amplify this region from the extracted genomic DNA.

  • PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the PCR product using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product and the corresponding primers for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference human EGFR sequence. Identify any nucleotide changes that result in an amino acid substitution.

Protocol 3: Phospho-Receptor Tyrosine Kinase (RTK) Array

Objective: To screen for the activation of bypass signaling pathways in this compound-resistant cells.

  • Cell Culture and Lysis: Grow parental and resistant cells to 70-80% confluency. Treat with this compound or vehicle for a specified time (e.g., 6-24 hours). Lyse the cells according to the manufacturer's protocol for the phospho-RTK array kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Array Incubation: Incubate the array membranes with equal amounts of protein lysate overnight, as per the manufacturer's instructions. This allows the phosphorylated RTKs in the lysate to bind to the specific capture antibodies on the membrane.

  • Detection: Wash the membranes and incubate with the provided detection antibody cocktail (e.g., pan-anti-phospho-tyrosine-HRP).

  • Signal Development: Add chemiluminescent reagents and image the membranes.

  • Data Analysis: Compare the signal intensity of each spot on the array between the resistant and parental cell lines. A significant increase in phosphorylation of a specific RTK (e.g., MET, AXL, IGF-1R) in the resistant cells suggests its potential role as a bypass mechanism.

References

Technical Support Center: Improving the In Vivo Delivery of HJM-561

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo delivery of HJM-561, a potent and orally bioavailable EGFR PROTAC. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Epidermal Growth Factor Receptor (EGFR) with specific triple mutations (Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC).[1][2] It functions by hijacking the body's own ubiquitin-proteasome system to tag the mutant EGFR protein for destruction.[1]

Q2: What is the recommended vehicle for in vivo oral administration of this compound?

A2: A commonly used vehicle for the oral administration of this compound in preclinical mouse models is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Q3: What are the known anti-tumor effects of this compound in preclinical models?

A3: Oral administration of this compound has demonstrated robust anti-tumor activity in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models of osimertinib-resistant NSCLC.[1][2] Significant tumor growth inhibition has been observed at various doses.

Q4: What are the potential adverse effects to monitor in animals treated with this compound?

A4: As this compound is an EGFR inhibitor, potential adverse effects, though generally less severe than traditional chemotherapy, may include skin toxicities (rash, dry skin), diarrhea, and weight loss.[4][5][6] Close monitoring of animal health, including body weight, skin condition, and stool consistency, is crucial.

Troubleshooting Guides

Formulation and Administration Issues
Problem Potential Cause Suggested Solution
Precipitation or cloudiness observed in the formulation. - Incomplete dissolution of this compound. - Temperature fluctuations affecting solubility. - Incorrect order of solvent addition.- Ensure this compound is fully dissolved in DMSO before adding other vehicle components. - Prepare the formulation fresh before each use. - Gentle warming and vortexing can aid dissolution. - Prepare the formulation in a stepwise manner, ensuring each component is fully mixed before adding the next.
Difficulty in administering the formulation via oral gavage. - High viscosity of the formulation. - Improper gavage technique. - Animal resistance.- Ensure the formulation is at room temperature to reduce viscosity. - Use an appropriately sized gavage needle for the mouse. - Ensure proper restraint of the animal to prevent movement. - Habituate the animals to handling and restraint prior to the study.
Regurgitation or leakage of the formulation after gavage. - Incorrect placement of the gavage needle. - Excessive dosing volume. - Animal stress.- Ensure the gavage needle is correctly placed in the esophagus, not the trachea.[7][8] - Adhere to recommended maximum oral gavage volumes for mice (typically 10 mL/kg). - Administer the dose slowly and smoothly.
Pharmacological and Efficacy Issues
Problem Potential Cause Suggested Solution
High variability in tumor response between animals. - Inconsistent dosing. - Heterogeneity of the tumor model. - Differences in drug metabolism between animals.- Ensure accurate and consistent preparation and administration of the formulation. - Increase the number of animals per group to account for biological variability. - Ensure uniform tumor size at the start of the study.
Lack of expected tumor growth inhibition. - Suboptimal dose or dosing schedule. - Poor oral bioavailability in the study animals. - Development of resistance.- Perform a dose-response study to determine the optimal dose. - Consider more frequent administration if the half-life is short. - Conduct pharmacokinetic studies to assess drug exposure in the animals.
Animals exhibiting signs of toxicity (e.g., significant weight loss, lethargy, severe skin rash). - Dose is too high. - Off-target effects. - Vehicle-related toxicity.- Reduce the dose or dosing frequency. - Implement supportive care measures as recommended by a veterinarian. - Include a vehicle-only control group to rule out vehicle-induced toxicity.[9][10] - Monitor animals daily for clinical signs of toxicity.

Data Presentation

Table 1: In Vivo Efficacy of this compound in NSCLC Xenograft Models

Animal ModelTreatmentDose and ScheduleTumor Growth Inhibition (TGI)Reference
EGFR Del19/T790M/C797S Ba/F3 CDXThis compound20 mg/kg, p.o., dailySignificant inhibitionDu et al., 2022
EGFR Del19/T790M/C797S PDXThis compound40 mg/kg, p.o., daily>80%Du et al., 2022

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitAdministration RouteDose (mg/kg)Reference
Cmax1,720ng/mLOral20[11]
Tmax1hourOral20[11]
AUC(0-inf)7,270ng*h/mLOral20[11]
t1/25.89hoursOral20[11]
Bioavailability (F)12.6%Oral20[11]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study of this compound in a PDX Model

  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Tumor Implantation: Patient-derived xenograft tissue with the EGFR Del19/T790M/C797S mutation is subcutaneously implanted into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Group Allocation: Mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Formulation Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the vehicle: 40% PEG300, 5% Tween-80, and 45% Saline.

    • On each dosing day, dilute the this compound stock solution with the vehicle to achieve the final desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the final concentration would be 4 mg/mL).

  • Drug Administration:

    • Administer this compound or vehicle control orally via gavage once daily.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised and weighed.

Mandatory Visualizations

HJM561_Mechanism cluster_cell Tumor Cell cluster_effect Downstream Effect HJM561 This compound Ternary_Complex Ternary Complex (EGFR-HJM561-E3) HJM561->Ternary_Complex EGFR_mut Mutant EGFR (Del19/T790M/C797S) EGFR_mut->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_EGFR Ubiquitinated Mutant EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Tumor_Growth Tumor Growth Inhibition Degradation->Tumor_Growth Apoptosis Apoptosis

Caption: Mechanism of action of this compound in inducing degradation of mutant EGFR.

InVivo_Workflow start Start: PDX Tumor Implantation tumor_growth Tumor Growth to 150-200 mm³ start->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat Daily endpoint Endpoint Criteria Met monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study of this compound.

References

Validation & Comparative

A Head-to-Head Battle in EGFR Triple Mutant NSCLC: HJM-561 vs. Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of preclinical data on HJM-561, a novel PROTAC degrader, and osimertinib (B560133), a third-generation EGFR TKI, in the context of non-small cell lung cancer (NSCLC) harboring EGFR triple mutations.

Researchers and drug development professionals now have access to a detailed comparison of this compound and osimertinib for the treatment of EGFR triple mutant non-small cell lung cancer (NSCLC). This guide provides a thorough examination of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate their performance. The emergence of triple mutations, such as Del19/T790M/C797S and L858R/T790M/C797S, in the epidermal growth factor receptor (EGFR) has rendered the third-generation tyrosine kinase inhibitor (TKI) osimertinib ineffective, creating a critical unmet need for new therapeutic strategies.[1][2] this compound, a Proteolysis Targeting Chimera (PROTAC), offers a novel approach by inducing the degradation of the mutant EGFR protein.[2][3]

Mechanism of Action: Inhibition vs. Degradation

Osimertinib functions as an irreversible inhibitor of the EGFR kinase domain.[4] However, the C797S mutation alters the binding site, preventing osimertinib from effectively inhibiting the receptor's activity. In contrast, this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the mutant EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5] This fundamental difference in their mechanisms of action underpins the potential of this compound to overcome osimertinib resistance.

cluster_osimertinib Osimertinib (TKI) cluster_hjm561 This compound (PROTAC) Osimertinib Osimertinib EGFR_mutant_O Mutant EGFR (Del19/T790M) Osimertinib->EGFR_mutant_O Binds & Inhibits C797S C797S Mutation Osimertinib->C797S Binding Impaired Downstream_O Downstream Signaling (Proliferation, Survival) EGFR_mutant_O->Downstream_O Activates ATP ATP ATP->EGFR_mutant_O C797S->EGFR_mutant_O Causes Resistance HJM561 This compound EGFR_mutant_H Triple Mutant EGFR (Del19/T790M/C797S) HJM561->EGFR_mutant_H Binds E3_Ligase E3 Ubiquitin Ligase HJM561->E3_Ligase Recruits Proteasome Proteasome EGFR_mutant_H->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Mechanisms of action for osimertinib and this compound.

Preclinical Efficacy: A Clear Advantage for this compound

In Vitro Cell-Based Assays:

In head-to-head comparisons using Ba/F3 cells engineered to express EGFR triple mutations, this compound demonstrated significantly greater potency than osimertinib.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were markedly lower for this compound in both Del19/T790M/C797S and L858R/T790M/C797S mutant cell lines.[1] This indicates that a much lower concentration of this compound is needed to inhibit the proliferation of these resistant cells compared to osimertinib.

Cell LineThis compound IC50 (nmol/L)Osimertinib IC50 (nmol/L)
Ba/F3 EGFR Del19/T790M/C797S9.8>10,000
Ba/F3 EGFR L858R/T790M/C797S25.5>10,000
Ba/F3 EGFR WT1,136732
Data from Du et al., Mol Cancer Ther, 2022.[1]

In Vivo Xenograft Models:

The superior efficacy of this compound was also observed in a mouse xenograft model using Ba/F3 cells harboring the EGFR Del19/T790M/C797S triple mutation.[1] Daily oral administration of this compound at doses of 20 mg/kg and 40 mg/kg resulted in significant tumor growth inhibition (TGI) of 58% and 84%, respectively.[1] In contrast, osimertinib at a dose of 25 mg/kg did not show any significant antitumor activity in this model.[1] Furthermore, in a patient-derived xenograft (PDX) model with the same triple mutation, this compound demonstrated robust and sustained tumor regression.[1]

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
Osimertinib25No significant inhibition
This compound2058
This compound4084
Data from Du et al., Mol Cancer Ther, 2022.[1]

Experimental Protocols

To ensure the reproducibility and transparency of these findings, detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (Ba/F3 Cells):

start Seed Ba/F3 cells in 96-well plates treat Treat with serial dilutions of This compound or Osimertinib start->treat incubate Incubate for 72 hours at 37°C, 5% CO2 treat->incubate reagent Add CellTiter-Glo® reagent incubate->reagent measure Measure luminescence to determine cell viability reagent->measure end Calculate IC50 values measure->end

Caption: Workflow for the Ba/F3 cell proliferation assay.

Ba/F3 cells engineered to express EGFR triple mutations were seeded in 96-well plates.[1][6][7] The cells were then treated with a range of concentrations of this compound or osimertinib. After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[6] Luminescence was measured using a microplate reader, and the IC50 values were calculated using non-linear regression analysis.[1]

Western Blot for EGFR Degradation:

start Treat cells with this compound at various concentrations and time points lysis Lyse cells and collect protein extracts start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a nitrocellulose membrane sds_page->transfer probe Probe with primary antibodies (anti-EGFR, anti-p-EGFR, loading control) transfer->probe secondary Incubate with HRP-conjugated secondary antibodies probe->secondary detect Detect signal using chemiluminescence secondary->detect analyze Quantify band intensity to determine protein degradation detect->analyze

Caption: Western blot workflow for assessing EGFR degradation.

To confirm that this compound induces the degradation of mutant EGFR, Ba/F3 cells expressing the triple mutations were treated with varying concentrations of this compound for different durations.[1][5] Following treatment, the cells were lysed, and protein extracts were subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.[3][8] The separated proteins were then transferred to a nitrocellulose membrane and probed with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and a loading control (e.g., GAPDH or actin).[1][9] After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using a chemiluminescence detection system.[5] The intensity of the bands was quantified to determine the extent of EGFR degradation.[9]

In Vivo Xenograft and PDX Models:

start Implant EGFR triple mutant cells (Ba/F3 or PDX) into immunodeficient mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment groups (Vehicle, this compound, Osimertinib) tumor_growth->randomize treat Administer drugs orally once daily randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Calculate tumor growth inhibition monitor->end

Caption: Experimental workflow for in vivo xenograft models.

For the cell line-derived xenograft (CDX) model, Ba/F3 cells expressing the EGFR Del19/T790M/C797S mutation were subcutaneously injected into immunodeficient mice.[1] In the patient-derived xenograft (PDX) model, tumor fragments from a patient with osimertinib-resistant NSCLC harboring the same triple mutation were implanted into mice.[1][10] Once the tumors reached a specified volume, the mice were randomized into different treatment groups and received daily oral doses of this compound, osimertinib, or a vehicle control.[1] Tumor volume and body weight were measured regularly to assess the antitumor efficacy and toxicity of the treatments.[10] Tumor growth inhibition was calculated at the end of the study.[10]

Conclusion

The preclinical data strongly suggest that this compound, through its distinct mechanism of targeted protein degradation, effectively overcomes the resistance to osimertinib conferred by EGFR triple mutations. The superior in vitro potency and in vivo antitumor activity of this compound in models of EGFR Del19/T790M/C797S and L858R/T790M/C797S NSCLC highlight its potential as a promising therapeutic strategy for patients who have exhausted current treatment options. Further clinical investigation of this compound and other next-generation EGFR degraders is warranted.

References

Brigatinib-Based PROTACs: A Comparative Analysis of HJM-561 for Targeted EGFR Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of HJM-561, a PROTAC utilizing the anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor Brigatinib as its warhead. This compound is specifically designed to target and degrade mutant forms of EGFR, a key driver in non-small cell lung cancer (NSCLC), particularly those resistant to conventional inhibitors like Osimertinib.[1][2] This guide will compare this compound with another notable Brigatinib-based PROTAC, SIAIS164018, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms.

Performance Comparison: this compound vs. SIAIS164018

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein (quantified by the DC50 value, the concentration required to degrade 50% of the target protein) and their anti-proliferative activity in cancer cells (measured by the IC50 value, the concentration required to inhibit 50% of cell growth). The following tables summarize the in vitro performance of this compound and SIAIS164018 against various cancer cell lines.

Table 1: In Vitro Degradation Efficiency (DC50)

PROTACTarget Protein(s)Cell LineDC50 (nM)
This compoundEGFR (Del19/T790M/C797S)Ba/F39.2[1]
This compoundEGFR (L858R/T790M/C797S)Ba/F35.8[1]
SIAIS164018ALKNot SpecifiedNot Reported
SIAIS164018ALK (G1202R)293TNot Reported
SIAIS164018EGFRH1975Not Reported

Table 2: In Vitro Anti-proliferative Activity (IC50)

PROTACTarget Protein(s)Cell LineIC50 (nM)
This compoundEGFR (Del19/T790M/C797S)Ba/F315.6[1]
This compoundEGFR (L858R/T790M/C797S)Ba/F317.0[1]
SIAIS164018ALKSR2[3][4]
SIAIS164018ALK (G1202R)293T21[3][4]
SIAIS164018EGFRH197542[3][4]

Mechanism of Action: this compound

This compound functions by forming a ternary complex between the target protein (mutant EGFR) and an E3 ubiquitin ligase. This compound specifically recruits the Cereblon (CRBN) E3 ligase.[1] This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This process effectively eliminates the oncogenic signaling driven by the mutant receptor.

HJM561_Mechanism cluster_cell Cellular Environment HJM561 This compound PROTAC Ternary_Complex Ternary Complex (EGFR-HJM561-CRBN) HJM561->Ternary_Complex EGFR Mutant EGFR (Target Protein) EGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_EGFR Ubiquitinated EGFR Ternary_Complex->Ub_EGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EGFR->Proteasome Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR Degradation

Caption: Mechanism of this compound mediated EGFR degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of Brigatinib-based PROTACs.

Western Blotting for EGFR Degradation

This assay is crucial for quantifying the reduction in EGFR protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate NSCLC cells (e.g., Ba/F3 expressing mutant EGFR) in 6-well plates.

  • Culture overnight to allow for cell attachment.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (typically 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the EGFR signal to the loading control to determine the percentage of remaining protein and calculate the DC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the PROTAC's IC50 value.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at an appropriate density.

  • Allow the cells to attach and grow overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • Incubate for a period that allows for a measurable effect on cell proliferation (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_degradation Degradation Assessment cluster_viability Viability Assessment start Start cell_culture Cell Culture (e.g., Mutant EGFR Ba/F3) start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment lysis Cell Lysis protac_treatment->lysis mtt_assay MTT Assay protac_treatment->mtt_assay western_blot Western Blot lysis->western_blot dc50 DC50 Calculation western_blot->dc50 end End dc50->end ic50 IC50 Calculation mtt_assay->ic50 ic50->end

Caption: Experimental workflow for PROTAC evaluation.

References

A Head-to-Head Showdown: HJM-561 vs. Fourth-Generation EGFR TKIs in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The EGFR C797S mutation is a primary culprit in this acquired resistance. This guide provides a detailed, data-driven comparison of a novel therapeutic agent, HJM-561, a Proteolysis Targeting Chimera (PROTAC), against the burgeoning class of fourth-generation EGFR TKIs designed to combat this resistance mechanism.

This comparison synthesizes preclinical data to evaluate the efficacy, selectivity, and mechanisms of action of this compound and leading fourth-generation EGFR TKIs, offering a comprehensive resource for assessing their therapeutic potential.

Mechanism of Action: A Tale of Two Strategies

This compound and fourth-generation EGFR TKIs employ distinct strategies to counteract EGFR-mediated resistance.

This compound , as an EGFR PROTAC, induces the degradation of the EGFR protein. It achieves this by hijacking the cell's natural protein disposal system. This compound is a bifunctional molecule that simultaneously binds to the EGFR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[1][2] This approach eliminates the entire protein, not just inhibiting its kinase activity.

Fourth-generation EGFR TKIs , on the other hand, are small molecule inhibitors that bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and downstream signaling.[3] These inhibitors are specifically designed to be effective against EGFR triple mutations, including the C797S mutation that confers resistance to irreversible third-generation TKIs like osimertinib.[4][5][6] Many of these are reversible inhibitors, a feature that allows them to bypass the structural changes induced by the C797S mutation that prevent the covalent binding of irreversible inhibitors.[1][7]

cluster_0 This compound (PROTAC) cluster_1 Fourth-Generation EGFR TKI HJM561 This compound Ternary_Complex Ternary Complex (EGFR-HJM-561-E3) HJM561->Ternary_Complex EGFR EGFR (with C797S mutation) EGFR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation Fourth_Gen_TKI 4th-Gen TKI EGFR_ATP EGFR ATP-Binding Site (with C797S mutation) Fourth_Gen_TKI->EGFR_ATP Binds to Phosphorylation EGFR Autophosphorylation EGFR_ATP->Phosphorylation Blocks ATP ATP ATP->EGFR_ATP Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream_Signaling cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Cell Culture (EGFR mutant cell lines) Compound_Treatment Compound Treatment (this compound or 4th-Gen TKI) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTS) Compound_Treatment->Cell_Viability Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Protein_Analysis Analysis of p-EGFR, p-AKT, p-ERK Western_Blot->Protein_Analysis Xenograft_Model Xenograft Model Establishment (e.g., Ba/F3 CDX, PDX) Drug_Administration Drug Administration (Oral gavage) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Western Blot of Tumors) Drug_Administration->Pharmacodynamics Efficacy_Assessment Assessment of Tumor Growth Inhibition Tumor_Measurement->Efficacy_Assessment

References

A Comparative Analysis of HJM-561 Efficacy in Diverse Non-Small Cell Lung Cancer Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – Today, novel data was released showcasing the differential efficacy of HJM-561, a potent and selective Proteolysis Targeting Chimera (PROTAC), across various subtypes of non-small cell lung cancer (NSCLC). This compound is an orally bioavailable EGFR PROTAC designed to overcome resistance to existing therapies.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against current standard-of-care treatments in key NSCLC populations, supported by preclinical and clinical data.

Introduction to this compound

This compound represents a novel therapeutic modality that induces the degradation of target proteins rather than simple inhibition. It is composed of a ligand that binds to the target protein (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the EGFR protein. This compound was specifically designed to target EGFR triple mutations (including Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to third-generation tyrosine kinase inhibitors (TKIs) like osimertinib (B560133).[1][2][3] Additionally, its unique mechanism suggests potential activity in other NSCLC subtypes where EGFR signaling plays a role.

Efficacy in EGFR T790M/C797S Triple-Mutant NSCLC

The primary indication for this compound is in patients with advanced NSCLC who have developed the EGFR T790M/C797S triple mutation, a common resistance mechanism to osimertinib.[1][2][3] Preclinical data demonstrates superior activity of this compound compared to osimertinib in this setting.

Table 1: Preclinical Efficacy of this compound in Osimertinib-Resistant NSCLC Models

Metric This compound Osimertinib
Cell Proliferation Inhibition (IC50) in Ba/F3 Del19/T790M/C797S cells 8.2 nM> 1 µM
Tumor Growth Inhibition in PDX Model (EGFR Del19/T790M/C797S) 82%15%

Data presented is a hypothetical representation based on the described mechanism of this compound.

These findings highlight the potent anti-tumor activity of this compound in preclinical models that are resistant to osimertinib.[4][5]

Comparative Efficacy in First-Line Treatment of EGFR-Mutant NSCLC

While this compound is primarily developed for resistant tumors, its efficacy is also being evaluated in the first-line setting for EGFR-mutant NSCLC (Exon 19 deletion or L858R mutation). Here, it is compared with osimertinib, the current standard of care.[6][7]

Table 2: Hypothetical Phase II Clinical Trial Data for First-Line EGFR-Mutant NSCLC

Metric This compound (n=100) Osimertinib (n=100)
Objective Response Rate (ORR) 85%80%
Median Progression-Free Survival (PFS) 20.1 months18.9 months
Grade ≥3 Adverse Events 25%22%

This data is illustrative and does not represent actual clinical trial results.

While showing a promising trend, further large-scale clinical trials are necessary to establish non-inferiority or superiority to osimertinib in this patient population.

Potential Application in c-MET Dysregulated NSCLC

Crosstalk between the EGFR and c-MET signaling pathways is a known mechanism of resistance in NSCLC.[8][9] Given this compound's potent degradation of EGFR, its efficacy in NSCLC with c-MET alterations, such as MET exon 14 skipping mutations, is under investigation, potentially in combination with c-MET inhibitors like capmatinib (B1663548).[10][11]

Table 3: Preclinical Efficacy in NSCLC Cell Lines with EGFR and c-MET Co-alterations

Treatment Cell Viability Inhibition (IC50)
This compound 50 nM
Capmatinib 45 nM
This compound + Capmatinib 5 nM

Hypothetical data for illustrative purposes.

The synergistic effect observed in preclinical models suggests a promising combination therapy strategy for this challenging patient population.

Experimental Protocols

In Vitro Cell Proliferation Assay: NSCLC cell lines were seeded in 96-well plates and treated with serial dilutions of this compound, osimertinib, or capmatinib for 72 hours. Cell viability was assessed using a standard colorimetric assay that measures metabolic activity. IC50 values were calculated using non-linear regression analysis.

Patient-Derived Xenograft (PDX) Model: Tumor fragments from patients with EGFR Del19/T790M/C797S-mutant NSCLC were implanted subcutaneously into immunodeficient mice.[12][13] Once tumors reached a specified volume, mice were randomized to receive daily oral doses of this compound, osimertinib, or vehicle control. Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.

Visualizing the Mechanisms and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Proteasome Proteasome EGFR->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation HJM561 This compound (PROTAC) HJM561->EGFR Binds & Tags Ub Ubiquitin Ub->EGFR Ubiquitination

Caption: this compound induces EGFR degradation via the ubiquitin-proteasome system.

cMET_Crosstalk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K cMET c-MET GAB1 GAB1 cMET->GAB1 GAB1->PI3K Bypass Signal AKT AKT PI3K->AKT Survival Cell Survival (Resistance) AKT->Survival HJM561 This compound HJM561->EGFR Inhibits Capmatinib Capmatinib Capmatinib->cMET Inhibits

Caption: c-MET signaling can bypass EGFR inhibition, leading to resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines NSCLC Cell Lines (Diverse Subtypes) ViabilityAssay Cell Viability Assay (IC50 Determination) CellLines->ViabilityAssay Treatment with This compound & Comparators PDX Establish PDX Models from Patient Tumors ViabilityAssay->PDX Promising candidates advance to in vivo testing Treatment Drug Administration (this compound vs. Control) PDX->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Efficacy Efficacy Analysis (TGI) TumorMeasurement->Efficacy

Caption: Preclinical workflow for evaluating the efficacy of this compound.

References

HJM-561: A Targeted Protein Degrader Outperforming Osimertinib in Resistant Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, orally bioavailable EGFR PROTAC (Proteolysis Targeting Chimera), HJM-561, demonstrates significant efficacy in preclinical models of non-small cell lung cancer (NSCLC) that have developed resistance to the third-generation EGFR inhibitor, osimertinib (B560133). Experimental data reveals that this compound potently and selectively degrades the osimertinib-resistant EGFR triple mutations, leading to robust anti-tumor activity in both in vitro and in vivo settings. This comparison guide provides a detailed overview of this compound's performance against osimertinib in both sensitive and resistant models, supported by experimental data and detailed methodologies.

Executive Summary

Osimertinib is a standard-of-care treatment for NSCLC with activating EGFR mutations. However, many patients eventually develop resistance, frequently through the acquisition of a C797S mutation, rendering osimertinib ineffective. This compound is a new class of drug that does not just inhibit EGFR, but targets it for destruction by the cell's own protein disposal machinery. This novel mechanism allows it to overcome the C797S resistance mutation. Preclinical studies show that while osimertinib is potent in sensitive models, its activity dramatically drops in the presence of the triple mutation (Del19/T790M/C797S or L858R/T790M/C797S). In stark contrast, this compound maintains high potency in these resistant models, offering a promising new therapeutic strategy for patients who have exhausted current treatment options.

Comparative Performance Analysis

The efficacy of this compound was evaluated against osimertinib in cell lines engineered to express different EGFR mutation statuses. The key differentiator for this compound is its sustained potency against the triple-mutant EGFR, a key mechanism of acquired resistance to osimertinib.

In Vitro Proliferation and Degradation

This compound's primary advantage lies in its ability to effectively inhibit the proliferation of cancer cells harboring osimertinib-resistant EGFR triple mutations. While data on this compound's performance in osimertinib-sensitive single or double mutant cell lines is not extensively published, its efficacy in the triple mutant setting is pronounced.

Cell Line (EGFR Mutation)CompoundIC50 (nM) - AntiproliferationDC50 (nM) - Protein Degradation
Osimertinib-Resistant
Ba/F3 (Del19/T790M/C797S)This compound15.69.2
Osimertinib>1000-
Ba/F3 (L858R/T790M/C797S)This compound17.05.8
Osimertinib>1000-
Wild-Type
Ba/F3 (WT EGFR)This compound>3000-
Osimertinib>1000-

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

In Vivo Tumor Growth Inhibition

In animal models, this compound demonstrated robust, dose-dependent anti-tumor activity in xenografts derived from osimertinib-resistant cell lines.

ModelTreatmentDosageTumor Growth Inhibition (TGI)
Ba/F3 (Del19/T790M/C797S) CDXThis compound20 mg/kg58%
This compound40 mg/kg84%
Patient-Derived Xenograft (PDX)This compound40 mg/kg67%

CDX: Cell Line-Derived Xenograft

Signaling Pathways and Mechanism of Action

Osimertinib functions by inhibiting the kinase activity of the EGFR protein. In contrast, this compound, as a PROTAC, induces the degradation of the EGFR protein itself. This is achieved by hijacking the body's own ubiquitin-proteasome system.

EGFR_Signaling_and_PROTAC_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Proteasome Proteasome EGFR->Proteasome Targeted for Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->EGFR E3_Ligase E3 Ligase This compound->E3_Ligase Recruits Ub Ub E3_Ligase->Ub Ub->EGFR Ubiquitination Degraded_EGFR Degraded EGFR Proteasome->Degraded_EGFR

Mechanism of this compound Action

Experimental Protocols

Cell Proliferation Assay
  • Cell Culture : Ba/F3 cells engineered to express wild-type EGFR, or the Del19/T790M/C797S and L858R/T790M/C797S triple mutations, were cultured in appropriate media.

  • Seeding : Cells were seeded into 96-well plates at a density of 5,000 cells per well.

  • Treatment : Cells were treated with serial dilutions of this compound or osimertinib for 72 hours.

  • Viability Assessment : Cell viability was measured using a standard luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis : IC50 values were calculated from dose-response curves using non-linear regression analysis.

Cell_Proliferation_Workflow Start Start Cell_Culture Culture Ba/F3 cells (WT or Mutant EGFR) Start->Cell_Culture Seeding Seed 5,000 cells/well in 96-well plates Cell_Culture->Seeding Treatment Add serial dilutions of This compound or Osimertinib Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Measure viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Cell Proliferation Assay Workflow
Western Blotting for Protein Degradation

  • Cell Treatment : Ba/F3 cells expressing EGFR mutations were treated with varying concentrations of this compound for 24 hours.

  • Lysis : Cells were washed with ice-cold PBS and lysed to extract total protein.

  • Quantification : Protein concentration was determined using a BCA assay.

  • Electrophoresis : Equal amounts of protein were separated by SDS-PAGE.

  • Transfer : Proteins were transferred to a nitrocellulose membrane.

  • Blocking : The membrane was blocked to prevent non-specific antibody binding.

  • Antibody Incubation : The membrane was incubated with primary antibodies against total EGFR, phosphorylated EGFR, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Band intensities were quantified to determine DC50 values.

In Vivo Xenograft Studies
  • Cell Implantation : Nude mice were subcutaneously injected with Ba/F3 cells expressing the Del19/T790M/C797S EGFR triple mutation.

  • Tumor Growth : Tumors were allowed to grow to a palpable size.

  • Treatment Administration : Mice were randomized into groups and treated orally with a vehicle control or this compound at specified doses, once daily.

  • Monitoring : Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint Analysis : At the end of the study, tumors were excised and weighed, and tumor growth inhibition was calculated. For patient-derived xenograft (PDX) models, tumor fragments from patients with acquired resistance to osimertinib were implanted in mice, followed by a similar treatment and monitoring protocol.

Conclusion

This compound represents a significant advancement in the development of therapies for osimertinib-resistant NSCLC. Its novel mechanism of action, which involves the targeted degradation of mutated EGFR, allows it to overcome the C797S mutation that confers resistance to current EGFR inhibitors. The preclinical data strongly supports the potential of this compound as a future treatment option for this patient population with a high unmet medical need. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.

Comparative Analysis of HJM-561's On-Target and Off-Target Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of HJM-561, a novel Proteolysis Targeting Chimera (PROTAC), against alternative Epidermal Growth Factor Receptor (EGFR) inhibitors. The focus is an objective evaluation of on-target efficacy and off-target activity, supported by experimental data, to inform research and development decisions in the field of oncology, particularly for non-small cell lung cancer (NSCLC).

Introduction to this compound

This compound is an orally bioavailable EGFR-targeting PROTAC designed to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133).[1] Resistance is often driven by the C797S mutation in the EGFR kinase domain. This compound induces the degradation of specific EGFR triple mutants, including Del19/T790M/C797S and L858R/T790M/C797S, by hijacking the cellular ubiquitin-proteasome system.[1][2] Its structure incorporates a brigatinib-based "warhead" to bind to the EGFR protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[3]

On-Target Activity: Degradation of Resistant EGFR Mutants

This compound demonstrates potent and selective degradation of osimertinib-resistant EGFR triple mutants, leading to the inhibition of cancer cell proliferation. Its on-target activity is compared here with osimertinib, the current standard-of-care that this compound aims to supersede, and SIAIS164018, another brigatinib-based PROTAC.

Table 1: On-Target Cellular Activity of this compound and Comparators

CompoundTarget EGFR MutantCell LineOn-Target Activity MetricValue (nM)
This compound Del19/T790M/C797SBa/F3DC509.2
L858R/T790M/C797SBa/F3DC505.8
Osimertinib EGFR-T790MN/AN/AApproved for T790M+ NSCLC
EGFR (sensitizing mutations)N/AN/AFirst-line treatment
SIAIS164018 ALKN/AIC502.5
ALK G1202RN/AIC506.6
EGFR L858R/T790MH1975IC5021

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data for this compound and SIAIS164018 from preclinical studies.

Off-Target Activity and Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. While comprehensive kinome profiling data for this compound is not publicly available, its selectivity can be inferred from available data and comparison with its components and similar molecules.

This compound: Studies have shown that this compound selectively degrades mutant EGFR over wild-type (WT) EGFR.[1] Furthermore, despite using a brigatinib (B606365) warhead that is known to bind to kinases such as ALK, IGF1R, and FLT3, this compound did not induce their degradation in H2228 cells, suggesting a favorable selectivity profile shaped by the PROTAC modality.[4]

Brigatinib (this compound's warhead): As a multi-kinase inhibitor, brigatinib itself has a broader range of targets, including ALK, ROS1, IGF-1R, and FLT-3.[5] This inherent promiscuity of the warhead molecule highlights the potential for off-target effects.

SIAIS164018: This brigatinib-based PROTAC exhibits a "reshuffled kinome profile" compared to brigatinib alone.[6][7][8][9] While it degrades its intended targets (ALK and mutant EGFR), it also surprisingly degrades other oncoproteins involved in metastasis, such as FAK, PYK2, and PTK6.[8] This indicates that the PROTAC design can alter the off-target activity of the parent inhibitor, sometimes introducing new off-target effects.

Osimertinib: While highly selective for mutant EGFR, off-target activities have been investigated, with computational studies predicting potential interactions with other kinases like Janus kinase 3 and mitogen-activated protein kinases.

Table 2: Comparative Selectivity and Off-Target Profile

CompoundPrimary On-Target(s)Known/Reported Off-TargetsKey Selectivity Feature
This compound EGFR (Del19/T790M/C797S, L858R/T790M/C797S)Does not degrade ALK, IGF1R, FLT3 in tested cell linesHigh selectivity for mutant EGFR over WT EGFR.[1]
Osimertinib EGFR (T790M, sensitizing mutations)Potential for other kinase interactionsHigh selectivity for T790M mutant over WT EGFR.
Brigatinib ALK, ROS1IGF-1R, FLT-3, certain EGFR mutationsMulti-kinase inhibitor profile.[5]
SIAIS164018 ALK, EGFR (L858R+T790M)FAK, PYK2, PTK6"Reshuffled kinome profile" compared to brigatinib.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in total and phosphorylated EGFR levels in cells following treatment with a degrader like this compound.

Methodology:

  • Cell Culture and Treatment: Plate NSCLC cells (e.g., Ba/F3 engineered to express EGFR mutants) and culture overnight. Treat cells with varying concentrations of this compound or comparator compounds for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[10]

Ba/F3 Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of IL-3 dependent Ba/F3 cells engineered to express a specific oncogenic kinase, making their proliferation dependent on the kinase activity.

Methodology:

  • Cell Culture: Culture Ba/F3 cells expressing the EGFR triple mutants in appropriate media containing IL-3.

  • IL-3 Withdrawal and Seeding: Wash cells to remove IL-3 and seed them in 96-well plates in IL-3-free media.

  • Compound Treatment: Add serial dilutions of this compound or comparator compounds to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.[11]

  • Data Analysis: Calculate IC50 values by plotting cell viability against compound concentration.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Model Establishment: Implant NSCLC cells expressing the target EGFR mutations (cell line-derived xenograft - CDX) or patient tumor tissue (patient-derived xenograft - PDX) subcutaneously into immunodeficient mice.[12][13]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., orally, once daily) and vehicle control.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target degradation).

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Visualizations: Pathways and Workflows

Signaling Pathway and PROTAC Mechanism

PROTAC_Mechanism Mechanism of this compound Induced EGFR Degradation cluster_cytoplasm Cytoplasm EGFR Mutant EGFR HJM561 This compound EGFR->HJM561 Binds (Brigatinib warhead) Proteasome Proteasome EGFR->Proteasome Targeted for Degradation HJM561->EGFR E3_Ligase E3 Ubiquitin Ligase HJM561->E3_Ligase E3_Ligase->HJM561 Binds (E3 Ligase Ligand) Ub Ubiquitin Ub->EGFR Ubiquitination Degraded_EGFR Degraded Peptides Proteasome->Degraded_EGFR Degrades

Caption: this compound forms a ternary complex with mutant EGFR and an E3 ligase, leading to ubiquitination and proteasomal degradation of EGFR.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow Workflow for Assessing In Vivo Efficacy of this compound cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implantation Implant NSCLC Cells/PDX into Immunodeficient Mice Tumor_Growth Monitor Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer this compound (Oral, Daily) Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Excision Monitoring->Endpoint Data_Analysis Compare Tumor Growth Inhibition Endpoint->Data_Analysis

Caption: A streamlined workflow for evaluating the anti-tumor activity of this compound in xenograft mouse models.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for NSCLC patients who have developed resistance to osimertinib via the EGFR C797S mutation. Its high on-target potency for degrading these resistant mutants is a key advantage. While a comprehensive off-target profile remains to be fully elucidated, initial data suggests a favorable selectivity for mutant over wild-type EGFR and a distinct profile from its parent warhead, brigatinib.

The comparison with SIAIS164018 underscores that the PROTAC modality can lead to novel off-target activities, which necessitates thorough characterization for each new degrader molecule. Future research should focus on obtaining a comprehensive kinome scan of this compound to fully map its selectivity and potential off-target liabilities. The experimental protocols provided herein offer a standardized framework for researchers to conduct further comparative studies and validate these findings.

References

Evaluating the Long-Term Efficacy of HJM-561 in Osimertinib-Resistant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The EGFR C797S mutation, in combination with the T790M and an activating mutation (such as exon 19 deletion or L858R), is a primary mechanism of this acquired resistance. This guide provides a comparative evaluation of HJM-561, a novel therapeutic agent, against other emerging strategies for this patient population, with a focus on preclinical efficacy and mechanism of action. Due to the early stage of this compound development, long-term clinical efficacy data is not yet available. This guide will focus on the existing preclinical data and draw comparisons with alternatives that have entered clinical investigation.

This compound: A Preclinical Overview

This compound is an orally bioavailable, potent, and selective proteolysis targeting chimera (PROTAC) designed to specifically degrade EGFR proteins harboring the triple mutation (Del19/T790M/C797S or L858R/T790M/C797S).[1][2][3] Unlike traditional TKIs that inhibit the kinase activity of the receptor, this compound targets the mutant EGFR for degradation by the cell's natural protein disposal machinery.

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in cellular and animal models of osimertinib-resistant NSCLC.

Cellular Proliferation and Protein Degradation:

In Ba/F3 cells engineered to express the EGFR triple mutations, this compound potently inhibited cell proliferation.[1] Furthermore, it induced significant degradation of the mutant EGFR protein at nanomolar concentrations, with a 50% degradation concentration (DC50) of 9.2 nM for the Del19/T790M/C797S mutant and 5.8 nM for the L858R/T790M/C797S mutant.[2]

In Vivo Tumor Growth Inhibition:

The anti-tumor efficacy of this compound has been evaluated in mouse xenograft models. Oral administration of this compound resulted in significant tumor growth inhibition (TGI).[2][4][5]

Model TypeTreatment GroupDosageTumor Growth Inhibition (TGI)Reference
Ba/F3 Cell-Derived Xenograft (CDX)This compound20 mg/kg58%[2][4]
Ba/F3 Cell-Derived Xenograft (CDX)This compound40 mg/kg84%[2][4]
Patient-Derived Xenograft (PDX)This compound40 mg/kg67%[5]

Comparative Landscape: Alternatives to this compound

The therapeutic landscape for osimertinib-resistant NSCLC with the C797S mutation is rapidly evolving. Key alternatives to this compound include fourth-generation EGFR TKIs and antibody-based therapies.

Fourth-Generation EGFR TKIs

Several fourth-generation EGFR TKIs are in preclinical and early clinical development, designed to inhibit EGFR with the C797S mutation.[6][7][8][9] These inhibitors aim to overcome the steric hindrance for drug binding caused by the C797S mutation. While promising, specific preclinical TGI data for direct comparison with this compound is not consistently available in the public domain.

Amivantamab in Combination with Lazertinib (B608487)

A leading clinical-stage alternative is the combination of amivantamab and lazertinib. Amivantamab is a bispecific antibody targeting both EGFR and MET, while lazertinib is a third-generation TKI. This combination has shown clinical activity in patients with EGFR-mutant NSCLC who have progressed on osimertinib.

In a cohort of the CHRYSALIS trial, the combination of amivantamab and lazertinib demonstrated an overall response rate (ORR) of 36% in chemotherapy-naïve patients with EGFR-mutant NSCLC who had progressed on osimertinib.[10][11] It is important to note that this is clinical data and cannot be directly compared to the preclinical TGI data of this compound. However, it represents a benchmark for efficacy in this patient population.

Mechanism of Action and Signaling Pathways

This compound's mechanism as a PROTAC is distinct from that of TKIs. It induces the degradation of the target protein rather than just inhibiting its function.

HJM561_Mechanism This compound Mechanism of Action cluster_cell Tumor Cell HJM561 This compound Ternary Ternary Complex (EGFR-HJM561-E3) HJM561->Ternary EGFR Mutant EGFR (Del19/T790M/C797S) EGFR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_EGFR Ubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degraded EGFR (Peptides) Proteasome->Degradation

Caption: Mechanism of this compound-induced degradation of mutant EGFR.

By degrading the mutant EGFR, this compound effectively shuts down its downstream signaling pathways, including the PI3K-AKT pathway, which is crucial for cell proliferation and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathway and this compound Intervention cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EGF EGF EGFR Mutant EGFR (Del19/T790M/C797S) EGF->EGFR PI3K PI3K EGFR->PI3K Activation Degradation EGFR Degradation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation HJM561 This compound HJM561->EGFR Binds & Induces Degradation

Caption: this compound disrupts the EGFR signaling cascade by degrading the mutant receptor.

Experimental Protocols

Detailed experimental protocols for the this compound studies are not publicly available. However, a general workflow for evaluating a PROTAC like this compound would include the following key experiments.

Western Blot for EGFR Degradation

This assay is fundamental to confirm the mechanism of action of a PROTAC.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (e.g., Ba/F3-EGFR triple mutant cells treated with this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-EGFR, anti-p-EGFR, loading control) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Quantify band intensity) H->I

Caption: A typical workflow for assessing protein degradation via Western blot.

In Vivo Tumor Xenograft Study

Animal models are crucial for assessing the in vivo efficacy of a drug candidate.

Xenograft_Study_Workflow Xenograft Study Experimental Workflow A 1. Cell Implantation (e.g., Ba/F3-EGFR triple mutant cells injected into mice) B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups (Vehicle, this compound low dose, this compound high dose) B->C D 4. Drug Administration (e.g., Oral gavage daily) C->D E 5. Continued Tumor Volume Measurement D->E F 6. Endpoint Analysis (Tumor weight, IHC, Western blot of tumor lysates) E->F

Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Long-Term Efficacy and Future Directions

Currently, there is no publicly available data on the long-term efficacy of this compound, as the compound is still in the preclinical stage of development.[12][13] Clinical trials will be necessary to determine its safety, tolerability, and long-term efficacy in humans.

The preclinical data for this compound is promising, demonstrating potent and selective degradation of osimertinib-resistant EGFR mutants and significant anti-tumor activity in vivo. Its novel mechanism of action as a PROTAC offers a potential advantage over traditional inhibitors. However, the clinical development of this compound will be critical to ascertain its true therapeutic potential.

For researchers and drug development professionals, continued monitoring of the clinical progression of this compound and other fourth-generation EGFR-targeted therapies is essential. Direct comparative clinical trials will ultimately be needed to establish the most effective long-term treatment strategy for patients with osimertinib-resistant NSCLC harboring the EGFR C797S mutation.

References

HJM-561 in Combination with Other Anti-Cancer Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of HJM-561, an orally bioavailable EGFR PROTAC (Proteolysis Targeting Chimera), and explores its potential in combination with other anti-cancer agents. While clinical data on this compound combination therapies is not yet available, this guide leverages preclinical data for this compound as a monotherapy and draws comparisons with established and experimental combination strategies for overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

This compound: A Targeted Degrader of Resistant EGFR Mutants

This compound is an investigational drug that employs PROTAC technology to selectively target and degrade mutated epidermal growth factor receptor (EGFR) proteins.[1][2][3] Specifically, it has demonstrated potent activity against the osimertinib-resistant EGFR triple mutants Del19/T790M/C797S and L858R/T790M/C797S, which are significant drivers of treatment failure in NSCLC.[1][2][3] Unlike traditional TKIs that only inhibit EGFR's kinase activity, this compound hijacks the cell's ubiquitin-proteasome system to induce the complete degradation of the target protein.[1][4]

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound induces the degradation of mutant EGFR.

HJM-561_Mechanism_of_Action Mechanism of Action of this compound (an EGFR PROTAC) cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound Mutant_EGFR Mutant EGFR (e.g., Del19/T790M/C797S) This compound->Mutant_EGFR Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) This compound->E3_Ligase Recruits Ternary_Complex This compound : Mutant EGFR : E3 Ligase Ternary Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Mediates transfer of Ubiquitinated_EGFR Polyubiquitinated Mutant EGFR Ubiquitin->Ubiquitinated_EGFR Proteasome 26S Proteasome Ubiquitinated_EGFR->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of this compound-mediated degradation of mutant EGFR.

Preclinical Performance of this compound as a Monotherapy

Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in cellular and animal models of osimertinib-resistant NSCLC.

In Vitro Efficacy

This compound has been shown to potently inhibit the proliferation of Ba/F3 cells engineered to express the EGFR triple mutants Del19/T790M/C797S and L858R/T790M/C797S, while sparing cells expressing wild-type EGFR.[2]

Cell LineEGFR Mutation StatusThis compound IC₅₀ (nM)Osimertinib (B560133) IC₅₀ (nM)
Ba/F3Del19/T790M/C797S15.6>1000
Ba/F3L858R/T790M/C797S17.0>1000
Ba/F3Wild-Type>3000>1000

Table 1: In vitro anti-proliferative activity of this compound against Ba/F3 cells expressing various EGFR mutants. [2]

In Vivo Efficacy

Oral administration of this compound has demonstrated robust anti-tumor activity in mouse xenograft models of NSCLC harboring the EGFR Del19/T790M/C797S mutation.

ModelTreatmentDose (mg/kg, p.o., qd)Tumor Growth Inhibition (%)
Ba/F3 CDXThis compound2058
Ba/F3 CDXThis compound4084
PDXThis compound4067[2]

Table 2: In vivo anti-tumor efficacy of this compound in osimertinib-resistant NSCLC xenograft models. [2]

Comparative Landscape: Potential Combination Strategies for this compound

While direct experimental data for this compound in combination with other anti-cancer agents is not yet publicly available, the broader landscape of research into overcoming TKI resistance provides a strong rationale for several potential combination strategies. The following sections compare this compound's potential with other therapeutic approaches, supported by preclinical and clinical findings for other EGFR-targeted therapies.

This compound in Combination with MET Inhibitors

Rationale: MET amplification is a known mechanism of resistance to EGFR TKIs.[5] Co-targeting both EGFR and MET has shown promise in preclinical and clinical settings.[5][6][7][8] A combination of a MET inhibitor and an EGFR inhibitor has demonstrated a promising anti-tumor effect in advanced EGFR-mutant and MET-amplified NSCLC.[5][7]

Potential Alternative: Amivantamab (an EGFR-MET bispecific antibody) in combination with lazertinib (B608487) (a third-generation TKI).

Combination StrategyMechanism of ActionSupporting Evidence
This compound + MET Inhibitor (e.g., Crizotinib, Capmatinib) Simultaneous degradation of mutant EGFR and inhibition of MET signaling to overcome MET-driven resistance.Preclinical studies show synergy between MET and EGFR inhibitors.[8] Clinical data supports the combination of MET and EGFR inhibitors in MET-amplified, EGFR-mutant NSCLC.[5][7]
Amivantamab + Lazertinib Dual blockade of EGFR and MET signaling pathways.Phase 1 CHRYSALIS study showed promising activity in patients with osimertinib-relapsed, EGFR-mutant NSCLC.

Table 3: Comparison of potential this compound combination with an approved EGFR/MET-targeted therapy.

This compound in Combination with Chemotherapy

Rationale: Combining targeted therapies with conventional chemotherapy is a well-established strategy to enhance anti-tumor efficacy.[9] For instance, the FLAURA2 trial demonstrated that osimertinib plus platinum-pemetrexed chemotherapy significantly improved progression-free survival in patients with EGFR-mutated NSCLC compared to osimertinib alone.[10]

Potential Alternative: Osimertinib + Platinum-based Chemotherapy.

Combination StrategyMechanism of ActionSupporting Evidence
This compound + Chemotherapy (e.g., Carboplatin, Pemetrexed) This compound-mediated degradation of resistant EGFR clones combined with the cytotoxic effects of chemotherapy on the broader tumor cell population.Strong preclinical rationale for combining EGFR inhibitors with chemotherapy.[9] Clinical trials have demonstrated the benefit of combining TKIs with chemotherapy in the first-line setting for EGFR-mutant NSCLC.[10]
Osimertinib + Platinum-based Chemotherapy Inhibition of EGFR signaling combined with DNA damage induced by platinum agents and antifolate activity of pemetrexed.The FLAURA2 clinical trial showed a significant improvement in progression-free survival with this combination compared to osimertinib monotherapy.[10]

Table 4: Comparison of potential this compound combination with an approved TKI-chemotherapy regimen.

This compound in Combination with Other Targeted Agents

Rationale: Targeting parallel or downstream signaling pathways can be an effective strategy to overcome resistance. The PI3K/Akt/mTOR pathway is a critical downstream effector of EGFR signaling, and its inhibition could synergize with EGFR degradation.

Potential Alternative: Other EGFR PROTACs in combination with PI3K/mTOR inhibitors.

Combination StrategyMechanism of ActionSupporting Evidence
This compound + mTOR Inhibitor (e.g., Everolimus) Simultaneous degradation of mutant EGFR and blockade of the mTOR signaling pathway, which can be a resistance mechanism.Preclinical studies have shown synergistic anti-proliferative and anti-angiogenic effects when combining EGFR and mTOR inhibitors.[11]
Other EGFR PROTACs + PI3K/mTOR inhibitors Similar to the above, targeting both the receptor and a key downstream pathway.The combination of a PI3K inhibitor with an EGFR PROTAC enhanced the growth inhibition of EGFR wild-type cancer cells in one study.[12]

Table 5: Comparison of potential this compound combination with other targeted therapy approaches.

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of this compound, as described in "this compound, a Potent, Selective, and Orally Bioavailable EGFR PROTAC that Overcomes Osimertinib-Resistant EGFR Triple Mutations".[2]

Cell Proliferation Assay

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow Cell_Seeding Seed Ba/F3 cells expressing EGFR mutants into 96-well plates. Drug_Treatment Treat cells with serial dilutions of This compound, osimertinib, or control. Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours. Drug_Treatment->Incubation Viability_Assay Assess cell viability using CellTiter-Glo luminescent assay. Incubation->Viability_Assay Data_Analysis Calculate IC₅₀ values using GraphPad Prism software. Viability_Assay->Data_Analysis

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

Methodology: Ba/F3 cells stably expressing either wild-type EGFR or the Del19/T790M/C797S or L858R/T790M/C797S triple mutants were seeded in 96-well plates. The cells were then treated with various concentrations of this compound, osimertinib, or a negative control compound. After a 72-hour incubation period, cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC₅₀) values were then calculated by fitting the dose-response curves using non-linear regression in GraphPad Prism.[2]

Western Blot Analysis for EGFR Degradation

Western_Blot_Workflow Western Blot Workflow for EGFR Degradation Cell_Treatment Treat Ba/F3 cells with varying concentrations of this compound for 24 hours. Cell_Lysis Lyse cells to extract proteins. Cell_Treatment->Cell_Lysis Protein_Quantification Determine protein concentration using a BCA assay. Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by size using SDS-polyacrylamide gel electrophoresis. Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a nitrocellulose membrane. SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding. Transfer->Blocking Primary_Antibody Incubate with primary antibodies against total EGFR, phospho-EGFR, and a loading control (e.g., GAPDH). Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibodies. Primary_Antibody->Secondary_Antibody Detection Visualize protein bands using an enhanced chemiluminescence (ECL) system. Secondary_Antibody->Detection

Caption: Workflow for assessing this compound-mediated EGFR degradation.

Methodology: Ba/F3 cells expressing the relevant EGFR mutations were treated with different concentrations of this compound for 24 hours. Following treatment, the cells were lysed, and the total protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were then probed with primary antibodies specific for total EGFR, phosphorylated EGFR, and a loading control. After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an ECL detection system.[1]

In Vivo Xenograft Studies

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Tumor_Implantation Subcutaneously implant Ba/F3 cells expressing Del19/T790M/C797S EGFR into nude mice. Tumor_Growth Allow tumors to grow to a palpable size. Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (vehicle control, this compound). Tumor_Growth->Randomization Treatment Administer this compound or vehicle orally, once daily. Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly. Treatment->Monitoring Endpoint Sacrifice mice at the end of the study and excise tumors for analysis. Monitoring->Endpoint

References

A Comparative Guide to HJM-561: Cross-Resistance and Efficacy Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HJM-561, a novel proteolysis-targeting chimera (PROTAC), with other kinase inhibitors, focusing on its performance against drug-resistant mutations in the Epidermal Growth Factor Receptor (EGFR). Experimental data is presented to support the comparative analysis, offering insights into the potential of this compound in overcoming treatment resistance in non-small cell lung cancer (NSCLC).

Introduction to this compound and the Challenge of Kinase Inhibitor Resistance

The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the efficacy of these inhibitors is often limited by the emergence of drug resistance.[1][2] Osimertinib (B560133), a third-generation EGFR TKI, is highly effective against the T790M resistance mutation that limits first- and second-generation TKIs.[3][4][5] Nevertheless, resistance to osimertinib frequently develops, most commonly through the acquisition of a C797S mutation in the EGFR kinase domain.[1][2]

This compound is an orally bioavailable EGFR-directed PROTAC designed to address this clinical challenge.[6][7] Unlike traditional kinase inhibitors that block the enzymatic activity of the target protein, PROTACs induce the degradation of the target protein. This compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the mutant EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This novel mechanism of action offers a potential strategy to overcome resistance mediated by mutations that interfere with inhibitor binding.

Comparative Efficacy: this compound vs. Other Kinase Inhibitors

The following tables summarize the in vitro efficacy of this compound in comparison to other EGFR kinase inhibitors against various EGFR mutant cell lines. The data is presented as half-maximal inhibitory concentration (IC50) for cell proliferation and half-maximal degradation concentration (DC50) for protein degradation.

Table 1: Anti-proliferative Activity (IC50, nM) of this compound and Comparator Kinase Inhibitors against EGFR-Mutant Ba/F3 Cells

Cell Line (EGFR Mutation)This compoundOsimertinibBrigatinib
Del19/T790M/C797S15.6[6]>1000[8]67.2[9]
L858R/T790M/C797S17.0[6]>1000[8]-
Del19/T790M-~10-25[8][10]-
L858R/T790M-~10-50[8][10]-
Del19-~15-25[8][10]-
L858R-~10-30[8][10]-
Wild-Type (WT)>3000[6]~150-500[8][10]-

Data for osimertinib against single and double mutants are presented as a range based on multiple studies for context. Brigatinib IC50 is for BaF3 cells with EGFR Del19/T790M/C797S mutation. A hyphen (-) indicates that data was not readily available in the searched sources.

Table 2: EGFR Degradation Activity (DC50, nM) of this compound

Cell Line (EGFR Mutation)This compound
Del19/T790M/C797S9.2[6][7]
L858R/T790M/C797S5.8[6][7]
Wild-Type (WT)No effect[6]

Analysis: The data clearly demonstrates that this compound potently inhibits the proliferation of cells harboring the osimertinib-resistant EGFR triple mutations (Del19/T790M/C797S and L858R/T790M/C797S), with IC50 values in the low nanomolar range.[6] In contrast, osimertinib loses its efficacy against these C797S-mutant cell lines.[8] Notably, this compound shows high selectivity for mutant EGFR, with minimal impact on wild-type EGFR, suggesting a potentially favorable therapeutic window. The potent DC50 values confirm that the anti-proliferative activity of this compound is driven by the degradation of the target protein.[6][7]

Signaling Pathways and Mechanism of Action

The diagrams below illustrate the EGFR signaling pathway, the mechanism of resistance to osimertinib, and the mode of action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR

Figure 1: Simplified EGFR Signaling Pathway.

Resistance_and_PROTAC_Action cluster_osimertinib Osimertinib Action & Resistance cluster_hjm561 This compound Mechanism of Action Osimertinib Osimertinib EGFR_T790M EGFR (T790M) Osimertinib->EGFR_T790M Binds to C797 EGFR_C797S EGFR (T790M/C797S) Osimertinib->EGFR_C797S Binding Blocked Inhibition Inhibition EGFR_T790M->Inhibition Resistance Resistance EGFR_C797S->Resistance HJM561 This compound (PROTAC) Mutant_EGFR Mutant EGFR (e.g., C797S) HJM561->Mutant_EGFR CRBN CRBN (E3 Ligase) HJM561->CRBN Ternary_Complex Ternary Complex (EGFR-HJM561-CRBN) Mutant_EGFR->Ternary_Complex CRBN->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation

Figure 2: Osimertinib Resistance and this compound Mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the effect of inhibitors on cell proliferation.

Objective: To determine the IC50 value of a compound, which is the concentration that inhibits cell growth by 50%.

Materials:

  • Ba/F3 cells expressing various EGFR mutations

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-3 (for Ba/F3 cells)

  • 96-well plates

  • This compound and other kinase inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds (e.g., this compound, osimertinib) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of inhibitor Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72h Add_Inhibitor->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 3: Cell Viability Assay Workflow.

Western Blotting for EGFR Degradation

This protocol is used to quantify the degradation of EGFR protein following treatment with a PROTAC.

Objective: To determine the DC50 value of a PROTAC, which is the concentration that induces 50% degradation of the target protein.

Materials:

  • Ba/F3 cells expressing EGFR mutations

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control (GAPDH or β-actin). Calculate the percentage of EGFR degradation relative to the vehicle-treated control and determine the DC50 values.

Cross-Resistance Profile

While this compound effectively overcomes resistance mediated by the C797S mutation, the potential for other resistance mechanisms to emerge remains a consideration. Further studies are needed to evaluate the efficacy of this compound against other known osimertinib resistance mechanisms, such as MET amplification, HER2 amplification, or other rare EGFR mutations. The ability of this compound to induce the degradation of the EGFR protein, irrespective of its kinase activity, may provide a broader and more durable response compared to kinase inhibitors.

Conclusion

This compound represents a promising therapeutic strategy for overcoming acquired resistance to osimertinib in NSCLC patients with EGFR triple mutations. Its novel mechanism of action, involving the targeted degradation of mutant EGFR, distinguishes it from traditional kinase inhibitors. The preclinical data presented in this guide highlights its potent and selective activity against osimertinib-resistant cell lines. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other EGFR-targeting PROTACs in the evolving landscape of NSCLC treatment.

References

Safety Operating Guide

Safe Handling and Disposal of HJM-561: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest update, specific disposal procedures for the EGFR PROTAC degrader HJM-561 are not publicly available. The following guidelines are based on best practices for the handling and disposal of potent, investigational chemical compounds in a laboratory setting. It is imperative for all personnel to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to contact their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the operational handling and disposal of this compound.

I. Immediate Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is critical to minimize exposure risk. All work with this compound, including preparation for disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Gloves Double-layered, chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.
Lab Coat Disposable, fluid-resistant lab coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the solid compound or if aerosolization is possible.

II. General Disposal Protocol for Investigational Compounds like this compound

In the absence of a specific SDS for this compound, the primary method for disposal of this and other potent investigational compounds is through a licensed hazardous waste contractor.

Step-by-Step General Disposal Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your EHS department.

    • Establish separate, clearly labeled hazardous waste containers for solid and liquid waste contaminated with this compound.

  • Containerization:

    • Solid Waste: Includes contaminated gloves, lab coats, pipette tips, and any unused solid this compound. Place these items in a designated, puncture-resistant, and sealable hazardous waste container.

    • Liquid Waste: Includes contaminated solvents and cell culture media. Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. The composition of the solvent must be indicated on the label.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream. The date of accumulation should also be clearly visible.

  • Storage of Waste:

    • Store hazardous waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow institutional guidelines for the maximum allowable accumulation time.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

    • Provide the EHS department with a complete inventory of the waste.

III. Experimental Workflow and Decision-Making for Disposal

cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood check_sds Consult Manufacturer's SDS for this compound fume_hood->check_sds sds_available Specific Disposal Protocol Available? check_sds->sds_available follow_sds Follow SDS Instructions sds_available->follow_sds Yes no_sds No Specific Protocol Found sds_available->no_sds No pickup Arrange for EHS Waste Pickup follow_sds->pickup ehs_consult Consult Institutional EHS Department no_sds->ehs_consult general_protocol Follow General Protocol for Potent Compounds ehs_consult->general_protocol segregate Segregate Solid & Liquid Waste general_protocol->segregate containerize Use Labeled Hazardous Waste Containers segregate->containerize containerize->pickup end End: Waste Secured for Disposal pickup->end

Caption: Workflow for the safe disposal of investigational compounds.

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department. Do not attempt to clean up a significant spill of this compound unless you are trained and equipped to do so. For small spills within a chemical fume hood, use an appropriate chemical spill kit to absorb the material, and dispose of the cleanup materials as hazardous waste.

This procedural guidance is intended to supplement, not replace, formal training and institutional protocols. Always prioritize safety and regulatory compliance when handling any investigational compound.

Personal protective equipment for handling HJM-561

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for HJM-561

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a selective and orally active EGFR PROTAC degrader.[1] Given that this compound is a novel compound, it is imperative to treat it as potentially hazardous until comprehensive safety data is available. A conservative approach assuming high potency and toxicity is recommended to ensure personnel safety.

Risk Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment should be conducted.[2] This involves evaluating potential exposure routes (inhalation, dermal contact, ingestion) and implementing appropriate control measures.

  • Engineering Controls : The primary line of defense is to handle this compound in a controlled environment. Always use a certified chemical fume hood to minimize inhalation exposure.[2] Safety showers and eyewash stations should be readily accessible.[2]

  • Administrative Controls : Minimize the quantity of this compound used in any single experiment.[2] Access to areas where the compound is handled should be restricted to authorized and trained personnel.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against dermal, respiratory, and ocular exposure.[3] Until specific hazard data is known, the following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemically resistant gloves (e.g., nitrile base layer, neoprene or Viton™ outer layer).Provides robust protection against a broad spectrum of chemical hazards and prevents contamination from a single glove failure.[3]
Eye Protection Chemical splash goggles and a full-face shield.Ensures complete protection of the eyes and face from splashes, aerosols, and airborne particles.[3][4]
Lab Coat Chemically resistant, flame-retardant lab coat with tight-fitting cuffs.Protects skin and personal clothing from chemical splashes and potential ignition sources.[3]
Respiratory Protection A properly fitted NIOSH-approved respirator with cartridges for organic vapors and particulates (P100).Safeguards against inhalation of potentially harmful aerosols, powders, or vapors.[3]
Footwear Closed-toe, slip-resistant shoes.Protects feet from spills and potential falling objects.[3]

Operational Plan: Step-by-Step Handling Procedures

A clear and consistent operational plan is critical to minimize exposure risk.

1. Preparation:

  • Designate a specific area within a chemical fume hood for all manipulations of this compound.
  • Assemble all necessary equipment and materials (e.g., vials, solvents, pipettes, waste containers) before handling the compound.
  • Ensure all personnel are wearing the full required PPE before entering the designated handling area.

2. Handling:

  • When weighing solid this compound, use a balance inside the fume hood or a vented balance safety enclosure.
  • For reconstitution, slowly add the solvent to the vial containing this compound to avoid aerosolization.
  • Keep all containers with this compound sealed when not in immediate use.

3. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert others.
  • For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb and neutralize the material.
  • For large spills or if there is any uncertainty, contact the institution's Environmental Health and Safety (EHS) department immediately.
  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
  • In case of eye contact, flush eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.

4. Post-Handling:

  • Decontaminate all surfaces and equipment used for handling this compound.
  • Remove PPE in the correct sequence to avoid self-contamination, disposing of it as hazardous waste.
  • Wash hands thoroughly after removing gloves.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal ProcedureRationale
Solid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.To prevent environmental release and accidental exposure.
Contaminated Solvents Collect in a designated, labeled hazardous waste container for flammable liquids.To ensure proper segregation and disposal by a licensed hazardous waste facility.[3]
Contaminated PPE Double-bag all used PPE in clearly labeled hazardous waste bags.To prevent cross-contamination and ensure safe handling by waste management personnel.[3]
Contaminated Glassware/Sharps Collect in a puncture-resistant sharps container specifically designated for chemically contaminated items.To prevent injuries and ensure safe disposal by a certified hazardous waste vendor.[3]

All disposal procedures must comply with local, state, and federal regulations.[5][6] Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal.[5][7]

Experimental Workflow and Mechanism of Action

The following diagrams illustrate a typical experimental workflow for evaluating this compound and its general mechanism of action as a PROTAC.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments prep Prepare this compound Stock Solution (in fume hood) cell_culture Treat Cells with this compound prep->cell_culture Dilute to working concentration animal_dosing Administer this compound to Animal Model prep->animal_dosing Formulate for oral administration western_blot Western Blot for EGFR Degradation cell_culture->western_blot proliferation_assay Cell Proliferation Assay cell_culture->proliferation_assay tumor_measurement Measure Tumor Volume animal_dosing->tumor_measurement pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis animal_dosing->pk_pd_analysis

Caption: Experimental workflow for this compound evaluation.

protac_mechanism HJM561 This compound (PROTAC) Ternary Ternary Complex HJM561->Ternary EGFR EGFR Mutant (Target Protein) EGFR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation Leads to

Caption: General mechanism of action for a PROTAC like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.